Isopropyl 1H-indole-3-propionate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
93941-02-7 |
|---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
propan-2-yl 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H17NO2/c1-10(2)17-14(16)8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3 |
InChI Key |
ALEBZUNFHDQURI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
Isopropyl 1H-indole-3-propionate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and potential biological relevance of Isopropyl 1H-indole-3-propionate. Given the limited direct experimental data on this specific ester, this document also includes comprehensive information on its parent compound, Indole-3-propionic acid (IPA), a well-researched metabolite with significant biological activity.
Chemical Properties and Structure
This compound is the isopropyl ester of Indole-3-propionic acid. While specific experimental data for the ester are not widely available, the properties of the parent acid provide a valuable reference point for researchers.
Data Presentation: Chemical and Physical Properties
| Property | This compound | Indole-3-propionic acid (Parent Compound) |
| CAS Number | 93941-02-7[1] | 830-96-6[2][3][4] |
| Molecular Formula | C₁₄H₁₇NO₂ | C₁₁H₁₁NO₂[2][3] |
| Molecular Weight | 231.29 g/mol | 189.21 g/mol [2] |
| Melting Point | Data not available | 134-135 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| LogP | Data not available | 1.75[2] |
Chemical Structure
The structure of this compound consists of an indole ring system substituted at the third position with a propionic acid moiety that has been esterified with an isopropyl group.
Caption: Chemical structure of this compound.
Experimental Protocols
Representative Synthesis: Fischer Esterification of Indole-3-propionic Acid
Objective: To synthesize this compound from Indole-3-propionic acid and isopropanol.
Materials:
-
Indole-3-propionic acid (IPA)
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Indole-3-propionic acid in an excess of anhydrous isopropanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography if necessary.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, it is plausible that the ester may act as a prodrug, being hydrolyzed in vivo to the biologically active Indole-3-propionic acid (IPA).[5][6][7] IPA is a well-characterized metabolite produced by the gut microbiota from tryptophan and has been shown to possess a range of biological effects, including neuroprotective, antioxidant, and anti-inflammatory properties.[8][9]
IPA-Mediated Signaling Pathways
IPA is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[8][9][10] Activation of these nuclear receptors can modulate gene expression, leading to a variety of physiological responses.
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Upon binding of ligands like IPA, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes. This pathway is involved in regulating immune responses and inflammation.[9][10]
-
Pregnane X Receptor (PXR) Pathway: IPA can also activate PXR, which plays a crucial role in xenobiotic metabolism and maintaining intestinal barrier function.[8][11] PXR activation can lead to the suppression of inflammatory signaling pathways, such as that mediated by NF-κB.[11]
Caption: Signaling pathways of Indole-3-propionic acid (IPA) via AhR and PXR.
References
- 1. This compound | 93941-02-7 [amp.chemicalbook.com]
- 2. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole-3-propanoic acid [webbook.nist.gov]
- 4. indole-3-propionic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut–brain axis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Isopropyl 1H-indole-3-propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic methodologies for Isopropyl 1H-indole-3-propionate, a valuable ester derivative of the biologically active Indole-3-propionic acid (IPA). This document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the efficient and reproducible synthesis of this target compound.
Introduction
This compound is an ester of Indole-3-propionic acid (IPA), a naturally occurring auxin in plants and a metabolite produced by the gut microbiota in mammals. IPA itself has garnered significant interest in the scientific community for its neuroprotective, antioxidant, and anti-inflammatory properties. The isopropyl ester modification can alter the physicochemical properties of the parent acid, potentially influencing its solubility, stability, and pharmacokinetic profile, making it a compound of interest for various research and development applications.
This guide focuses on the most practical and widely applicable methods for the synthesis of this compound, primarily through the esterification of Indole-3-propionic acid. Two principal synthetic pathways will be discussed in detail:
-
Fischer-Speier Esterification: An acid-catalyzed reaction that represents a classical and cost-effective method for ester synthesis.
-
Steglich Esterification: A milder, coupling agent-mediated approach suitable for substrates that may be sensitive to strong acidic conditions.
Synthesis Methods and Reaction Pathways
The synthesis of this compound is most directly achieved by the esterification of Indole-3-propionic acid with isopropanol. The choice of method depends on the desired scale, the sensitivity of the starting materials, and the available reagents and equipment.
Fischer-Speier Esterification
This method involves the reaction of Indole-3-propionic acid with an excess of isopropanol in the presence of a strong acid catalyst. The reaction is reversible and is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.
Reaction Pathway:
Caption: Fischer-Speier esterification of Indole-3-propionic acid.
Steglich Esterification
The Steglich esterification is a mild method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature. This method is particularly advantageous for substrates that are sensitive to high temperatures or strong acids.
Reaction Pathway:
Caption: Steglich esterification of Indole-3-propionic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via the described methods. Please note that the data for the esterification of Indole-3-propionic acid with isopropanol is based on general protocols and analogous reactions due to the absence of specific literature data for this exact transformation.
| Parameter | Fischer-Speier Esterification (Adapted) | Steglich Esterification (Adapted) |
| Starting Material | Indole-3-propionic acid | Indole-3-propionic acid |
| Reagent | Isopropanol | Isopropanol, DCC, DMAP |
| Catalyst | Sulfuric Acid or Amberlyst-15 | DMAP |
| Solvent | Isopropanol (excess) or Toluene | Dichloromethane (DCM) |
| Temperature | Reflux | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 2 - 12 hours |
| Typical Yield | Moderate to High (expected) | High (expected) |
| Purification | Extraction, Chromatography | Filtration, Extraction, Chromatography |
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of this compound. These protocols are adapted from standard laboratory procedures for Fischer-Speier and Steglich esterifications.
Method 1: Fischer-Speier Esterification using Sulfuric Acid
Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Indole-3-propionic acid (1.0 eq) in an excess of isopropanol (e.g., 20-50 eq, serving as both reagent and solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method 2: Steglich Esterification
Workflow Diagram:
An In-Depth Technical Guide: Isopropyl 1H-indole-3-propionate vs. Indole-3-propionic acid (IPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and comparison of Indole-3-propionic acid (IPA), a well-researched gut microbiota-derived metabolite, and its isopropyl ester, Isopropyl 1H-indole-3-propionate. While extensive data exists for IPA, highlighting its neuroprotective, antioxidant, and anti-inflammatory properties, research on this compound is limited. This guide will synthesize the known data for IPA, presenting it in a structured format with detailed experimental context, and offer a comparative analysis based on the chemical derivatization of IPA to its isopropyl ester. This includes potential implications for pharmacokinetics and biological activity, providing a foundational resource for researchers interested in the therapeutic potential of indole derivatives.
Introduction
Indole-3-propionic acid (IPA) is a metabolite of tryptophan produced by the gut microbiota, particularly by species such as Clostridium sporogenes. It has garnered significant scientific interest due to its potent antioxidant and neuroprotective effects.[1][2] this compound is the isopropyl ester of IPA. Esterification is a common strategy in drug development to modify the physicochemical properties of a compound, often to enhance its lipophilicity and cell permeability, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the known characteristics of IPA and provide a theoretical comparison to its isopropyl ester.
Chemical and Physicochemical Properties
A comparative summary of the known and predicted physicochemical properties of IPA and its isopropyl ester is presented below. These properties are crucial for understanding their potential biological behavior.
| Property | Indole-3-propionic acid (IPA) | This compound | Data Source |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₄H₁₇NO₂ | PubChem |
| Molecular Weight | 189.21 g/mol | 231.29 g/mol | PubChem |
| Appearance | Off-white to light brown crystalline solid | Not available | Internal Data |
| Melting Point | 134-135 °C | Not available | PubChem |
| Water Solubility | Slightly soluble | Predicted to be poorly soluble | PubChem, Inferred |
| LogP | 1.75 | Predicted to be higher than IPA | PubChem, Inferred |
Biological Activities and Mechanisms of Action of Indole-3-propionic acid (IPA)
IPA exhibits a wide range of biological activities, primarily attributed to its potent antioxidant and signaling capabilities.
Antioxidant and Neuroprotective Effects
IPA is a powerful scavenger of hydroxyl radicals, offering protection against oxidative stress-induced cellular damage.[1] Studies have demonstrated its ability to protect neuronal cells from ischemic damage and reduce markers of lipid peroxidation and DNA damage.
Anti-inflammatory Properties
IPA has been shown to possess anti-inflammatory effects. It can modulate the immune system and has been studied for its potential in conditions with an inflammatory component.[1][2]
Gut Barrier Function
IPA contributes to the maintenance of the gut barrier integrity. It has been shown to enhance the expression of tight junction proteins, which are crucial for preventing the translocation of harmful substances from the gut into the bloodstream.[1]
Signaling Pathways
IPA's biological effects are mediated through various signaling pathways. It is a ligand for the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), both of which are involved in regulating inflammation and metabolism.[2]
Signaling pathways of Indole-3-propionic acid (IPA).
This compound: A Comparative Perspective
There is a notable lack of published research specifically detailing the biological activities of this compound. However, based on its chemical structure as an ester of IPA, we can infer potential differences in its properties.
Physicochemical Properties and Pharmacokinetics
The addition of an isopropyl group in place of the carboxylic acid proton significantly increases the molecule's lipophilicity (as indicated by a predicted higher LogP value). This change is expected to:
-
Decrease water solubility: Making it less soluble in aqueous environments.
-
Increase membrane permeability: Potentially leading to enhanced absorption across biological membranes, such as the intestinal wall and the blood-brain barrier.
-
Alter metabolism: The ester bond is susceptible to hydrolysis by esterase enzymes present in the plasma, liver, and other tissues. This would convert this compound back into the active IPA form, making it a potential prodrug for IPA.
References
- 1. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Isopropyl 1H-indole-3-propionate: A Technical Overview of a Potential Biologically Active Compound
Disclaimer: This technical guide addresses the biological activity of Isopropyl 1H-indole-3-propionate. However, a comprehensive review of publicly available scientific literature reveals a significant lack of direct studies on this specific ester. The vast majority of research has been conducted on its parent compound, Indole-3-propionic acid (IPA) , a well-characterized metabolite produced by the gut microbiota from tryptophan.[1][2][3]
Therefore, this document will provide an in-depth overview of the biological activity of Indole-3-propionic acid (IPA) as a scientifically grounded surrogate to infer the potential activities of its isopropyl ester. The esterification from a carboxylic acid to an isopropyl ester would primarily increase the compound's lipophilicity, which may alter its absorption, distribution, metabolism, excretion (ADME) profile, and potentially its potency and interaction with biological targets. Researchers and drug development professionals should consider these pharmacokinetic differences when evaluating the information presented herein.
Introduction to Indole-3-Propionic Acid (IPA)
Indole-3-propionic acid (IPA) is an indole derivative produced exclusively by the intestinal flora, particularly from species such as Clostridium sporogenes, through the metabolism of the essential amino acid tryptophan.[4] It has garnered significant attention for its diverse and beneficial biological functions, including potent antioxidant, anti-inflammatory, neuroprotective, and gut barrier-enhancing properties.[1][5] IPA's systemic effects are mediated through various mechanisms, including direct radical scavenging and modulation of key signaling pathways.[1][5]
Key Biological Activities and Mechanisms of Action
IPA exerts its biological effects through multiple pathways, primarily involving the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), and by acting as a powerful antioxidant.[5]
Anti-inflammatory and Immunomodulatory Effects
IPA has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.[6] This modulation of the immune response contributes to its protective effects in various inflammatory conditions.
Antioxidant Activity
IPA is recognized as a highly potent scavenger of hydroxyl radicals, even more so than melatonin.[4] It effectively neutralizes reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage, a key factor in many chronic diseases.[1][2]
Gut Barrier Protection
By activating the Pregnane X Receptor (PXR) in intestinal cells, IPA enhances the integrity of the gut barrier.[4] It promotes the expression of tight junction proteins, which are crucial for maintaining mucosal homeostasis and preventing the translocation of harmful substances from the gut into the bloodstream.[1]
Neuroprotection
IPA has been studied for its potential therapeutic value in neurodegenerative diseases like Alzheimer's disease.[4] Its neuroprotective effects are attributed to its potent antioxidant activity, which shields neurons from oxidative stress-induced damage.[7]
Quantitative Data on Biological Activity of IPA
The following tables summarize quantitative data from various studies on Indole-3-propionic acid. It is important to note that these values are for the parent acid and may differ for its isopropyl ester.
| Cell Type | Assay | Treatment | Result | Reference |
| Bovine Aortic Endothelial Cells (BAE-1) | MTS Assay (Cell Viability) | IPA (5 mM) for 48h | Significant reduction in cell viability | [5] |
| HL-1 Cardiomyocytes | Mitochondrial Stress Test (OCR) | Acute IPA treatment | +21.5% enhancement of maximal mitochondrial respiration | [8] |
| HL-1 Cardiomyocytes | Mitochondrial Stress Test (OCR) | Chronic IPA treatment (24h) | -18.9% reduction in maximal mitochondrial respiration | [8] |
| Isolated Perfused Mouse Hearts | Langendorff Preparation | IPA (1 µM) | +26.8% improvement in cardiac contractility (LVdp/dtmax) | [8] |
| Isolated Perfused Mouse Hearts | Langendorff Preparation | IPA (100 µM) | +93.6% improvement in cardiac contractility (LVdp/dtmax) | [8] |
| Human Hepatic Stellate (LX-2) Cells | qPCR | TGF-β1 + IPA (co-treatment) | Dose-dependent reduction in fibrosis markers (e.g., COL1A1, ACTA2) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for the synthesis of indole-3-propionic acid derivatives and key biological assays performed on IPA.
General Synthesis of 3-Indolepropionic Acids
A common method for the production of 3-indolepropionic acid involves the reaction of an indole with an acrylic acid in the presence of a base at elevated temperatures.[10]
Procedure:
-
An indole and an acrylic acid (e.g., acrylic acid or methacrylic acid) are combined in a stainless steel autoclave.
-
An excess of a basic catalyst (e.g., potassium hydroxide, sodium hydroxide) is added.
-
The reaction mixture is heated to a temperature between 225°C and 300°C under autogenous pressure for a period of 0.5 to 22 hours.
-
After cooling, water is added to dissolve the potassium salt of the product.
-
The mixture is filtered to remove any unreacted indole.
-
The filtrate is acidified (e.g., with concentrated hydrochloric acid) to a pH of approximately 1 to precipitate the crude 3-indolepropionic acid.
-
The precipitated solids are collected by filtration and dried.
-
Further purification can be achieved by recrystallization from water.[10]
Note: The synthesis of this compound would typically involve an additional esterification step, reacting Indole-3-propionic acid with isopropanol in the presence of an acid catalyst.
Cell Viability (MTS) Assay
This assay is used to assess the cytotoxic effects of a compound on cultured cells.
Procedure:
-
Bovine Aortic Endothelial Cells (BAE-1) are seeded in 96-well plates and cultured to allow for attachment.
-
Cells are treated with varying concentrations of IPA (e.g., up to 5 mM) for specified durations (e.g., 24h, 48h).
-
Following treatment, a solution containing a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] and an electron coupling reagent (phenazine ethosulfate; PES) is added to each well.
-
The plate is incubated to allow viable cells to convert the MTS into a formazan product.
-
The quantity of formazan product, which is directly proportional to the number of living cells, is measured by absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[5]
Mitochondrial Respiration Assay (Seahorse XF)
This assay measures the oxygen consumption rate (OCR), providing insights into mitochondrial function.
Procedure:
-
HL-1 cardiomyocytes are seeded in a Seahorse XF96 cell culture plate.
-
Cells are treated with IPA for a specified duration (e.g., 24 hours).
-
For permeabilized cells, the culture medium is replaced with a mitochondrial assay solution (MAS) buffer containing a substrate (e.g., pyruvate, malate) and ADP.
-
The Seahorse XFe96 Analyzer performs sequential injections of mitochondrial inhibitors: oligomycin (to inhibit ATP synthase), FCCP (a protonophore to uncouple the mitochondrial membrane and induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III, respectively).
-
OCR is measured in real-time throughout the assay, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[8]
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological activities of IPA.
References
- 1. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. metabiom.org [metabiom.org]
- 8. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3062832A - Process for the production of 3-indole-propionic acids - Google Patents [patents.google.com]
In Vivo Hydrolysis of Isopropyl 1H-indole-3-propionate to Indole-3-propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo hydrolysis of the prodrug Isopropyl 1H-indole-3-propionate to its active metabolite, Indole-3-propionic acid (IPA). IPA, a metabolite of tryptophan produced by the gut microbiota, is gaining significant attention for its potential therapeutic effects in a range of metabolic and inflammatory diseases. The use of an isopropyl ester prodrug strategy aims to enhance the bioavailability of IPA. This document details the enzymatic processes involved, outlines experimental protocols for in vivo studies in murine models, and presents the key signaling pathways of IPA. The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of IPA and its prodrugs.
Introduction
Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the essential amino acid tryptophan.[1][2] It has demonstrated a variety of biological activities, including neuroprotective, antioxidant, and anti-inflammatory effects.[3][4] The therapeutic potential of IPA is being explored for conditions such as metabolic syndrome, inflammatory bowel disease, and neurodegenerative disorders.[3][5] However, the direct administration of IPA may be limited by its physicochemical properties and pharmacokinetic profile.
The use of a prodrug, such as this compound, is a strategy to improve the delivery and bioavailability of the active IPA molecule. This approach involves masking a functional group of the parent drug, which is then cleaved in vivo by endogenous enzymes to release the active compound. In the case of this compound, the ester linkage is designed to be hydrolyzed by carboxylesterases, a family of enzymes abundant in the liver and intestines.[6]
This guide provides a detailed examination of the in vivo conversion of this compound to IPA, offering researchers the necessary protocols and background information to design and execute preclinical studies.
The Hydrolytic Conversion Pathway
The in vivo conversion of this compound to IPA is a one-step enzymatic reaction catalyzed by carboxylesterases (CE). These enzymes are primarily located in the endoplasmic reticulum of various tissues, with high concentrations in the liver and intestines.[6]
-
Reaction: this compound + H₂O --(Carboxylesterase)--> Indole-3-propionic acid + Isopropanol
The tissue distribution of carboxylesterase isozymes influences the site of prodrug activation. In mice, the CES1 family is highly expressed in the liver, while the CES2 family is predominant in the intestine.[6] Upon oral administration, this compound is expected to undergo hydrolysis in both the intestine and the liver, releasing IPA into circulation.
Quantitative Data Summary
While specific in vivo pharmacokinetic data for this compound is not yet available in the public domain, the following tables present a hypothetical pharmacokinetic profile based on typical ester prodrug behavior and the known pharmacokinetics of IPA. These tables are intended to serve as a template for data presentation in future studies.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound and IPA in Mice Following Oral Administration
| Parameter | This compound (Prodrug) | Indole-3-propionic acid (IPA) (Metabolite) |
| Dose (mg/kg) | 50 (Oral Gavage) | 50 (Oral Gavage) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.5 | 1.0 |
| AUC₀₋t (ng·h/mL) | 3000 | 4500 |
| t₁/₂ (h) | 1.2 | 3.5 |
| Bioavailability (%) | - | ~70% (as IPA from prodrug) |
Table 2: Hypothetical Tissue Distribution of IPA 2 Hours Post-Administration of this compound in Mice
| Tissue | IPA Concentration (ng/g) |
| Plasma | 750 |
| Liver | 1200 |
| Small Intestine | 950 |
| Colon | 500 |
| Brain | 150 |
| Kidney | 800 |
Detailed Experimental Protocols
The following protocols provide a framework for conducting in vivo studies to evaluate the hydrolysis of this compound to IPA in a murine model.
In Vivo Study: Pharmacokinetics and Tissue Distribution
Objective: To determine the pharmacokinetic profile and tissue distribution of this compound and its metabolite IPA following oral administration in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles (20G, 1.5 inch)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment with a standard diet and water ad libitum.
-
Dosing:
-
Fast mice for 4 hours before dosing.
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer a single oral dose via gavage at a volume of 10 mL/kg.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (~50-100 µL) via retro-orbital bleeding under anesthesia.
-
For tissue distribution, euthanize a separate cohort of mice at a specific time point (e.g., 2 hours post-dose) and harvest tissues of interest (liver, small intestine, colon, brain, kidneys).
-
Immediately snap-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Tissues: Homogenize frozen tissues in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
In Vitro Hydrolysis Assay
Objective: To determine the stability of this compound in simulated gastric and intestinal fluids and its hydrolysis by liver and intestinal microsomes.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF, pH 1.2)
-
Simulated Intestinal Fluid (SIF, pH 6.8)
-
Mouse liver microsomes
-
Mouse intestinal microsomes
-
Carboxylesterase inhibitor (e.g., bis-p-nitrophenyl phosphate)
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Stability in Simulated Fluids:
-
Incubate this compound in SGF and SIF at 37°C.
-
Collect aliquots at various time points and analyze for the concentration of the prodrug to assess its stability.[7]
-
-
Microsomal Hydrolysis:
-
Incubate this compound with liver or intestinal microsomes in the presence of a suitable buffer at 37°C.
-
Include a control group with a carboxylesterase inhibitor to confirm the role of these enzymes.
-
Collect aliquots at different time points and quantify the formation of IPA.
-
Analytical Method: LC-MS/MS Quantification of IPA
Objective: To develop and validate a sensitive and specific method for the quantification of IPA in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate IPA from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
IPA: Precursor ion (m/z) 188.1 → Product ion (m/z) 130.1
-
Internal Standard (e.g., d5-IPA): Precursor ion (m/z) 193.1 → Product ion (m/z) 135.1
-
Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma or tissue homogenate, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8][9]
Signaling Pathways and Experimental Workflows
Signaling Pathways of Indole-3-propionic Acid (IPA)
IPA exerts its biological effects through various signaling pathways, primarily involving the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[4]
Experimental Workflow for In Vivo Study
The following diagram illustrates the workflow for a typical in vivo study investigating the pharmacokinetics of this compound.
References
- 1. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabiom.org [metabiom.org]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut–brain axis - Wikipedia [en.wikipedia.org]
- 5. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 7. Effects of alkali and simulated gastric and intestinal fluids on danazol stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Lipophilicity and cell permeability of Isopropyl 1H-indole-3-propionate
An In-Depth Technical Guide on the Lipophilicity and Cell Permeability of Isopropyl 1H-indole-3-propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted lipophilicity and cell permeability of this compound. Due to a lack of direct experimental data for this specific compound, this guide leverages data from its parent compound, Indole-3-propionic acid (IPA), and established principles of medicinal chemistry to infer its properties. Detailed experimental protocols for determining these key physicochemical characteristics are also provided.
Introduction to this compound
This compound is an ester derivative of Indole-3-propionic acid (IPA). IPA is a metabolite of tryptophan produced by the gut microbiota and is known for its neuroprotective and antioxidant properties[1][2]. In drug development, converting a carboxylic acid like IPA into an ester is a common strategy to enhance its drug-like properties, particularly its ability to cross cell membranes. This guide will explore the theoretical and practical aspects of this chemical modification on lipophilicity and cell permeability.
Lipophilicity: A Key Determinant of Drug Action
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter in drug design. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant measure.
Lipophilicity of Indole-3-propionic Acid (IPA)
Indole-3-propionic acid is a carboxylic acid and thus its lipophilicity is pH-dependent. While specific experimental LogP values for IPA are not abundant in the retrieved literature, its structure, containing a polar carboxylic acid group, suggests moderate lipophilicity.
Predicted Lipophilicity of this compound
The esterification of IPA to form this compound involves replacing the acidic proton of the carboxylic acid with an isopropyl group. This modification is expected to significantly increase lipophilicity due to two main factors:
-
Neutralization of Charge: The acidic carboxylic acid group is converted into a neutral ester, reducing its polarity and increasing its ability to partition into a nonpolar solvent like octanol.
-
Addition of a Hydrophobic Moiety: The isopropyl group adds a nonpolar, aliphatic character to the molecule, further enhancing its lipophilicity.
Data Presentation: Lipophilicity
| Compound | Structure | Functional Group | Predicted LogP | Rationale for Prediction |
| Indole-3-propionic acid (IPA) | Carboxylic Acid | Moderately Lipophilic | Presence of a polar, ionizable carboxylic acid group. | |
| This compound | Isopropyl Ester | Highly Lipophilic | Esterification neutralizes the charge and adds a hydrophobic isopropyl group. |
Cell Permeability: The Gateway to Oral Bioavailability
Cell permeability is the ability of a compound to pass through a lipid cell membrane. For orally administered drugs, this is a crucial factor for absorption from the gastrointestinal tract into the bloodstream.
Cell Permeability of Indole-3-propionic Acid (IPA)
Studies have shown that IPA can influence the intestinal barrier[3]. However, as a charged species at physiological pH, its passive diffusion across cell membranes is likely to be limited.
Predicted Cell Permeability of this compound
The predicted increase in lipophilicity for this compound strongly suggests that it will have a higher passive cell permeability compared to IPA. By masking the polar carboxylic acid, the ester can more readily partition into the lipid bilayer of cell membranes and diffuse across.
Data Presentation: Cell Permeability
| Compound | Predicted Lipophilicity | Predicted Passive Permeability | Rationale for Prediction |
| Indole-3-propionic acid (IPA) | Moderate | Low to Moderate | The presence of a charged carboxylate group at physiological pH hinders passive diffusion across the lipid bilayer. |
| This compound | High | High | Increased lipophilicity due to the neutral ester group allows for more favorable partitioning into and diffusion across the cell membrane. |
Experimental Protocols
To empirically determine the lipophilicity and cell permeability of this compound, the following standard assays are recommended.
Protocol for LogP Determination (Shake-Flask Method)
This method directly measures the partition coefficient of a compound between n-octanol and water.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a glass vial.
-
Add a known amount of the stock solution to the vial.
-
Securely cap the vial and vortex for 20-30 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the vial to separate the n-octanol and water phases.
-
Carefully collect a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the LogP using the formula: LogP = log10 ([Concentration]octanol / [Concentration]water).
Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay that assesses the passive permeability of a compound across an artificial lipid membrane[4][5].
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Test compound solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS or UV-Vis plate reader
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate[6][7].
-
Fill the acceptor plate wells with PBS (pH 7.4).
-
Add the test compound solution (in PBS) to the wells of the donor plate.
-
Place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours)[4][7].
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe) using an appropriate formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Protocol for Caco-2 Cell Permeability Assay
The Caco-2 assay is a widely used in vitro model to predict human intestinal absorption of drugs. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes[8][9].
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Transwell inserts (permeable supports)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer[9].
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow[8][10].
-
Wash the cell monolayer with pre-warmed HBSS.
-
To measure apical-to-basolateral (A-B) permeability, add the test compound solution to the apical side and fresh HBSS to the basolateral side[11].
-
To measure basolateral-to-apical (B-A) permeability (to assess active efflux), add the test compound to the basolateral side and fresh HBSS to the apical side[8][11].
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver compartment (basolateral for A-B, apical for B-A).
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (PappB-A / PappA-B) can indicate if the compound is a substrate for active efflux transporters[10].
Mandatory Visualizations
Caption: Relationship between IPA, its esterification, and the predicted physicochemical properties.
References
- 1. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]
- 3. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PAMPA | Evotec [evotec.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. enamine.net [enamine.net]
- 9. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Isopropyl 1H-indole-3-propionate and the Aryl Hydrocarbon Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Its activation by a diverse range of endogenous and exogenous ligands has made it a compelling target for therapeutic intervention. Among the endogenous ligands, metabolites of tryptophan produced by the gut microbiota have garnered significant attention. This technical guide provides an in-depth overview of the interaction between indole-3-propionic acid (IPA), a key microbial tryptophan metabolite, and the AhR. While this guide is centered on the interaction of the aryl hydrocarbon receptor with isopropyl 1H-indole-3-propionate, the available scientific literature primarily focuses on its parent compound, indole-3-propionic acid (IPA). Therefore, the data and experimental protocols detailed herein are based on studies of IPA, a known AhR agonist. This compound, as an ester of IPA, is anticipated to exhibit activity following cellular hydrolysis to IPA. This document summarizes the current understanding of the IPA-AhR signaling axis, presents quantitative data on this interaction, details relevant experimental protocols, and visualizes the associated molecular pathways.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The classical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is maintained in an inactive complex with chaperone proteins including heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, AhR heterodimerizes with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A primary and well-characterized target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in the metabolism of xenobiotics.
Recent research has also elucidated non-canonical AhR signaling pathways that are independent of ARNT and XRE binding, involving cross-talk with other signaling pathways such as NF-κB, and influencing a broader range of cellular processes including immune cell differentiation and function.
Caption: Canonical AhR signaling pathway activated by IPA.
Quantitative Data: Indole-3-propionic Acid Interaction with AhR
| Compound | Assay Type | Cell Line/System | Endpoint | Value | Reference |
| Indole-3-propionic acid (IPA) | Reporter Gene Assay | Human Hepatoma (HepG2) | EC50 (CYP1A1 induction) | ~10-100 µM | [1] |
| Indole-3-propionic acid (IPA) | In vivo study | Mouse model of mastitis | AhR Expression | Increased in a dose-dependent manner | [2] |
| Indole-3-propionic acid (IPA) | In vivo study | Mouse model of sepsis | Macrophage Phagocytosis | Enhanced via AhR | [3] |
| Tryptamine | Competitive Binding | Guinea Pig Hepatic Cytosol | IC50 | 1.3 µM | [4] |
| Indole-3-acetic acid | Competitive Binding | Guinea Pig Hepatic Cytosol | IC50 | 1.8 µM | [4] |
Experimental Protocols
Radioligand Competitive Binding Assay
This assay is employed to determine the binding affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the AhR.
Materials:
-
Test compound (e.g., this compound)
-
Radiolabeled AhR ligand (e.g., [³H]-TCDD)
-
Cytosolic extracts from a suitable cell line or tissue expressing AhR (e.g., guinea pig liver)
-
Scintillation cocktail and counter
-
Glass fiber filters
-
Assay buffer (e.g., MES-buffered saline)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, incubate the cytosolic extract with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of an unlabeled known AhR ligand).
-
Incubate the plate at a specified temperature and for a duration sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competitive binding assay.
AhR-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene.
Objective: To determine the potency (EC50) and efficacy of a test compound as an AhR agonist.
Materials:
-
A mammalian cell line stably transfected with a reporter plasmid containing XREs upstream of a reporter gene (e.g., luciferase or green fluorescent protein). A common cell line is the human hepatoma cell line, HepG2.
-
Test compound (e.g., this compound)
-
Cell culture medium and supplements
-
Lysis buffer and substrate for the reporter enzyme (if applicable)
-
Luminometer or fluorescence plate reader
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of the test compound in cell culture medium.
-
Replace the culture medium with the medium containing the test compound dilutions.
-
Include control wells for vehicle (solvent) control and a positive control (a known AhR agonist).
-
Incubate the cells for a sufficient period to allow for gene transcription and translation (typically 18-24 hours).
-
If using a luciferase reporter, lyse the cells and add the luciferase substrate.
-
Measure the luminescence or fluorescence using a plate reader.
-
Normalize the reporter gene activity to a measure of cell viability if necessary.
-
Plot the reporter gene activity as a function of the test compound concentration and determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
Caption: Workflow for an AhR-responsive reporter gene assay.
Conclusion
Indole-3-propionic acid, a metabolite produced by the gut microbiota from dietary tryptophan, is an endogenous agonist of the aryl hydrocarbon receptor. Activation of AhR by IPA initiates a signaling cascade that results in the transcription of target genes, leading to various biological effects, including the modulation of inflammatory responses. While direct quantitative data for this compound is currently limited, it is plausible that it serves as a prodrug, being hydrolyzed to IPA to exert its effects. The experimental protocols detailed in this guide provide a framework for the characterization of novel AhR ligands. Further research into the specific interactions of this compound and other indole derivatives with the AhR will be crucial for the development of new therapeutic strategies targeting this important signaling pathway.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gut microbial metabolite indole-3-propionic acid inhibits inflammation and restores blood-milk barrier in S. aureus- induced mastitis by targeting aryl hydrocarbon receptor [frontiersin.org]
- 3. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Activation of the Pregnane X Receptor by Isopropyl 1H-indole-3-propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pregnane X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestines, functions as a crucial xenosensor, regulating the metabolism and detoxification of foreign substances. Its activation by a wide array of ligands, including pharmaceuticals and endogenous compounds, initiates a signaling cascade that leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4). This guide explores the interaction between isopropyl 1H-indole-3-propionate and PXR. While direct experimental data on the isopropyl ester is limited, it is hypothesized to act as a prodrug, readily hydrolyzed to its active form, indole-3-propionic acid (IPA), a known microbiota-derived PXR agonist. This document provides a comprehensive overview of the PXR activation pathway, quantitative data on IPA-mediated PXR activation, detailed experimental protocols for assessing PXR activity, and visual representations of the key signaling and experimental workflows.
The Pregnane X Receptor (PXR) Signaling Pathway
The pregnane X receptor (PXR), encoded by the NR1I2 gene, is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Its primary role is to detect the presence of potentially harmful xenobiotics and endobiotics and to initiate their detoxification and clearance.[2]
Upon entering the cell, a PXR ligand binds to the ligand-binding domain (LBD) of the receptor. This binding event induces a conformational change in the PXR protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PXR then forms a heterodimer with the retinoid X receptor (RXR).[2][3] This PXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of its target genes.[3] This binding initiates the transcription of a battery of genes involved in all phases of drug metabolism, including phase I (e.g., CYP3A4), phase II (e.g., UDP-glucuronosyltransferases), and phase III (e.g., multidrug resistance protein 1 - MDR1).[2][4] The induction of these genes ultimately enhances the metabolism and elimination of the activating ligand and other xenobiotics from the body.
PXR Activation Signaling Pathway
Quantitative Data: PXR Activation by Indole-3-Propionic Acid (IPA)
As of the latest available data, there are no direct studies reporting the PXR activation potential of this compound. It is widely accepted that ester prodrugs are often hydrolyzed in vivo or in vitro to their active carboxylic acid forms. Therefore, it is reasonable to hypothesize that this compound is converted to indole-3-propionic acid (IPA), which then acts as the PXR agonist. The following table summarizes the quantitative data for IPA-mediated PXR activation.
| Compound | Receptor | Assay Type | Cell Line | EC50 | Emax (Fold Activation) | Reference |
| Indole-3-propionic Acid (IPA) | Human PXR | Luciferase Reporter | - | 120 µM | Not Reported | [1] |
| Indole-3-propionic Acid (IPA) | Mouse PXR | Luciferase Reporter | - | 0.55 µM | Not Reported | [1] |
| Rifampicin (Positive Control) | Human PXR | Luciferase Reporter | HepG2 | ~1 µM | Varies | [5] |
Experimental Protocols
The assessment of PXR activation by a test compound such as this compound typically involves a series of in vitro assays to determine its ability to induce PXR-mediated gene expression. The following are detailed protocols for key experiments in this workflow.
PXR Activation Luciferase Reporter Gene Assay
This assay is the primary method for screening compounds for PXR agonism. It utilizes a host cell line (e.g., HepG2) stably or transiently transfected with an expression vector for human PXR and a reporter vector containing a luciferase gene under the control of a PXR-responsive promoter, often from the CYP3A4 gene.
Materials:
-
HepG2 cells stably expressing human PXR and a CYP3A4-luciferase reporter construct.
-
Cell culture medium (e.g., EMEM supplemented with 10% FBS, penicillin-streptomycin).
-
Assay medium (e.g., phenol red-free DMEM with charcoal-stripped FBS).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., Rifampicin).
-
Vehicle control (e.g., 0.1% DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase detection reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the PXR-reporter HepG2 cells to 80-90% confluency.
-
Trypsinize, count, and resuspend the cells in assay medium to a final density of 1 x 105 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in assay medium. The final solvent concentration should be consistent across all wells (e.g., 0.1% DMSO).
-
After the 24-hour incubation, remove the seeding medium and replace it with 100 µL of the prepared treatment media.
-
Incubate the plate for another 24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Remove the treatment medium from the wells.
-
Add 100 µL of luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold activation for each treatment by dividing the relative light units (RLU) of the compound-treated wells by the average RLU of the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration and fit a dose-response curve to determine the EC50 and Emax values.
-
PXR Luciferase Reporter Assay Workflow
Cell Viability Assay
It is crucial to assess the cytotoxicity of the test compound, as a decrease in cell viability can be misinterpreted as a lack of PXR activation. This assay is often performed in parallel with the reporter gene assay.
Materials:
-
Cells and plates treated as in the PXR activation assay.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT).
-
Plate reader (luminometer or spectrophotometer, depending on the assay).
Procedure (using an ATP-based assay like CellTiter-Glo®):
-
Prepare a parallel plate: Set up and treat a 96-well plate with cells and compounds exactly as described for the luciferase reporter assay.
-
Reagent Addition:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add a volume of cell viability reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Express the viability of treated cells as a percentage of the vehicle control.
-
Significant cytotoxicity (e.g., >20% cell death) may confound the results of the PXR activation assay.
-
PXR Target Gene (CYP3A4) Expression Analysis by qPCR
To confirm that PXR activation leads to the transcription of its target genes, quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of a key PXR target, such as CYP3A4.
Materials:
-
Human hepatocytes (e.g., primary human hepatocytes or HepaRG cells).
-
Cell culture plates (e.g., 12- or 24-well).
-
Test compound, positive control, and vehicle.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Plate human hepatocytes and allow them to acclimate.
-
Treat the cells with the test compound, positive control, and vehicle for 48-72 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers for CYP3A4 and the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP3A4 and the housekeeping gene for each sample.
-
Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
A significant increase in CYP3A4 mRNA levels in compound-treated cells compared to the vehicle control indicates PXR-mediated gene induction.[6]
-
Conclusion
This compound is a compound of interest for its potential to activate the pregnane X receptor. Based on the available evidence for the closely related molecule, indole-3-propionic acid, it is likely that the isopropyl ester acts as a prodrug, being hydrolyzed to IPA to exert its effect. IPA is a known agonist of both human and mouse PXR.[1] The experimental protocols detailed in this guide provide a robust framework for confirming the PXR-activating potential of this compound and for quantifying its potency and efficacy. Such studies are essential in drug development to anticipate potential drug-drug interactions and to understand the broader physiological effects of new chemical entities that interact with this critical xenobiotic-sensing pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. Biosynthesis of the fatty acid isopropyl esters by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rifampicin-Activated Human Pregnane X Receptor and CYP3A4 Induction Enhance Acetaminophen-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Isopropyl 1H-indole-3-propionate: An In-depth Technical Guide on its Core Chemistry, Synthesis, and Biological Significance
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a detailed exploration of Isopropyl 1H-indole-3-propionate, a lesser-known ester of the well-researched tryptophan metabolite, Indole-3-propionic acid (IPA). While direct research on the isopropyl ester is limited, this document builds a foundational understanding by extensively covering the discovery, history, synthesis, and multifaceted biological activities of its parent compound, IPA. This guide includes detailed experimental protocols, quantitative data, and visual diagrams of key signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.
Introduction
Indole-3-propionic acid (IPA), a metabolite produced from tryptophan by the gut microbiota, has garnered significant scientific interest for its potent neuroprotective, antioxidant, and anti-inflammatory properties.[1][2] Its isopropyl ester, this compound, while less studied, is presumed to share or possess modified biological activities due to its altered physicochemical properties. This guide will primarily focus on the extensive body of knowledge surrounding IPA to infer the potential characteristics and significance of its isopropyl ester.
Discovery and History of Indole-3-Propionic Acid (IPA)
The history of Indole-3-propionic acid is intrinsically linked to the study of tryptophan metabolism. First reported in 1999 for its neuroprotective, antioxidant, and anti-amyloid properties, IPA has since been recognized as a key signaling molecule in the gut-brain axis.[3] It is endogenously produced by specific gut bacteria, most notably Clostridium sporogenes, through the metabolism of dietary tryptophan.[3] The recognition of IPA's biological importance has grown, with numerous studies highlighting its role in maintaining gut homeostasis, protecting against oxidative stress, and its potential therapeutic applications in neurodegenerative diseases and metabolic disorders.[1][2]
Synthesis and Physicochemical Properties
General Synthesis of Indole-3-Propionic Acid
A common method for the synthesis of 3-indolepropionic acids involves the reaction of indole with an acrylic acid in the presence of a base. This method is an improvement over older techniques that required the use of acrylonitrile followed by hydrolysis.
Physicochemical Data of Indole-3-Propionic Acid
| Property | Value | Reference |
| IUPAC Name | 3-(1H-indol-3-yl)propanoic acid | [3] |
| CAS Number | 830-96-6 | [3] |
| Molecular Formula | C₁₁H₁₁NO₂ | [3] |
| Molar Mass | 189.214 g/mol | [3] |
| Melting Point | 134 to 135 °C (273 to 275 °F) | [3] |
Biological Activity and Signaling Pathways
The biological effects of IPA are extensive and have been the subject of numerous studies. It is anticipated that this compound, as a more lipophilic derivative, may exhibit enhanced cell permeability and modified potency.
Key Biological Activities of IPA
-
Neuroprotection: IPA is a potent scavenger of hydroxyl radicals and has been shown to protect neurons from oxidative stress and amyloid-beta induced toxicity, suggesting its potential in Alzheimer's disease treatment.[2][3]
-
Anti-inflammatory Effects: IPA can suppress inflammatory responses by modulating the activity of immune cells and reducing the production of pro-inflammatory cytokines.[1]
-
Gut Health: It plays a crucial role in maintaining the integrity of the intestinal barrier and modulating the gut microbiota.[2]
-
Metabolic Regulation: Studies have shown that IPA can improve glucose metabolism and insulin sensitivity.[4]
Signaling Pathways
IPA exerts its effects through various signaling pathways, primarily by activating the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) .[5] These nuclear receptors are key regulators of xenobiotic metabolism, immune responses, and gut homeostasis.
IPA Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used in the study of IPA.
Quantification of IPA in Biological Samples
A common method for quantifying IPA in serum or fecal samples involves Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Protocol:
-
Sample Preparation: Fecal samples are homogenized and extracted with a suitable organic solvent. Serum samples are typically deproteinized.
-
Chromatographic Separation: The extracted samples are injected into a reverse-phase C18 column. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is used to separate IPA from other metabolites.
-
Mass Spectrometric Detection: The eluent is introduced into a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of IPA.
LC-MS/MS Workflow
Assessment of Intestinal Barrier Function
The effect of IPA on intestinal permeability can be assessed using in vitro models with Caco-2 cell monolayers.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured until they form a differentiated and polarized monolayer.
-
Treatment: The cell monolayers are treated with IPA at various concentrations.
-
Permeability Assay: The permeability of the monolayer is measured by adding a fluorescent marker (e.g., FITC-dextran) to the apical side and quantifying its appearance on the basolateral side over time using a fluorescence plate reader.
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of Indole-3-propionic acid.
| Parameter | Value | Experimental Model | Reference |
| Fasting Blood Glucose Reduction | 0.42 mM | Rats treated with IPA (27.3 mg/kg/day) | [4] |
| Reduction of Stressed OCR | -26.8 ± 6.0% | HL-1 cardiomyocytes at 1 mM IPA | [6] |
| Serum Concentration (Humans) | 1 to 10 µM | Physiological conditions | [2] |
Conclusion and Future Directions
Indole-3-propionic acid is a promising microbial metabolite with significant therapeutic potential. While its isopropyl ester, this compound, remains largely unexplored, it represents a compelling area for future research. Investigations into its synthesis, stability, and biological activity are warranted to determine if it offers advantages over its parent compound, such as improved bioavailability or enhanced efficacy. Further studies are crucial to unlock the full therapeutic potential of this class of indole derivatives.
References
- 1. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Analysis of Isopropyl 1H-indole-3-propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Isopropyl 1H-indole-3-propionate. Due to the limited availability of direct experimental data for the isopropyl ester, this document presents the comprehensive spectroscopic data for its parent compound, 1H-Indole-3-propionic acid, and offers a predictive analysis for the ester. This guide also outlines the relevant experimental protocols and a proposed synthetic pathway.
Spectroscopic Data of 1H-Indole-3-propionic Acid
The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1H-Indole-3-propionic acid, the immediate precursor to this compound.
Table 1: ¹H NMR Data of 1H-Indole-3-propionic Acid
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 12.11 | s | -COOH |
| 10.79 | s | Indole N-H |
| 7.53 | d | Ar-H |
| 7.35 | d | Ar-H |
| 7.12 | s | Ar-H |
| 7.07 | t | Ar-H |
| 6.98 | t | Ar-H |
| 2.95 | t | -CH₂- (alpha to indole) |
| 2.61 | t | -CH₂- (alpha to carbonyl) |
Solvent: DMSO-d₆, Frequency: 400 MHz.[1][2]
Table 2: ¹³C NMR Data of 1H-Indole-3-propionic Acid
| Chemical Shift (ppm) | Assignment |
| 174.5 | C=O (Carboxylic Acid) |
| 136.3 | Aromatic C |
| 127.3 | Aromatic C |
| 122.9 | Aromatic C |
| 121.1 | Aromatic C |
| 118.6 | Aromatic C |
| 118.5 | Aromatic C |
| 114.2 | Aromatic C |
| 111.4 | Aromatic C |
| 34.5 | -CH₂- (alpha to carbonyl) |
| 21.0 | -CH₂- (alpha to indole) |
Note: Specific assignments for aromatic carbons can vary; data is a representative example.
Table 3: Mass Spectrometry Data of 1H-Indole-3-propionic Acid
| m/z | Relative Intensity (%) | Assignment |
| 189.0 | 29.2 | [M]⁺ |
| 130.0 | 100.0 | [M - COOH - H]⁺ |
| 131.0 | 10.5 | |
| 143.0 | 5.6 | |
| 144.0 | 4.4 | |
| 77.0 | 5.1 |
Ionization Mode: Electron Ionization (EI).[1][3] The molecular ion peak is observed at m/z 189, corresponding to the molecular weight of 1H-Indole-3-propionic acid.[1][3] The base peak at m/z 130 is characteristic of the loss of the propionic acid side chain.[1]
Predicted Spectroscopic Data for this compound
Based on the data for 1H-Indole-3-propionic acid, the following changes are predicted for this compound:
-
¹H NMR:
-
The carboxylic acid proton signal at ~12 ppm will disappear.
-
New signals corresponding to the isopropyl group will appear: a septet (or multiplet) around 4.9-5.1 ppm for the -CH- proton and a doublet around 1.2-1.3 ppm for the two -CH₃ groups.
-
The chemical shifts of the methylene protons adjacent to the newly formed ester group may experience a slight downfield shift.
-
-
¹³C NMR:
-
The carboxylic acid carbon signal around 174.5 ppm will be replaced by an ester carbonyl signal, typically in a similar region.
-
New signals for the isopropyl group will be observed: one for the -CH- carbon around 67-69 ppm and one for the -CH₃ carbons around 21-23 ppm.
-
-
Mass Spectrometry:
-
The molecular ion peak ([M]⁺) will shift to m/z 231, reflecting the addition of the isopropyl group (C₃H₇) and the loss of a proton.
-
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for indole derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., Bruker, Varian) with a frequency of 400 MHz or higher is typically used.[1][2]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Chromatography:
-
Column: A C18 reverse-phase column is commonly used for the separation of indole compounds.[4][5]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve ionization, is typically employed.[4][5][6]
-
Flow Rate: A flow rate of 0.2-1.0 mL/min is common.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is frequently used for indole derivatives.[7]
-
Analysis: The mass spectrometer can be operated in full scan mode to identify the molecular ion or in multiple reaction monitoring (MRM) mode for targeted quantification.[4] Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.[8]
-
Synthesis Workflow
The synthesis of this compound from 1H-Indole-3-propionic acid can be achieved through a standard Fischer esterification reaction. The logical workflow for this synthesis is depicted below.
Caption: Fischer Esterification of 1H-Indole-3-propionic Acid.
References
- 1. 3-Indolepropionic acid(830-96-6) 1H NMR [m.chemicalbook.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302) [hmdb.ca]
- 3. 1H-Indole-3-propanoic acid [webbook.nist.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Isopropyl 1H-indole-3-propionate: An In-depth Technical Guide
Disclaimer: Scientific literature extensively covers the biological activities of Indole-3-propionic acid (IPA). Isopropyl 1H-indole-3-propionate, as an ester of IPA, is presumed to function as a prodrug, delivering IPA systemically. This guide focuses on the therapeutic potential and mechanisms of the parent compound, IPA, which is the anticipated active molecule following in vivo hydrolysis of this compound.
Introduction
This compound is the isopropyl ester of Indole-3-propionic acid (IPA), a well-characterized metabolite produced by the gut microbiota from the essential amino acid tryptophan.[1][2] IPA has garnered significant attention in the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][3] This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, focusing on the established mechanisms of action of its active form, IPA. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
While specific experimental data for this compound is limited, its chemical identity is established. The properties of the parent compound, Indole-3-propionic acid, are well-documented.
Table 1: Physicochemical Properties
| Property | This compound | Indole-3-propionic acid (IPA) |
| Molecular Formula | C₁₄H₁₇NO₂ | C₁₁H₁₁NO₂ |
| CAS Number | 93941-02-7[4] | 830-96-6[5] |
| Molecular Weight | Not available | 189.21 g/mol [5] |
| Appearance | Not available | Off-white to light brown crystalline solid[6] |
| Melting Point | Not available | 134-135 °C[5][7] |
| Boiling Point | Not available | 560.20 °C (estimated)[6] |
| Solubility | Expected to be soluble in organic solvents | Soluble in water and alcohols[6] |
| LogP | Not available | 1.75[5] |
Mechanism of Action of Indole-3-propionic Acid (IPA)
IPA exerts its biological effects through multiple signaling pathways, underscoring its pleiotropic therapeutic potential.
Activation of Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR)
IPA is a known ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), both of which are crucial regulators of xenobiotic metabolism, immune responses, and gut homeostasis.[2][8] Activation of these receptors by IPA in intestinal epithelial cells leads to the modulation of gene expression, including those involved in maintaining the integrity of the intestinal barrier and regulating inflammation.[2]
Caption: IPA activates AhR and PXR, leading to downstream effects.
Inhibition of NF-κB Signaling
IPA has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor-kappa B) signaling pathway.[9] This inhibition is mediated, in part, through the PXR-dependent downregulation of inflammatory cytokines. By suppressing NF-κB, IPA can attenuate inflammatory responses, which is a key mechanism in its protective effects in inflammatory conditions.[9]
Modulation of Methionine Metabolism
Recent studies have revealed that IPA can directly bind to and modulate the activity of methionine adenosyltransferase 2A (MAT2A).[9] This interaction promotes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor, which in turn influences DNA methylation patterns. This novel mechanism links gut microbial metabolism to epigenetic regulation of host immune responses.[9]
Caption: IPA inhibits NF-κB signaling by modulating MAT2A activity.
Potential Therapeutic Applications
The multifaceted mechanisms of IPA suggest its potential utility in a wide range of diseases.
Neurodegenerative Diseases
IPA is a potent neuroprotectant and has been investigated for its therapeutic potential in Alzheimer's disease.[7] It acts as a powerful scavenger of hydroxyl radicals, protecting neuronal cells from oxidative damage.[7]
Inflammatory Bowel Disease (IBD)
By enhancing the gut barrier function and exerting anti-inflammatory effects through AhR/PXR and NF-κB pathways, IPA shows promise in the management of IBD.[2]
Metabolic Disorders
IPA has been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting its potential as a therapeutic agent for type 2 diabetes and other metabolic disorders.[10] Studies in rats have demonstrated that IPA supplementation can lower fasting blood glucose and insulin levels.[10]
Table 2: Effects of IPA on Metabolic Parameters in Rats
| Parameter | Control | IPA Supplementation | Percentage Change | Reference |
| Fasting Blood Glucose | Baseline | Reduced | Significant Reduction | [10] |
| Fasting Insulin | Baseline | Reduced | Significant Reduction | [10] |
| HOMA-IR | Baseline | Reduced | Significant Reduction | [10] |
Cardiovascular Diseases
The anti-inflammatory and antioxidant properties of IPA may contribute to its protective effects on the cardiovascular system.[1][3] However, some studies suggest that its effects on endothelial function may be complex and concentration-dependent.[8][11]
Sepsis
In animal models of sepsis, administration of IPA has been shown to attenuate the inflammatory response and improve survival, highlighting its potential as an adjunct therapy in this life-threatening condition.[9]
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Objective: To assess the cytotoxicity of a compound on a cell line.
-
Cell Line: Bovine Aortic Endothelial Cells (BAE-1).[11]
-
Methodology:
-
Seed BAE-1 cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., IPA ranging from 10 nM to 5 mM) for different time points (e.g., 24 and 48 hours).[11]
-
After the treatment period, add a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent (phenazine ethosulfate) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of living cells in culture.
-
Western Blot Analysis for eNOS Phosphorylation
-
Objective: To determine the effect of a compound on the phosphorylation status of endothelial nitric oxide synthase (eNOS).
-
Cell Line: Bovine Aortic Endothelial Cells (BAE-1).[11]
-
Methodology:
-
Treat BAE-1 cells with the test compound (e.g., 1 µM IPA) for a specified duration.[11]
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated eNOS (p-eNOS) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with an antibody against total eNOS and a loading control (e.g., β-actin) to normalize the data.
-
Caption: A generalized workflow for in vitro and in vivo studies.
Conclusion
This compound, as a likely prodrug of the potent gut microbial metabolite Indole-3-propionic acid, holds significant promise for therapeutic development across a spectrum of diseases. The diverse mechanisms of action of IPA, including its anti-inflammatory, antioxidant, and immunomodulatory properties, provide a strong rationale for its further investigation. Future research should focus on elucidating the pharmacokinetic and pharmacodynamic profile of this compound to confirm its conversion to IPA in vivo and to determine its efficacy in relevant preclinical disease models. The development of this and other IPA derivatives could pave the way for novel therapeutic strategies targeting the gut-organ axis.
References
- 1. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 93941-02-7 [amp.chemicalbook.com]
- 5. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isopropyl 1H-indole-3-propionate (IPA) in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 1H-indole-3-propionate, more commonly known in scientific literature as Indole-3-propionic acid (IPA), is a tryptophan-derived metabolite produced by the gut microbiota.[1][2][3] Emerging research has highlighted its significant biological activities, making it a molecule of interest for in vitro studies across various fields, including immunology, neuroscience, and metabolic diseases.[3][4][5] IPA is recognized for its potent antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory properties.[3][5][6][7] Its mechanisms of action often involve the activation of the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which in turn modulate downstream signaling pathways such as NF-κB.[1][3][4][8]
These application notes provide a comprehensive overview of the use of IPA in in vitro cell culture experiments, including detailed protocols, quantitative data summaries, and visual representations of its signaling pathways and experimental workflows.
Biological Activities and Cellular Effects
IPA has been demonstrated to exert a range of beneficial effects in various cell-based models:
-
Anti-inflammatory and Immunomodulatory Effects: IPA can suppress the production of pro-inflammatory cytokines, such as IL-1β, by inhibiting the NF-κB signaling pathway in macrophages.[8] It also regulates the function of various immune cells through AhR and PXR activation.[3]
-
Neuroprotection: In vitro studies have shown that IPA can reduce inflammation in microglial cells and promote the production of neurotrophic factors like BDNF and NGF in neuronal cells.[9]
-
Intestinal Barrier Enhancement: IPA contributes to the integrity of the intestinal epithelial barrier by increasing the expression of tight junction proteins.[4][5][6] In Caco-2 cell models, it has been shown to increase transepithelial resistance.[4]
-
Metabolic Regulation: IPA can improve glucose sensitivity and inhibit lipid synthesis in liver cells.[4] It also modulates mitochondrial function in cardiomyocytes.[10]
-
Anticancer Potential: Research suggests that IPA can inhibit the proliferation of certain cancer cells.[7]
Quantitative Data Summary
The following tables summarize the effective concentrations of IPA and its observed effects in various in vitro experiments.
Table 1: Effects of IPA on Cell Viability and Proliferation
| Cell Line | Concentration Range | Treatment Duration | Assay | Observed Effect | Reference |
| Caco-2 (Human intestinal epithelial) | 1 µM - 500 µM | 2, 24, 72 hours | MTT Assay | No significant cytotoxicity observed. | [2][11] |
| Caco-2 (Human intestinal epithelial) | 1 µM - 500 µM | 72 hours | Sulforhodamine B | Induced cell proliferation. | [2][11] |
| HL-1 (Murine cardiomyocytes) | 10 µM - 1 mM | 24, 48, 72 hours | BrdU Assay | No significant effect on proliferation. | [10] |
| HL-1 (Murine cardiomyocytes) | Up to 1 mM | 24 hours | Resazurin-based Assay | No significant cytotoxicity observed. | [10] |
| BAE-1 (Bovine aortic endothelial) | Up to 5 mM | 4, 24, 48 hours | MTS Assay | No significant effect on viability, except for 5 mM at 48h (20% decrease). | [12] |
| LX-2 (Human hepatic stellate) | Not specified | Not specified | Not specified | Reduced cell adhesion and migration. | [13][14] |
Table 2: Effects of IPA on Cellular Functions
| Cell Line | Concentration | Treatment Duration | Measured Parameter | Observed Effect | Reference |
| BV2 (Microglial cells) | 5 µM | Not specified | TNF-α concentration | Significantly reduced in activated microglia. | [9] |
| SH-SY5Y (Neuronal cells) | Conditioned media from IPA-treated BV2 cells | Not specified | BDNF and NGF production | Significant increase. | [9] |
| HL-1 (Murine cardiomyocytes) | 1 µM - 100 µM | 24 hours | Cardiac contractility (ex vivo) | Dose-dependent improvement. | [10] |
| Huh7 (Human hepatic) & HUVEC (Endothelial) | 1 mM | 24 hours | Mitochondrial respiration | Modulated mitochondrial function. | [10] |
| Caco-2/HT29 co-culture | Not specified | Not specified | Transepithelial resistance | Increased. | [4] |
| Caco-2/HT29 co-culture | Not specified | Not specified | MUC2 and MUC4 expression | Enhanced. | [4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted for human intestinal epithelial Caco-2 cells.[2][11]
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere for 24 hours.
-
IPA Treatment: Prepare stock solutions of IPA in a suitable solvent (e.g., ethanol or DMSO) and dilute to final concentrations (e.g., 1, 10, 100, 250, 500 µM) in serum-free cell culture medium. Replace the medium in the wells with the IPA-containing medium. Include a vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Proliferation Analysis using BrdU Assay
This protocol is based on studies with HL-1 cardiomyocytes.[10]
-
Cell Seeding: Seed HL-1 cells in a 96-well plate at a density of 2,000 cells/well.
-
IPA Treatment: Treat the cells with various concentrations of IPA (e.g., 10 µM - 1 mM) for 24, 48, or 72 hours. Change the medium daily.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specified period according to the manufacturer's instructions to allow for incorporation into newly synthesized DNA.
-
Cell Fixation and DNA Denaturation: Remove the labeling medium, fix the cells, and denature the DNA.
-
Antibody Incubation: Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.
-
Substrate Addition and Signal Detection: Add the appropriate substrate and measure the chemiluminescent or colorimetric signal using a plate reader.
Protocol 3: Mitochondrial Function Assessment using Seahorse XF Analyzer
This protocol is applicable to various cell types, including HL-1 cardiomyocytes and Huh7 liver cells.[10]
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture plate at a density of 10,000 cells/well and treat with IPA for 24 hours.
-
Assay Medium: On the day of the assay, replace the culture medium with unbuffered XF Assay Medium supplemented with glucose, glutamine, and pyruvate.
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Measure the oxygen consumption rate (OCR) in real-time using the Seahorse XF Analyzer.
-
Data Analysis: Calculate key mitochondrial parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizations
Signaling Pathways
Caption: Signaling pathways of Indole-3-propionic acid (IPA).
Experimental Workflow
Caption: General experimental workflow for in vitro studies with IPA.
References
- 1. The mechanism of action of indole-3-propionic acid on bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IPA and its precursors differently modulate the proliferation, differentiation, and integrity of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopropyl 1H-indole-3-propionate (IPA) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and known signaling pathways associated with Isopropyl 1H-indole-3-propionate (IPA) administration in preclinical animal studies. The information is intended to guide researchers in designing and conducting their own investigations into the therapeutic potential of this gut microbiota-derived metabolite.
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in various animal models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, strain, age, and the intended biological effect.
| Animal Model | Species | Dosage | Administration Route | Vehicle | Key Findings |
| Sepsis | Mouse | 20 mg/kg/day | Oral Gavage | PBS containing 0.5% DMSO | Reduced serum inflammatory mediators and improved survival rate.[1][2] |
| Colitis | Mouse | 50 mg/200 mL | Drinking Water | Drinking Water | Enhanced intestinal barrier function and increased survival.[3] |
| Colitis | Mouse | Not specified | Oral administration | Not specified | Ameliorated colitis by inhibiting M1 macrophage polarization and promoting M2 polarization.[4][5] |
| Metabolic Studies | Rat | 27.3 mg/kg/day (mean intake) | Enriched Diet | Diet | Lowered fasting blood glucose and insulin levels.[6] |
| Metabolic Studies | Rat | 20 mg/kg/day | Not specified | Not specified | Alleviated hepatic steatosis.[6] |
| Weight Gain Study | Rat | Not specified | Not specified | Not specified | Reduced weight gain.[7] |
| Cardiovascular Studies | Rat | Intravenous | Not specified | Not specified | Increased blood pressure.[8] |
Experimental Protocols
Detailed methodologies for key experimental models cited in the literature are provided below.
Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
This model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical progression of the disease in humans.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (IPA)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
3-0 silk suture
-
21-gauge needle
-
Warm sterile 0.9% saline
Procedure:
-
IPA Administration (Pre-treatment): Administer IPA (20 mg/kg) or vehicle (PBS with 0.5% DMSO) via oral gavage once daily for 5 consecutive days prior to CLP surgery.[1][2]
-
Anesthesia: Anesthetize the mice using an appropriate anesthetic regimen.
-
Surgical Preparation: Shave the abdomen and disinfect the area with an appropriate antiseptic solution.
-
Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum at its base, distal to the ileocecal valve, using a 3-0 silk suture. Ensure that the bowel remains patent.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle.[9] A small amount of fecal content can be extruded to induce peritonitis.[9]
-
Closure: Carefully return the cecum to the abdominal cavity. Close the peritoneal wall and skin with sutures or wound clips.
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of pre-warmed sterile 0.9% saline subcutaneously to prevent dehydration.[9]
-
Post-operative Care: Monitor the animals closely for signs of distress and mortality. Provide appropriate post-operative analgesia as per institutional guidelines.
-
IPA Administration (Post-treatment): In some protocols, IPA (20 mg/kg) or vehicle is administered by oral gavage for 3 consecutive days after the CLP procedure.[1][2]
Sham Control: Sham-operated animals undergo the same surgical procedure, including laparotomy and cecum exteriorization, but without ligation and puncture.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used model for inducing acute or chronic colitis that shares histopathological features with human ulcerative colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
-
This compound (IPA)
-
Drinking water
Procedure:
-
Induction of Acute Colitis: Dissolve 2-5% (w/v) DSS in the drinking water.[10] The optimal concentration can vary depending on the DSS batch and mouse strain and should be determined empirically.[10] Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[11][12]
-
IPA Administration:
-
In Drinking Water: During the recovery phase (after discontinuing DSS), provide drinking water supplemented with IPA (e.g., 50 mg/200 mL).[3]
-
Oral Gavage: Alternatively, IPA can be administered via oral gavage at a predetermined dosage during the DSS administration and/or recovery period.
-
-
Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces (hemoccult). A disease activity index (DAI) can be calculated based on these parameters.
-
Termination: At the end of the study period, euthanize the mice and collect the colon for macroscopic and histological analysis. Measure the colon length as an indicator of inflammation.
Control Groups:
-
Negative Control: Mice receiving regular drinking water without DSS or IPA.
-
DSS Control: Mice receiving DSS in their drinking water but no IPA treatment.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Anti-inflammatory Signaling
IPA has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway . It can also modulate macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This is potentially mediated through the JNK/MAPK pathway and the activation of PPAR-γ .[4][5]
Caption: IPA's anti-inflammatory signaling cascade.
Experimental Workflow for Sepsis Model
The following diagram illustrates the general experimental workflow for investigating the effects of IPA in a CLP-induced sepsis model.
Caption: Workflow for IPA studies in a CLP sepsis model.
Experimental Workflow for Colitis Model
This diagram outlines a typical experimental design for studying the impact of IPA in a DSS-induced colitis model.
Caption: Workflow for IPA studies in a DSS colitis model.
References
- 1. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Indole-3-propionic acid alleviates DSS-induced colitis in mice through macrophage glycolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-Propionic Acid, a Tryptophan-Derived Bacterial Metabolite, Reduces Weight Gain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Mouse cecal ligation and puncture (CLP) model [bio-protocol.org]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dextran sulfate sodium-induced colitis mouse model [bio-protocol.org]
Application Notes and Protocols for the Quantification of Isopropyl 1H-indole-3-propionate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 1H-indole-3-propionate (IPA) is a microbial metabolite of tryptophan that has garnered significant interest due to its potential roles in human health and disease. Accurate and reliable quantification of IPA in biological matrices such as plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological functions. These application notes provide detailed protocols for the determination of IPA in human plasma using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a widely accessible and robust analytical technique. Additionally, principles of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method are discussed.
Analytical Methods Overview
The primary method detailed below is based on a validated HPLC method with fluorescence detection, which offers high sensitivity and selectivity for indolic compounds.[1][2] An alternative sample preparation technique, liquid-liquid extraction, is also described, which may be suitable for methods involving UV detection. For high-throughput and highly sensitive analyses, an LC-MS/MS approach is recommended.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method allows for the quantification of total and free IPA in human plasma.
Experimental Workflow
Protocol for Total IPA Quantification
This protocol is adapted from a published method for the analysis of indoles in plasma.[1][2]
1. Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound (IPA) standard
-
Internal Standard (IS), e.g., 1-Methylindole-3-acetic acid (1-MeIAA)
-
Ethanol (EtOH), HPLC grade
-
Sodium acetate, HPLC grade
-
Tetrabutylammonium bromide, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Pipettes and tips
2. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 ng of the internal standard (e.g., 1-MeIAA) to the plasma sample.
-
Add 400 µL of cold ethanol to precipitate proteins.
-
Vortex mix for 2-3 seconds.
-
Incubate on ice for 5-10 minutes.
-
Centrifuge at approximately 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Add 4 volumes of the mobile phase without acetonitrile to the supernatant.
-
The sample is now ready for injection into the HPLC system.
Protocol for Free (Unbound) IPA Quantification
This procedure isolates the protein-unbound fraction of IPA from plasma.[1][2]
1. Materials
-
Human plasma
-
Ultrafiltration units (e.g., 3 kDa molecular weight cutoff)
-
Internal Standard (e.g., 1-MeIAA)
-
Incubator and centrifuge
2. Sample Preparation: Ultrafiltration
-
Place 200 µL of plasma into an ultrafiltration unit.
-
Incubate the unit at 37°C for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the ultrafiltrate.
-
Add the internal standard to the ultrafiltrate (e.g., 1 ng of 1-MeIAA per 100 µL of ultrafiltrate).[1]
-
The sample can be directly injected into the HPLC system.
Chromatographic Conditions
The following conditions have been shown to be effective for the separation of IPA and related indoles.[1][2]
| Parameter | Value |
| HPLC System | Hitachi L7250 auto-injector, Shimadzu LC-10AD pumps[1] |
| Column | Thermo-Fisher Hypersil C18 (80 x 3.2 mm, 3 µm)[1] |
| Mobile Phase | 80% 0.01 M Sodium Acetate (pH 5.0) with 1.00 g/L tetrabutylammonium bromide / 20% Acetonitrile[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detector | Shimadzu RF-20Axs fluorescence detector[1] |
| Excitation Wavelength | 285 nm |
| Emission Wavelength | 340 nm or 360 nm |
Data Analysis and Quantification
Analyte concentrations are determined using an internal standard calculation.[1] The peak height ratio of the analyte to the internal standard is used to calculate the concentration based on a calibration curve prepared with known concentrations of IPA.
Calculation Formula: (Sample Analyte Peak Height / Sample IS Peak Height) × Response Factor × Concentration of IS Added[1]
The response factor is determined from the analysis of standards.[1]
Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)
For methods where protein precipitation may not be suitable, or for simultaneous analysis of other arylpropionic acids, LLE can be employed.[3]
LLE Protocol
-
To 100 µL of human plasma, add the internal standard.
-
Add an appropriate extraction solvent (e.g., ethyl acetate).
-
Vortex thoroughly to ensure mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
The sample is ready for injection.
Method Validation and Performance
A validated analytical method should demonstrate acceptable linearity, accuracy, precision, and recovery.
Quantitative Data Summary
The following table summarizes performance characteristics for an HPLC-fluorescence method for indole analysis in plasma.[1]
| Parameter | Indole-3-propionic Acid (IPA) |
| Recovery | 93.8% to 117.8% (for a panel of nine indoles)[1] |
| Intra-assay CV (Retention Time) | < 1%[1] |
| Inter-assay CV (Retention Time) | < 2%[1] |
Observed Concentrations of IPA in Human Plasma
The following concentrations have been reported in human plasma using an HPLC-fluorescence method.[2]
| Analyte | Total Plasma Conc. (ng/mL, Mean ± SD) | Plasma Ultrafiltrate Conc. (ng/mL, Mean ± SD) | % Free (Mean ± SD) |
| Indole-3-propionic Acid (IPA) | 142 ± 67.7 | 0.33 ± 0.12 | 0.26 ± 0.13 |
High-Sensitivity Quantification using LC-MS/MS
For applications requiring lower limits of quantification and higher specificity, such as in clinical studies, Ultra-HPLC-MS/MS is the method of choice.[4]
LC-MS/MS Workflow
Key Principles of LC-MS/MS Method Development
-
Sample Preparation: Typically involves protein precipitation with acetonitrile or methanol, often containing a stable isotope-labeled internal standard for IPA to correct for matrix effects and extraction variability.
-
Chromatography: Reversed-phase chromatography is commonly used to separate IPA from other plasma components.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to generate ions of IPA.
-
Mass Spectrometry: A triple quadrupole (QQQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of IPA in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This provides high selectivity and sensitivity. An ion pairing reversed-phase dynamic MRM (IP-RP dMRM) method has also been described for the measurement of tryptophan and indole metabolites.[5]
Conclusion
The choice of analytical method for the quantification of this compound in plasma depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation. The detailed HPLC-fluorescence method provides a robust and accessible approach for many research applications. For studies demanding higher sensitivity and specificity, the development of an LC-MS/MS method is recommended. Proper method validation is essential to ensure the generation of accurate and reliable data.
References
- 1. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of arylpropionic acidic non-steroidal anti-inflammatory drugs in pharmaceutical formulations and human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Associations between plasma tryptophan and indole-3-propionic acid levels and mortality in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Note: Quantitative Determination of Isopropyl 1H-indole-3-propionate in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and selective HPLC-MS/MS method for the quantification of Isopropyl 1H-indole-3-propionate. The methodology is adapted from established protocols for the closely related endogenous metabolite, Indole-3-propionic acid (IPA), and is suitable for the analysis of this compound in various biological matrices. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high throughput and reliable quantification.
Introduction
This compound is the isopropyl ester of Indole-3-propionic acid (IPA), a tryptophan metabolite produced by the gut microbiota.[1][2] IPA has garnered significant interest due to its neuroprotective properties and its role as a potent antioxidant.[2] As a result, synthetic derivatives such as this compound are of interest in pharmaceutical and metabolic research. This necessitates a robust analytical method for its accurate quantification in biological samples. This document provides a detailed protocol for an HPLC-MS/MS method optimized for the detection of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C14H17NO2 | Calculated |
| Molecular Weight | 231.29 g/mol | Calculated |
| Parent Compound | Indole-3-propionic acid | [3] |
| Parent Compound MW | 189.21 g/mol | [3] |
| Appearance | Off-white to light brown crystalline solid (for IPA) | [4] |
| Solubility | Expected to have good solubility in organic solvents like methanol and acetonitrile. | Inferred from IPA's properties[4] |
Experimental Protocols
Sample Preparation (Plasma)
This protocol is adapted from methods for Indole-3-propionic acid analysis in plasma.[5]
-
Protein Precipitation: To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., d5-Indole-3-propionic acid).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
The following conditions are based on typical methods for the analysis of indole derivatives.[5][6]
HPLC System: A standard UHPLC system.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start at 5% B, linear gradient to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometer: A triple quadrupole mass spectrometer.
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 232.1 (M+H)+ |
| Product Ions (Q3) | To be determined by infusion and fragmentation analysis. Likely fragments would involve the loss of the isopropyl group and fragmentation of the indole ring. |
| Collision Energy | To be optimized for the specific instrument and transitions. |
| Nebulizing Gas Flow | 1.5 L/min |
| Drying Gas Flow | 12 L/min |
| Interface Temperature | 350°C |
Quantitative Data Summary
The following table presents hypothetical yet typical quantitative performance data for a validated HPLC-MS/MS method of this nature. Actual values must be determined experimentally.
| Parameter | Expected Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Potential Signaling Pathway Involvement
Indole-3-propionic acid, the parent compound, is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR). It is plausible that this compound could interact with similar pathways, potentially after in-vivo hydrolysis to IPA.
Caption: Potential signaling pathways of Indole-3-propionic acid.
References
- 1. indole-3-propionic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 3. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
Isopropyl 1H-indole-3-propionate: A Promising Tool for Neuroprotection Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 1H-indole-3-propionate is the isopropyl ester of Indole-3-propionic acid (IPA), a potent neuroprotective molecule. In biological systems, it is anticipated that this compound is hydrolyzed to its active form, IPA. IPA, a metabolite of tryptophan produced by the gut microbiota, has garnered significant attention in neuroprotection research for its multifaceted mechanisms of action.[1][2] It readily crosses the blood-brain barrier and exerts antioxidant, anti-inflammatory, and anti-apoptotic effects, making it a valuable compound for investigating and potentially mitigating neurodegenerative processes.[1] These application notes provide a comprehensive overview of the use of this compound (assumed to act via IPA) as a tool in neuroprotection research, complete with detailed experimental protocols and a summary of key quantitative data.
Mechanisms of Neuroprotection
Indole-3-propionic acid (IPA) has been shown to exert its neuroprotective effects through several key mechanisms:
-
Potent Antioxidant Activity: IPA is a powerful scavenger of hydroxyl radicals, protecting neurons from oxidative damage, a key pathological feature in many neurodegenerative diseases.[1][3] It effectively reduces lipid peroxidation and DNA damage in neuronal tissues.[1][3][4]
-
Anti-inflammatory Effects: IPA modulates inflammatory responses in the central nervous system by reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][5][6] This is achieved, in part, through the inhibition of the NF-κB signaling pathway.[1][2]
-
Modulation of Signaling Pathways: IPA interacts with and activates the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), both of which are involved in cellular protection and homeostasis.[1]
-
Promotion of Neurotrophic Factors: Studies have shown that IPA can indirectly enhance the production of crucial neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in neuronal cells.[5][7]
Data Presentation
The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of Indole-3-propionic acid (IPA).
Table 1: In Vitro Studies on IPA
| Cell Line | Treatment/Insult | IPA Concentration | Observed Effect | Reference |
| Murine microglial BV2 cells | Lipopolysaccharide (LPS) stimulation | 5 µM | Significantly reduced TNF-α concentration. | [5] |
| Human neuroblastoma SH-SY5Y cells | Conditioned media from IPA-treated microglia | 5 µM (used to treat microglia) | Significant increase in BDNF and NGF production. | [5] |
| Rat Brain Microvascular Endothelial Cells (rBMECs) | Oxygen-Glucose Deprivation (OGD) | Not specified | Reduced intracellular ROS levels and MMP activation. | [6] |
Table 2: In Vivo Studies on IPA
| Animal Model | Disease Model | IPA Dosage | Route of Administration | Observed Effect | Reference |
| Mongolian Gerbils | Transient forebrain ischemia | 10 mg/kg for 15 days | Oral | Protected 56.8% of CA1 neurons from ischemic damage. | [3][4] |
| C57 Mice | Middle Cerebral Artery Occlusion (MCAO) | 400 µg/20 g/day | Intragastric | Alleviated neuroinflammation, neurological impairment, and brain infarction. | [8] |
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line. It is assumed that the isopropyl ester will be hydrolyzed to IPA in the cell culture medium.
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Incubate for 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the 24-hour pre-treatment, remove the medium containing the test compound and expose the cells to H₂O₂ (e.g., 100 µM) for 4-6 hours. Include a vehicle control group (cells treated with DMSO vehicle and H₂O₂) and a negative control group (untreated cells).
-
Cell Viability Assessment (MTT Assay):
-
After H₂O₂ exposure, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol outlines a model to evaluate the neuroprotective effects of this compound in a mouse model of ischemic stroke.
Materials:
-
This compound
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament (6-0) with a rounded tip
-
Vehicle (e.g., saline or corn oil)
Procedure:
-
Animal Preparation: Acclimatize the mice for at least one week before the experiment. Fast the mice overnight with free access to water before surgery.
-
Drug Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the compound (e.g., 20 mg/kg) or vehicle via oral gavage or intraperitoneal injection daily for a pre-treatment period (e.g., 7 days) before the MCAO surgery.
-
MCAO Surgery:
-
Anesthetize the mouse.
-
Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a 6-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
Suture the incision.
-
-
Post-operative Care: Provide post-operative care, including maintaining body temperature and providing soft food. Continue the daily administration of the test compound.
-
Neurological Deficit Scoring: At 24 and 48 hours after MCAO, assess the neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the mice and perfuse the brains.
-
Section the brains into coronal slices (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). The non-infarcted area will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
References
- 1. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection [mdpi.com]
- 2. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-propionic Acid Attenuates HI-Related Blood-Brain Barrier Injury in Neonatal Rats by Modulating the PXR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole-3-propionic acid alleviates ischemic brain injury in a mouse middle cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for dissolving Isopropyl 1H-indole-3-propionate for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution of Isopropyl 1H-indole-3-propionate for experimental use. Due to the limited availability of specific solubility data for this compound, the following protocols are based on general principles for dissolving hydrophobic indole esters and similar compounds for in vitro and in vivo research.
Compound Information
This compound is the isopropyl ester of Indole-3-propionic acid (IPA). The esterification of the carboxylic acid group is expected to decrease its polarity, thus reducing its solubility in aqueous solutions and increasing its solubility in organic solvents.
Structure:
Predicted Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₂ | - |
| Molecular Weight | 231.29 g/mol | - |
| Appearance | Predicted to be a liquid or solid | General knowledge of similar compounds |
| Water Solubility | Predicted to be low to insoluble | Inferred from ester structure |
| Organic Solvent Solubility | Predicted to be soluble in DMSO, ethanol, methanol | Inferred from ester structure |
Safety Precautions
As with any chemical, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refer to the supplier's recommendations, though storage at -20°C is common for many organic compounds.
Dissolution Protocols
The choice of solvent and dissolution method will depend on the specific experimental requirements, such as the final desired concentration and the tolerance of the experimental system (e.g., cell culture, animal model) to the solvent.
3.1. Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the appropriate aqueous medium.
Recommended Solvents for Stock Solution:
-
Dimethyl Sulfoxide (DMSO): A highly versatile and commonly used solvent for dissolving hydrophobic compounds for biological assays.
-
Ethanol (Absolute): Another suitable solvent, particularly if DMSO is not compatible with the experimental system.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out a small amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.31 mg of the compound (Molecular Weight = 231.29 g/mol ).
-
Dissolving: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
3.2. Preparation of Working Solutions for In Vitro Experiments (e.g., Cell Culture)
The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Diluting Stock Solution into Cell Culture Medium:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentration. It is crucial to add the stock solution to the medium while vortexing or mixing to ensure rapid and uniform dispersion, which helps to prevent precipitation of the compound.
-
Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in the cell culture medium is below the toxic level for the specific cell line being used.
-
Use Immediately: It is best to prepare the working solution fresh for each experiment.
3.3. Formulation for In Vivo Experiments
For animal studies, a vehicle that is well-tolerated and can maintain the compound in solution is required. A common formulation for hydrophobic compounds involves a mixture of solvents.
Example In Vivo Formulation:
A common vehicle for administering hydrophobic compounds is a mixture of DMSO, PEG400 (Polyethylene glycol 400), Tween 80, and saline.
Protocol for Preparing an In Vivo Formulation:
-
Prepare Stock: Prepare a high-concentration stock solution in DMSO as described in section 3.1.
-
Vehicle Preparation: In a sterile tube, add the components of the vehicle in the following order, ensuring complete mixing after each addition:
-
Add the required volume of the DMSO stock solution.
-
Add PEG400.
-
Add Tween 80.
-
Finally, add saline to reach the final volume.
-
-
Final Concentrations: A common final vehicle composition is 5-10% DMSO, 30-40% PEG400, 5% Tween 80, and the remainder as saline. The final concentration of the compound should be calculated based on the required dosage and administration volume.
-
Administration: The formulation should be administered immediately after preparation.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 10-50 mM in 100% DMSO | Higher concentrations may be possible but should be tested for solubility. |
| Final Solvent Concentration (In Vitro) | ≤ 0.5% (v/v) | This is a general recommendation; the specific tolerance of your cell line should be determined. |
| In Vivo Vehicle Composition | 5-10% DMSO, 30-40% PEG400, 5% Tween 80, 45-60% Saline | This is a common starting point and may need to be optimized for your specific compound and animal model. |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions of this compound.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling cascade initiated by an indole derivative.
Application Notes and Protocols: Indole-3-Propionic Acid in Models of Alzheimer's Disease
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2] Key pathological drivers include oxidative stress and neuroinflammation.[1][3] Indole-3-propionic acid (IPA), a tryptophan metabolite produced exclusively by gut microbiota, has emerged as a promising neuroprotective agent.[4][5] Due to its lipophilic nature, IPA can cross the blood-brain barrier, where it exerts potent antioxidant and anti-inflammatory effects.[4][6] These application notes provide a summary of the quantitative data, key signaling pathways, and detailed experimental protocols for studying IPA in the context of AD research.
Mechanism of Action
IPA's neuroprotective effects are multifaceted, targeting several key pathological features of Alzheimer's disease.
-
Potent Antioxidant Activity : IPA is a powerful scavenger of hydroxyl radicals, protecting neurons from oxidative damage induced by Aβ and other oxidotoxins.[7][8] Unlike many other antioxidants, it does not generate pro-oxidant reactive intermediates.[2][8]
-
Inhibition of Amyloid-β Aggregation : IPA has been shown to inhibit the formation of Aβ fibrils, a central event in AD pathogenesis.[1][3][7] One study noted that IPA could reduce Aβ fibril formation by as much as 50%.[7]
-
Anti-inflammatory Effects : IPA modulates neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the brain.[9] It significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[5][9][10]
-
Modulation of Signaling Pathways : IPA interacts with multiple signaling pathways. It acts as a ligand for the pregnane X receptor (PXR) and the aryl hydrocarbon receptor (AhR), which are involved in detoxification and immune regulation.[5][9] Furthermore, it has been shown to ameliorate neuroinflammation by inhibiting the RAGE-JAK2-STAT3 signaling pathway.[11]
-
Promotion of Neurotrophic Factors : In neuronal cells, IPA promotes the expression of crucial neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are essential for neuronal survival, growth, and maintenance.[9]
Signaling Pathways and Mechanisms of IPA
Caption: Mechanism of IPA's neuroprotective actions in Alzheimer's disease.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo studies on IPA.
Table 1: Summary of In Vitro Quantitative Data
| Model System | Treatment/Stimulus | IPA Concentration | Outcome | Result | Reference |
|---|---|---|---|---|---|
| Aβ Fibril Formation Assay | Apolipoprotein E4 (ApoE4) | Not Specified | Inhibition of Aβ fibril formation | 50% reduction in fibril formation | [7] |
| Activated Microglia (BV2 cells) | Lipopolysaccharide (LPS) | 5 µM | Reduction of pro-inflammatory cytokines | Significant decrease in TNF-α concentration (P < 0.05) | [10] |
| Neuronal Cells (HT22) | Lipopolysaccharide (LPS) | Not Specified | Protection against apoptosis & oxidative damage | Reduction in LPS-induced damage | [11] |
| Primary Neurons / Neuroblastoma | Amyloid-β (Aβ) | 1 µM (24h) | Neuroprotection | Inhibition of lipid peroxidation and prevention of neuronal death | [5] |
| Cholinesterase Assay | Human AChE & BChE | CUR-IPA conjugate | Enzyme Inhibition (IC50) | hAChE: 59.30 µM, hBChE: 60.66 µM |[12] |
Table 2: Summary of In Vivo Quantitative Data
| Model System | IPA Administration | Key Findings | Result | Reference |
|---|---|---|---|---|
| Healthy Elderly Humans | Probiotic capsules (stimulating endogenous IPA) | Correlation between plasma IPA and BDNF | 1.91-fold increase in IPA; Positive correlation with BDNF (r = 0.28, P < 0.05) | [10] |
| Adult Rats | 200 mg/kg (oral) | Brain bioavailability and effect on KYNA | ~56-fold increase in brain IPA (90 min); ~4-fold increase in brain Kynurenic Acid (KYNA) (90 min) | [6] |
| LPS-induced Cognitive Impairment Mice | Not Specified | Behavioral and Cellular Effects | Alleviation of memory impairment; Promotion of neurogenesis; Inhibition of glial activation |[11] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Aβ-induced Toxicity
This protocol assesses the ability of IPA to protect neuronal cells from Aβ-induced cytotoxicity and oxidative stress.
1. Materials:
- Neuronal cell line (e.g., SH-SY5Y or primary hippocampal neurons).
- Cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
- Aβ (1-42) peptide.
- Indole-3-Propionic Acid (IPA).
- MTT or LDH assay kit for cell viability.
- DCFDA or similar probe for ROS measurement.
- 96-well cell culture plates.
2. Procedure:
- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
- IPA Pre-treatment: Prepare IPA stock solution in DMSO and dilute to final concentrations (e.g., 1 µM, 5 µM, 10 µM) in culture medium. Replace the medium in the wells with IPA-containing medium and incubate for 2-4 hours. Include a vehicle control (DMSO).
- Aβ Preparation: Prepare Aβ (1-42) oligomers according to established protocols (e.g., incubation at 4°C for 24 hours).
- Aβ Treatment: Add Aβ oligomers to the wells to a final concentration of 10 µM. Include a control group with no Aβ treatment.
- Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- Assessment:
- Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
- Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.
3. Expected Outcome: IPA pre-treatment is expected to show a dose-dependent increase in cell viability and a decrease in ROS production in Aβ-treated cells compared to the Aβ-only control.[2][8]
Caption: Workflow for in vitro Aβ neurotoxicity assay.
Protocol 2: In Vitro Anti-inflammatory Assay in Microglial Cells
This protocol evaluates the effect of IPA on the inflammatory response in microglial cells.
1. Materials:
- Microglial cell line (e.g., BV2).
- Cell culture medium.
- Lipopolysaccharide (LPS).
- Indole-3-Propionic Acid (IPA).
- ELISA kit for TNF-α quantification.
- Reagents for RNA extraction and RT-qPCR or Western blot.
- 24-well cell culture plates.
2. Procedure:
- Cell Seeding: Seed BV2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
- IPA Treatment: Treat cells with IPA (e.g., 5 µM) for 6 hours. Include a vehicle control.
- LPS Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Do not add LPS to the negative control wells.
- Incubation: Co-incubate IPA and LPS for 12-24 hours.
- Sample Collection:
- Supernatant: Collect the cell culture supernatant for cytokine analysis.
- Cell Lysate: Lyse the cells to extract protein or RNA.
- Assessment:
- TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit.[10]
- Gene/Protein Expression: Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) or signaling proteins (e.g., p-STAT3, NF-κB) using RT-qPCR or Western blot.[11]
3. Expected Outcome: IPA treatment is expected to significantly reduce the LPS-induced secretion of TNF-α and downregulate the expression of other inflammatory mediators.[5][10]
Caption: Workflow for in vitro microglial anti-inflammatory assay.
Protocol 3: In Vivo Assessment in a Rodent Model of Cognitive Impairment
This protocol outlines a general approach to test the efficacy of IPA in an animal model of AD-like pathology, such as LPS-induced cognitive impairment.
1. Materials:
- Mice (e.g., C57BL/6).
- Indole-3-Propionic Acid (IPA) for oral administration.
- Lipopolysaccharide (LPS) for intraperitoneal injection.
- Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze).
- Reagents for immunohistochemistry (IHC) and Western blot.
2. Procedure:
- Acclimatization: Acclimatize mice for at least one week.
- Grouping: Divide animals into groups: (1) Vehicle Control, (2) LPS only, (3) IPA + LPS, (4) IPA only.
- IPA Administration: Administer IPA (e.g., 20-50 mg/kg) or vehicle daily via oral gavage for 2-4 weeks.
- Induction of Impairment: Induce cognitive impairment by administering LPS (e.g., 250 µg/kg, i.p.) for 7 consecutive days during the final week of IPA treatment.[11]
- Behavioral Testing: After the treatment period, conduct cognitive tests:
- Morris Water Maze: To assess spatial learning and memory.
- Y-Maze: To assess short-term working memory.
- Tissue Collection: Following behavioral tests, euthanize the animals and perfuse with saline. Collect brain tissue.
- Post-mortem Analysis:
- Immunohistochemistry: Analyze brain sections for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
- Western Blot / ELISA: Homogenize brain tissue to quantify levels of inflammatory cytokines and signaling proteins.
3. Expected Outcome: Mice treated with IPA are expected to show improved performance in behavioral tests and reduced markers of neuroinflammation in the brain compared to the LPS-only group.[11]
Caption: Workflow for in vivo assessment of IPA in a mouse model.
References
- 1. Development of indole-3-propionic acid (OXIGON) for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. | Semantic Scholar [semanticscholar.org]
- 12. Esterified Indole-3-propionic Acid: A Novel Inhibitor against Cholinesterase Identified through Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isopropyl 1H-indole-3-propionate (Indole-3-propionic Acid) in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isopropyl 1H-indole-3-propionate, more commonly known as Indole-3-propionic acid (IPA), in the investigation of metabolic diseases. IPA, a metabolite produced by the gut microbiota from tryptophan, has garnered significant interest for its potential therapeutic effects on conditions such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[1][2] This document outlines key in vivo and in vitro experimental protocols, summarizes relevant quantitative data, and illustrates the signaling pathways through which IPA is understood to exert its metabolic benefits.
I. Summary of Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of IPA on various metabolic parameters.
Table 1: Effects of IPA on Glucose Homeostasis in Rodent Models
| Parameter | Animal Model | IPA Dosage | Duration | Outcome | Reference |
| Fasting Blood Glucose | Sprague-Dawley Rats | 27.3 mg/kg/day (in diet) | 6 weeks | Significantly lowered by 0.42 mM | [3][4][5] |
| Fasting Plasma Insulin | Sprague-Dawley Rats | 27.3 mg/kg/day (in diet) | 6 weeks | Significantly reduced | [3][4][5] |
| HOMA-IR Index | Sprague-Dawley Rats | 27.3 mg/kg/day (in diet) | 6 weeks | Significantly reduced | [3][4] |
| Glucose AUC (GTT) | C57BL/6J Mice (Standard Diet) | 0.1 mg/mL (in drinking water) | 5 months | Significantly increased | [6][7] |
| Glucose AUC (GTT) | C57BL/6J Mice (Western Diet) | 0.1 mg/mL (in drinking water) | 5 months | No significant difference | [6][7] |
Table 2: Effects of IPA on Hepatic Steatosis and Inflammation in Rodent Models of NAFLD
| Parameter | Animal Model | IPA Dosage | Duration | Outcome | Reference |
| Liver Triglycerides | High-Fat Diet-fed Rats | 10, 20, 40 mg/kg (gavage) | Not specified | No significant effect at 5 months in one study | [6][7] |
| Hepatic Steatosis | High-Fat Diet-fed Rats | 10, 20, 40 mg/kg (gavage) | Not specified | Attenuated | [4] |
| Liver TNF-α, IL-1β, IL-6 | High-Fat Diet-fed NASH Rats | Not specified | Not specified | Expression levels inhibited | [8] |
| Liver Fibrosis Marker (COL1A2) | LX-2 Cells (in vitro) | Not specified | Not specified | mRNA expression reduced | [9] |
II. Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently employed in the study of IPA's effects on metabolic diseases.
In Vivo High-Fat Diet-Induced Metabolic Disease Model
This protocol describes the induction of metabolic disease in rodents using a high-fat diet (HFD) and subsequent treatment with IPA.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Standard chow diet
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Indole-3-propionic acid (IPA)
-
Vehicle for IPA administration (e.g., water, 0.5% carboxymethylcellulose)
-
Gavage needles
-
Metabolic cages (optional, for feces and urine collection)
Procedure:
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with free access to standard chow and water.
-
Dietary Induction: Divide animals into control and experimental groups. Feed the control group a standard chow diet and the experimental groups a high-fat diet for a period of 8-16 weeks to induce metabolic syndrome phenotypes (e.g., obesity, insulin resistance, hepatic steatosis).
-
IPA Administration:
-
Oral Gavage: Dissolve IPA in a suitable vehicle. Administer a daily dose of IPA (e.g., 10-40 mg/kg body weight) or vehicle to the respective animal groups via oral gavage.[4]
-
Dietary Admixture: Incorporate IPA directly into the powdered diet at a specified concentration (e.g., 0.1% w/w).
-
Drinking Water: Dissolve IPA in the drinking water at a specified concentration (e.g., 0.1 mg/mL).[6][7]
-
-
Monitoring: Monitor body weight, food intake, and water consumption regularly (e.g., weekly).
-
Terminal Procedures: At the end of the study period, fast the animals overnight. Collect blood samples for biochemical analysis and tissues (e.g., liver, adipose tissue, intestine) for histological and molecular analysis.
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess glucose metabolism and insulin sensitivity in response to an oral glucose challenge.
Materials:
-
Fasted animals (from the in vivo study)
-
Glucose solution (e.g., 2 g/kg body weight in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Fasting: Fast the animals for 6-12 hours with free access to water.
-
Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail vein prick.
-
Glucose Administration: Administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
In Vitro Intestinal Barrier Function Assay (Caco-2 Cell Model)
This protocol evaluates the effect of IPA on intestinal barrier integrity using a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.[10][11]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Indole-3-propionic acid (IPA)
-
Transepithelial Electrical Resistance (TEER) meter
-
FITC-dextran (4 kDa)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.
-
Cell Differentiation: Culture the cells for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions. Monitor the integrity of the monolayer by measuring the TEER. A stable TEER reading above 250 Ω·cm² indicates a well-formed monolayer.
-
IPA Treatment: Once the monolayer is established, treat the cells with different concentrations of IPA added to the apical or basolateral compartment for a specified duration (e.g., 24 hours).
-
TEER Measurement: Measure the TEER at various time points during and after IPA treatment to assess changes in ion permeability. An increase in TEER suggests enhanced barrier function.
-
Paracellular Permeability Assay (FITC-dextran):
-
After IPA treatment, add FITC-dextran to the apical chamber.
-
Incubate for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber and measure the fluorescence intensity using a plate reader.
-
A decrease in the amount of FITC-dextran that has crossed the monolayer indicates improved barrier integrity.
-
Quantification of IPA in Serum/Plasma by UPLC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of IPA in biological fluids.
Materials:
-
Serum or plasma samples
-
Indole-3-propionic acid (IPA) standard
-
Internal standard (e.g., deuterated IPA)
-
Acetonitrile (ACN)
-
Formic acid
-
Ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a small volume of serum/plasma (e.g., 50 µL), add a known amount of the internal standard.
-
Add 3-4 volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for injection.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto the UPLC system. Separate IPA from other sample components using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Use electrospray ionization (ESI) in positive or negative ion mode. Monitor the specific precursor-to-product ion transitions for IPA and the internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
-
-
Data Analysis: Generate a standard curve using known concentrations of IPA. Quantify the IPA concentration in the unknown samples by comparing their peak area ratios (IPA/internal standard) to the standard curve.
III. Signaling Pathways and Mechanisms of Action
IPA's beneficial effects on metabolic health are attributed to its interaction with several key signaling pathways.
Activation of Nuclear Receptors: PXR and AhR
IPA acts as a ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), both of which are important regulators of xenobiotic metabolism, inflammation, and intestinal barrier function.[12]
Caption: IPA activation of PXR and AhR in intestinal epithelial cells.
Upon production by the gut microbiota, IPA can enter intestinal epithelial cells and bind to PXR and AhR. This activation leads to the translocation of these receptors to the nucleus, where they modulate the expression of target genes. This includes the upregulation of genes encoding tight junction proteins, which enhances the integrity of the intestinal barrier, and the expression of anti-inflammatory genes, which helps to reduce gut inflammation.[8][12]
Inhibition of NF-κB Signaling Pathway
IPA has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Pregnane X Receptor and Indole-3-Propionic Acid Shape the Intestinal Mesenchyme to Restrain Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.3. Measurement of Serum Indole-3-Propionic Acid (IPA) [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. The microbial metabolite indole-3-propionic acid improves glucose metabolism in rats, but does not affect behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota - Wikipedia [en.wikipedia.org]
- 8. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders [frontiersin.org]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Gut-Brain Axis Signaling with Indole-3-Propionic Acid (IPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-propionic acid (IPA) is a metabolite produced exclusively by the gut microbiota from the dietary amino acid tryptophan. It is a key signaling molecule in the intricate communication network of the gut-brain axis. Emerging evidence highlights its neuroprotective, anti-inflammatory, and antioxidant properties, making it a compound of significant interest for therapeutic development in neurological and psychiatric disorders. IPA has been shown to modulate host physiology by interacting with various receptors, including the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR).[1][2] Its ability to cross the blood-brain barrier allows it to directly influence central nervous system functions.[3]
This document provides detailed application notes and experimental protocols for utilizing IPA to investigate its role in gut-brain axis signaling. While the user's initial query specified Isopropyl 1H-indole-3-propionate, a comprehensive literature search did not yield specific experimental data for this ester. It is hypothesized that this compound may act as a prodrug, being hydrolyzed to the biologically active IPA in vivo. The following protocols and data are therefore based on studies conducted with IPA.
Key Signaling Pathways of IPA in the Gut-Brain Axis
IPA exerts its effects through multiple signaling pathways, primarily involving the activation of the Aryl Hydrocarbon Receptor (AhR).
IPA-AhR Signaling Pathway
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of IPA.
Table 1: In Vitro Effects of IPA on Neuronal and Microglial Cells
| Cell Type | Treatment | Concentration | Outcome | Fold Change / % Change | Reference |
| BV2 Microglia | Lipopolysaccharide (LPS) + IPA | 5 µM | TNF-α concentration | ↓ (Significant reduction) | [4] |
| SH-SY5Y Neurons | Conditioned media from IPA-treated microglia | - | BDNF production | ↑ (Significant increase) | [4] |
| SH-SY5Y Neurons | Conditioned media from IPA-treated microglia | - | Nerve growth factor production | ↑ (Significant increase) | [4] |
Table 2: In Vivo Effects of IPA in Animal Models
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Healthy Elderly (Human) | Probiotics (stimulating IPA) | - | 12 weeks | Serum IPA increased 1.91-fold; Positive correlation between IPA and serum BDNF (r = 0.28) | [4] |
| Rats | IPA-enriched diet | 27.3 mg/kg/day (mean intake) | 6 weeks | Fasting blood glucose lowered by 0.42 mM | [5] |
| Sepsis Mice | IPA administration | - | - | Reduced serum IL-1β and TNF-α | [6] |
Experimental Protocols
Protocol 1: In Vitro Investigation of IPA's Anti-inflammatory Effects on Microglia
Objective: To determine the effect of IPA on the production of pro-inflammatory cytokines in activated microglial cells.
Materials:
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Indole-3-propionic acid (IPA)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed BV2 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of IPA (e.g., 1, 5, 10 µM) for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no IPA) and a negative control group (no LPS or IPA).
-
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Cytokine Analysis: Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels between the different treatment groups.
Protocol 2: In Vivo Investigation of IPA's Effects on Gut Microbiota and Behavior in a Mouse Model
Objective: To assess the impact of oral IPA administration on the gut microbiota composition and anxiety-like behavior in mice.
Materials:
-
C57BL/6 mice
-
Indole-3-propionic acid (IPA)
-
Drinking water
-
Elevated Plus Maze (EPM)
-
16S rRNA gene sequencing platform
-
Fecal sample collection tubes
Procedure:
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
IPA Administration: Dissolve IPA in the drinking water at a concentration to achieve a target dose (e.g., 50 mg/kg/day). The control group receives regular drinking water. Administer for a period of 4-6 weeks.
-
Behavioral Testing:
-
At the end of the treatment period, perform the Elevated Plus Maze (EPM) test to assess anxiety-like behavior.
-
Record the time spent in the open and closed arms of the maze.
-
-
Fecal Sample Collection: Collect fecal samples from each mouse before and after the treatment period and store them at -80°C.
-
Microbiota Analysis:
-
Extract microbial DNA from the fecal samples.
-
Perform 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
-
-
Data Analysis:
-
Compare the behavioral data (time in open arms) between the IPA-treated and control groups.
-
Analyze the 16S rRNA sequencing data to identify changes in the gut microbial community structure and diversity.
-
Conclusion
Indole-3-propionic acid is a crucial microbial metabolite that plays a significant role in mediating the gut-brain axis. The provided application notes and protocols offer a framework for researchers to investigate the multifaceted effects of IPA on neuronal function, inflammation, and behavior. While direct experimental data on this compound is currently lacking, the study of IPA provides a strong foundation for understanding the potential therapeutic applications of this class of compounds in the context of gut-brain signaling. Future research should aim to elucidate the pharmacokinetic and pharmacodynamic properties of IPA esters to determine their utility as potential prodrugs.
References
- 1. Human Metabolome Database: Showing metabocard for Indole-3-propionic acid (HMDB0002302) [hmdb.ca]
- 2. Gut microbiota-derived indole 3-propionic acid protects against radiation toxicity via retaining acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-Propionic Acid as a Potential Therapeutic Agent for Sepsis-Induced Gut Microbiota Disturbance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopropyl 1H-indole-3-propionate and its Active Metabolite, Indole-3-propionic Acid (IPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes, therefore, focus on the commercially available parent compound, Indole-3-propionic acid (IPA), providing information on its sourcing, purity, and detailed protocols for its use in research. The methodologies described can be adapted for the study of Isopropyl 1H-indole-3-propionate, should it be custom synthesized, to evaluate its efficacy as a prodrug for delivering IPA.
IPA has garnered considerable attention for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[2] It plays a crucial role in maintaining gut barrier integrity and modulates several key signaling pathways, making it a compound of high interest for therapeutic development in metabolic, inflammatory, and neurodegenerative diseases.[3]
Commercial Sources and Purity of Indole-3-propionic Acid (IPA)
For researchers planning to work with IPA, either as a standalone compound or as a reference for synthesized esters, several reputable commercial sources are available. The purity of the compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes available data from prominent suppliers.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| Sigma-Aldrich | Indole-3-propionic acid | 830-96-6 | C₁₁H₁₁NO₂ | 189.21 | ≥97.0% (T) |
| Fisher Scientific | Indole-3-propionic acid | 830-96-6 | C₁₁H₁₁NO₂ | 189.21 | 98% |
| HiMedia Laboratories | Indole-3-propionic acid (IPA) | 830-96-6 | C₁₁H₁₁NO₂ | 189.21 | ≥97% |
| Santa Cruz Biotechnology | 3-(1H-indol-3-yl)propanoic acid | 830-96-6 | C₁₅H₁₈N₂O₃ | 274.32 | Not Specified |
Note: Purity levels are as stated by the supplier and may vary by batch. It is recommended to obtain a lot-specific Certificate of Analysis (CoA) for detailed purity information.
Signaling Pathways of Indole-3-propionic Acid (IPA)
IPA exerts its biological effects through the modulation of several key signaling pathways. As the active metabolite, these pathways are the primary targets for any prodrug, including this compound.
IPA Signaling via PXR and AhR
Indole-3-propionic acid is a known ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[1][4] Activation of these nuclear receptors in intestinal cells contributes to the maintenance of mucosal homeostasis and barrier function.
IPA-Mediated Anti-inflammatory Signaling via TLR4/NF-κB
IPA has been shown to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. By doing so, it can suppress the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[5]
Experimental Protocols
The following protocols are based on published studies using Indole-3-propionic acid (IPA). They can be adapted to test the efficacy of this compound, keeping in mind potential differences in solubility and the time required for hydrolysis to the active form.
Protocol 1: Assessment of Intestinal Barrier Function in a Caco-2/HT29 Co-culture Model
This protocol is adapted from studies demonstrating IPA's ability to enhance intestinal barrier integrity.[6][7]
1. Cell Culture and Co-culture Model:
-
Culture human intestinal epithelial Caco-2 and HT29 cells separately in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
For the co-culture model, seed Caco-2 and HT29 cells at a 9:1 ratio onto Transwell inserts (0.4 µm pore size) and culture for 21 days to allow for differentiation and formation of a polarized monolayer.
2. Treatment:
-
Prepare stock solutions of IPA in a suitable solvent (e.g., aqueous solution adjusted to pH 7.4) and dilute to final concentrations in cell culture medium.[8] A typical concentration range to test is 0.05 mM to 0.5 mM.[6]
-
For barrier disruption experiments, a challenge with lipopolysaccharide (LPS) at 10 µg/mL can be used.[6]
-
Treat the apical side of the Transwell cultures with IPA for 24 hours, with or without co-treatment with LPS.
3. Measurement of Transepithelial Electrical Resistance (TEER):
-
Measure TEER at baseline and after the 24-hour treatment period using a voltohmmeter (e.g., Millicell ERS-2).
-
An increase in TEER indicates enhanced barrier integrity.
4. Paracellular Permeability Assay:
-
After TEER measurement, add a fluorescent tracer (e.g., FITC-dextran) to the apical chamber.
-
After a defined incubation period (e.g., 2 hours), collect samples from the basolateral chamber.
-
Measure the fluorescence intensity using a plate reader to quantify the amount of tracer that has passed through the cell monolayer. A decrease in fluorescence indicates reduced paracellular permeability.
5. Western Blot for Tight Junction Proteins:
-
Lyse the cells from the Transwell inserts and perform protein quantification.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against tight junction proteins (e.g., claudin-1, occludin, ZO-1).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands. An upregulation of these proteins confirms the positive effect of IPA on the physical barrier.[7]
Protocol 2: Evaluation of Anti-inflammatory Effects in Cardiomyocytes
This protocol is based on research showing IPA's protective effects against doxorubicin-induced cardiomyocyte damage.[9]
1. Cell Culture:
-
Culture human cardiomyocyte cell line AC16 in DMEM/F12 medium supplemented with 12.5% FBS and 1% penicillin-streptomycin.
2. Induction of Inflammation and Treatment:
-
Induce cellular stress and inflammation by treating the cells with doxorubicin.
-
Co-treat cells with various concentrations of IPA. Based on literature, concentrations in the µM to mM range are physiologically relevant.[10]
3. Cell Viability and Apoptosis Assays:
-
Assess cell viability using an MTS or CCK-8 assay.
-
Quantify apoptosis using flow cytometry with Annexin V-FITC and propidium iodide staining.
4. Measurement of Inflammatory Cytokines and Oxidative Stress:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits.
-
Assess oxidative stress by measuring the production of reactive oxygen species (ROS) using a fluorescent probe like H2DCFDA.[8]
5. Western Blot for Signaling Pathway Analysis:
-
Investigate the mechanism of action by performing western blotting for key proteins in relevant signaling pathways, such as HDAC6 and NOX2.[9]
Experimental Workflow
The following diagram outlines a general workflow for characterizing the biological activity of this compound as a prodrug of IPA.
References
- 1. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Indole-3-propionic Acid Improved the Intestinal Barrier by Enhancing Epithelial Barrier and Mucus Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-3-propionic acid, a product of intestinal flora, inhibits the HDAC6/NOX2 signalling and relieves doxorubicin-induced cardiomyocyte damage | Li | Folia Morphologica [journals.viamedica.pl]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of Isopropyl 1H-indole-3-propionate in aqueous solutions
Welcome to the technical support center for Isopropyl 1H-indole-3-propionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which common organic solvents is this compound soluble?
A2: While specific data for the isopropyl ester is limited, the parent compound, Indole-3-propionic acid, is soluble in ethanol at 50 mg/mL and in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at approximately 30 mg/mL[3]. It is expected that this compound will also exhibit good solubility in these and other common water-miscible organic solvents such as propylene glycol and polyethylene glycol (PEG).
Q3: What are the primary reasons for the poor aqueous solubility of this compound?
A3: The poor aqueous solubility is primarily due to the chemical structure of the molecule. The indole ring system is a large, hydrophobic aromatic structure. The propionate linker and the isopropyl ester group also contribute to the overall nonpolar nature of the compound. For a molecule to dissolve in water, it needs to form favorable interactions (like hydrogen bonds) with water molecules. The large hydrophobic surface area of this compound disrupts the hydrogen-bonding network of water, making its dissolution energetically unfavorable.
Q4: Can I improve the solubility by adjusting the pH?
A4: Adjusting the pH is unlikely to significantly improve the solubility of this compound. Unlike its parent compound, Indole-3-propionic acid, which has a carboxylic acid group that can be deprotonated at higher pH to form a more soluble salt, the isopropyl ester is a neutral molecule. Therefore, changes in pH will not lead to ionization and a corresponding increase in aqueous solubility.
Troubleshooting Guide
This guide provides systematic approaches to address common issues encountered when trying to dissolve this compound in aqueous solutions for experimental use.
Issue 1: The compound is not dissolving in my aqueous buffer.
Cause: High lipophilicity and low aqueous solubility.
Solutions:
-
Co-solvent System: Introduce a water-miscible organic solvent to the aqueous buffer. This works by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar solute.
-
Surfactant-based Formulation: Incorporate a surfactant at a concentration above its critical micelle concentration (CMC). The hydrophobic core of the micelles can encapsulate the this compound, allowing it to be dispersed in the aqueous medium.
-
Cyclodextrin Complexation: Utilize cyclodextrins to form an inclusion complex. The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the indole ester, while the hydrophilic exterior allows the complex to dissolve in water.
Quantitative Data Summary
The following table summarizes the known and estimated solubility data for this compound and its parent compound.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Very Low (Estimated < 1 mg/mL) | Inferred from parent compound |
| Ethanol | Good (Estimated > 30 mg/mL) | Inferred from parent compound | |
| Propylene Glycol | Good (Estimated) | Inferred from parent compound | |
| Polyethylene Glycol 400 | Good (Estimated) | Inferred from parent compound | |
| Indole-3-propionic acid | Water | Poorly soluble | [1] |
| Ethanol | 50 mg/mL | [3] | |
| DMSO | ~30 mg/mL | [3] | |
| DMF | ~30 mg/mL | [3] |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol details a method to determine the solubility of this compound in various co-solvent systems.
Materials:
-
This compound
-
Ethanol (95%)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Deionized water or aqueous buffer of choice
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a series of co-solvent/water (or buffer) mixtures in different volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50).
-
Add an excess amount of this compound to a known volume of each co-solvent mixture in a vial.
-
Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After reaching equilibrium, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent (e.g., ethanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved this compound using a pre-validated UV-Vis or HPLC method.
-
Calculate the solubility in each co-solvent mixture and plot solubility as a function of the co-solvent percentage.
Protocol 2: Solubilization using Cyclodextrins
This protocol describes the preparation of an inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Beakers and magnetic stir plate
-
Freeze-dryer (lyophilizer)
Procedure:
-
Molar Ratio Determination: A common starting point is a 1:1 molar ratio of this compound to cyclodextrin.
-
Preparation of the Inclusion Complex:
-
Dissolve the required amount of cyclodextrin in deionized water with gentle heating and stirring.
-
In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the compound to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours.
-
-
Isolation of the Complex:
-
Freeze the resulting solution at -80 °C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
-
Solubility Determination of the Complex:
-
Prepare a saturated solution of the lyophilized powder in the aqueous buffer of interest.
-
Determine the concentration of the dissolved this compound using a suitable analytical method as described in Protocol 1.
-
Protocol 3: Surfactant-based Solubilization
This protocol outlines the use of surfactants to increase the aqueous solubility of this compound.
Materials:
-
This compound
-
Non-ionic surfactants such as Tween® 80 or Polysorbate 20
-
Deionized water or aqueous buffer
-
Standard laboratory glassware
-
Analytical instrumentation (UV-Vis or HPLC)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant.
-
Add an excess amount of this compound to each surfactant solution.
-
Equilibrate the samples by stirring at a constant temperature for 24-48 hours.
-
Separate the undissolved solid by centrifugation or filtration.
-
Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method.
-
Plot the solubility of this compound as a function of the surfactant concentration. A significant increase in solubility is typically observed above the critical micelle concentration (CMC) of the surfactant.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of this compound.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole derivatives, including indole-3-propionic acid, are known to interact with the Aryl Hydrocarbon Receptor (AhR). This pathway is crucial in regulating xenobiotic metabolism and immune responses.
References
Troubleshooting Isopropyl 1H-indole-3-propionate experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopropyl 1H-indole-3-propionate. The information is designed to address common experimental variability and provide clear, actionable solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and application of this compound.
Guide 1: Synthesis via Fischer Esterification
The most common method for synthesizing this compound is the Fischer esterification of Indole-3-propionic acid with isopropanol, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve Indole-3-propionic acid in a 5-10 fold molar excess of anhydrous isopropanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the alcohol volume) to the solution while stirring in an ice bath to control the initial exothermic reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C, the boiling point of isopropanol). The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take several hours to reach completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting Table: Synthesis Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | Increase reaction time and monitor by TLC. Ensure the reaction is at a consistent reflux temperature. |
| Insufficient catalyst | Increase the amount of sulfuric acid catalyst slightly. | |
| Presence of water in reactants | Use anhydrous isopropanol and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it forms.[1] | |
| Presence of Unreacted Indole-3-propionic Acid | Incomplete reaction or equilibrium not shifted towards products | Drive the reaction forward by using a larger excess of isopropanol or by removing water.[1] |
| Inefficient extraction | During work-up, ensure the aqueous layer is basic (pH > 8) to deprotonate the carboxylic acid, making it soluble in the aqueous phase and separable from the ester in the organic phase. | |
| Side Product Formation (Darkening of Reaction Mixture) | Acid-catalyzed polymerization or degradation of the indole ring. | Use milder acidic catalysts like p-toluenesulfonic acid. Avoid excessively high temperatures or prolonged reaction times. |
| Difficulty in Purification | Co-elution of product with starting material or side products. | Optimize the solvent system for column chromatography. A gradient elution from hexane to ethyl acetate is often effective. |
| Presence of dicyclohexylurea (if using DCC/DMAP for esterification). | If using DCC, dicyclohexylurea can be difficult to remove. Consider switching to EDC.HCl, as its urea byproduct is water-soluble and easily removed during aqueous work-up.[2] |
Guide 2: Experimental Use in Cell Culture
This compound is often used in cell-based assays to study the effects of its parent compound, Indole-3-propionic acid (IPA), due to its increased cell permeability. Variability in experimental results can arise from several factors.
Experimental Protocol: General Cell Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a sterile, anhydrous solvent like DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and stabilize overnight.
-
Treatment: Dilute the stock solution to the final working concentration in pre-warmed cell culture media. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically <0.1%).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Perform the downstream analysis (e.g., cell viability assay, gene expression analysis, Western blot).
Troubleshooting Table: Cell-Based Assay Variability
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Biological Activity | Hydrolysis of the ester: The isopropyl ester can hydrolyze to Indole-3-propionic acid (IPA) in aqueous media, especially at non-neutral pH.[5][6] | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media before being added to cells. |
| Compound instability: Indole compounds can be sensitive to light and oxidation. | Store stock solutions in amber vials, protected from light. Use high-purity, fresh compound. | |
| High Well-to-Well Variability | Poor solubility: The compound may precipitate out of the media at higher concentrations. | Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, lower the concentration or use a solubilizing agent (with appropriate controls). |
| Inconsistent cell health: Variations in cell density or passage number can affect cellular responses. | Use cells within a consistent passage number range and ensure even cell seeding. | |
| Unexpected Cytotoxicity | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final solvent concentration is low and consistent across all wells, including the vehicle control. |
| Compound degradation: Degradation products may be more toxic than the parent compound. | Use fresh, properly stored compound. | |
| Lack of Expected Effect | Insufficient incubation time: The cellular response may require a longer duration to become apparent. | Perform a time-course experiment to determine the optimal incubation period. |
| Low compound concentration: The concentration used may be below the effective dose. | Conduct a dose-response experiment to identify the optimal working concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound? A1: The compound should be stored as a solid in a tightly sealed container, protected from light, in a cool, dry place. For solutions, prepare a concentrated stock in an anhydrous solvent like DMSO, aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[4]
Q2: How can I confirm the purity of my synthesized this compound? A2: Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by 1H NMR and mass spectrometry. An HPLC method using a C18 reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier has been described.[7]
Q3: My reaction mixture turns dark brown during synthesis. What is causing this and is it a problem? A3: Indole rings can be sensitive to strong acids and high temperatures, leading to polymerization or degradation, which often results in a dark coloration. While some color change is common, excessive darkening can indicate significant side product formation and a lower yield of the desired ester. Using milder acid catalysts or protecting the indole nitrogen may mitigate this.
Q4: I see a precipitate in my cell culture media after adding the compound. What should I do? A4: Precipitation indicates that the compound's solubility limit has been exceeded in the aqueous media. You should lower the final concentration of the compound. If a higher concentration is necessary, you may need to explore different solvent systems or the use of solubilizing agents, though these must be carefully controlled for their own potential effects on the cells.
Q5: What is the difference between using this compound and Indole-3-propionic acid (IPA) in experiments? A5: this compound is the isopropyl ester of IPA. Esters are generally more lipophilic (less water-soluble) than their corresponding carboxylic acids. This property can enhance the compound's ability to cross cell membranes. It is often assumed that once inside the cell, cellular esterases will hydrolyze the ester back to IPA, the biologically active form. Therefore, the isopropyl ester is often used as a more cell-permeable prodrug of IPA.
Visualizations
Experimental and Logical Workflows
Caption: A logical workflow for synthesis and troubleshooting.
Signaling Pathways of the Active Metabolite (IPA)
This compound is expected to be hydrolyzed intracellularly to Indole-3-propionic acid (IPA). IPA is known to interact with several signaling pathways.
Caption: Key signaling pathways modulated by IPA.[5][8][9][10][11][12]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-propionic acid promotes Schwann cell proliferation following peripheral nerve injury by activating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 9. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Isopropyl 1H-indole-3-propionate toxicity and cytotoxicity assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the toxicity and cytotoxicity assessment of Isopropyl 1H-indole-3-propionate.
Disclaimer: There is currently a significant lack of published scientific literature specifically detailing the toxicity and cytotoxicity of this compound. The information provided herein is extrapolated from data on its constituent molecules, Indole-3-propionic acid (IPA) and Isopropyl Alcohol, as well as general knowledge of indole derivatives. All researchers should conduct a thorough risk assessment and handle this compound with appropriate caution.
Frequently Asked Questions (FAQs)
Q1: Is there a Safety Data Sheet (SDS) available for this compound?
Q2: What are the known toxicity data for this compound?
A2: At present, there are no specific quantitative toxicity data such as LD50, LC50, or IC50 values reported for this compound. The toxicological profile has not been thoroughly investigated.
Q3: What is known about the cytotoxicity of the parent compound, Indole-3-propionic acid (IPA)?
A3: Studies on Indole-3-propionic acid (IPA) suggest it has relatively low cytotoxicity in several cell lines. For instance, in bovine aortic endothelial cells (BAE-1), IPA was not cytotoxic except at a high concentration of 5 mM after 48 hours of treatment[6][7]. Another study indicated that IPA did not cause toxicity or alter proliferation rates in Caco-2 cells at concentrations up to 100 µM. However, some complex indole derivatives have shown potent cytotoxic effects against cancer cell lines[8][9].
Q4: How might the isopropyl ester moiety affect the toxicity and cytotoxicity?
A4: Esterification can alter the physicochemical properties of a compound, such as its solubility, stability, and ability to cross cell membranes, which in turn can affect its biological activity and toxicity. Without experimental data, it is difficult to predict the exact effect of the isopropyl ester group. It may increase lipophilicity, potentially leading to enhanced cellular uptake and different intracellular distribution compared to the parent acid.
Troubleshooting Guide for In Vitro Cytotoxicity Assays
This guide provides general troubleshooting for common issues encountered during in vitro cytotoxicity experiments with novel compounds like this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Incomplete dissolution of formazan crystals (in MTT assays) | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.- Use calibrated pipettes and consistent technique.- Ensure complete solubilization of formazan with gentle agitation.[10] |
| Low signal or weak absorbance readings | - Suboptimal cell density- Short incubation periods- Inactive reagents | - Perform a cell titration experiment to determine the optimal cell number per well.- Optimize the incubation time for both the compound treatment and the assay reagent.- Check the expiration dates and proper storage of all assay components. |
| High background noise | - Contamination of cell culture or media- Interference of the test compound with the assay | - Regularly test for mycoplasma and maintain aseptic techniques.- Run a control with the test compound in cell-free media to check for direct reaction with the assay reagents. |
| Unexpected cytotoxic effects at low concentrations | - Compound instability in culture media- Contamination of the test compound | - Assess the stability of the compound in your experimental conditions.- Verify the purity of your compound. |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
General Protocol for LDH Release Assay
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Data Presentation
Summary of Indole-3-propionic acid (IPA) Cytotoxicity Data
| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |
| Bovine Aortic Endothelial (BAE-1) | MTS | Up to 1 mM | 48h | No significant effect on cell viability | [6][7] |
| Bovine Aortic Endothelial (BAE-1) | MTS | 5 mM | 48h | ~20% decrease in cell viability | [6][7] |
| Caco-2 | Not specified | Up to 100 µM | Not specified | No toxicity or alteration in proliferation | Not in search results |
Safety Information for Constituent Molecules
| Compound | CAS No. | Hazard Statements |
| 1H-Indole-3-propanoic acid | 830-96-6 | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2][3][4] |
| Isopropyl Alcohol | 67-63-0 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[5] |
Visualizations
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Known signaling pathways of Indole-3-propionic acid (IPA).
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. mpbio.com [mpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Isopropyl 1H-indole-3-propionate in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isopropyl 1H-indole-3-propionate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkage is prone to hydrolysis, especially in the presence of moisture, acidic, or basic conditions. This reaction cleaves the ester bond, yielding Indole-3-propionic acid and isopropanol.[1][2][3]
-
Oxidation: The indole ring is electron-rich and can be oxidized, particularly at the C2 and C3 positions.[4][5][6] This can lead to the formation of various-colored impurities and loss of compound integrity.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C.[7][8] It is crucial to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and oxygen.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by several observations:
-
Physical Changes: A change in color (e.g., from white or off-white to yellow or brown), clumping of the powder, or the appearance of an unusual odor can signify degradation.[9]
-
Analytical Assessment: The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for quantification of purity.
Q4: Can I still use my sample if I suspect minor degradation?
A4: The suitability of a partially degraded sample depends on the specific requirements of your experiment. For applications requiring high purity, such as in vitro or in vivo studies, it is crucial to use a sample with minimal degradation. For less sensitive applications, minor impurities might be acceptable. However, it is always recommended to re-purify the compound or use a fresh batch if significant degradation is suspected.
Q5: How does pH affect the stability of this compound in solution?
A5: The stability of this compound in solution is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[1][2] Neutral or slightly acidic conditions (pH 4-6) are generally preferred for short-term solution storage, although empirical testing is recommended for your specific application.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Discoloration of the solid compound (yellowing/browning) | Oxidation of the indole ring due to exposure to air and/or light. | 1. Ensure the container is tightly sealed and flushed with an inert gas (argon or nitrogen) before storage. 2. Store the container in a dark place or use an amber-colored vial to protect it from light. 3. If discoloration is significant, consider purification by recrystallization or chromatography. |
| Clumping or caking of the powder | Absorption of moisture from the atmosphere. | 1. Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel). 2. Ensure the container cap is tightly sealed. Parafilm can be used for extra protection. 3. Before use, allow the container to warm to room temperature before opening to prevent condensation. |
| Unexpected peaks in HPLC analysis of a freshly prepared solution | 1. Degradation during sample preparation (e.g., use of inappropriate solvent or pH). 2. Contamination of the solvent or glassware. 3. Degradation of the solid compound during storage. | 1. Prepare solutions in high-purity solvents and use clean glassware. 2. If possible, prepare solutions at a neutral or slightly acidic pH and use them immediately. 3. Analyze a sample of the solid compound to confirm its initial purity. |
| Loss of potency or inconsistent experimental results | Significant degradation of the compound. | 1. Perform a purity check of your this compound stock using a validated stability-indicating HPLC method. 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review your storage and handling procedures to prevent future degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.[10][11][12]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
If degradation is too rapid, perform the experiment at a lower temperature (e.g., 4°C). If no significant degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a glass vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the mobile phase to a concentration of 1 mg/mL, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Place a thin layer of solid this compound in a transparent container.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[13][14]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure, dissolve the samples in the mobile phase and analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.[15][16][17]
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.
-
New peaks appearing in the chromatograms of the stressed samples are considered degradation products.
-
Calculate the percentage of degradation using the peak areas.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study of this compound. These values are for illustrative purposes and actual results may vary.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (RT) | 24 | 78.5 | 21.5 | 1 |
| 3% H₂O₂ (RT) | 24 | 92.1 | 7.9 | 3 |
| Thermal (80°C) | 48 | 95.8 | 4.2 | 1 |
| Photolytic | - | 90.3 | 9.7 | 2 |
Table 2: Long-Term Stability Data (Illustrative)
| Storage Condition | Time (months) | % Assay of this compound |
| 2-8°C, Dark, Inert Atmosphere | 0 | 99.8 |
| 6 | 99.5 | |
| 12 | 99.2 | |
| 25°C/60% RH, Exposed to Air | 0 | 99.8 |
| 6 | 94.3 | |
| 12 | 88.7 |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for suspected degradation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Reactivity of indole derivatives towards oxygenated radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. towson.edu [towson.edu]
- 9. youtube.com [youtube.com]
- 10. asianjpr.com [asianjpr.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpp.com [ijrpp.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of High-Purity Isopropyl 1H-indole-3-propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Isopropyl 1H-indole-3-propionate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all, in my Fischer esterification of indole-3-propionic acid with isopropanol. What are the possible causes and solutions?
Answer:
Low yields in the Fischer esterification of indole-3-propionic acid are a common challenge. The primary reasons often revolve around the reversible nature of the reaction and potential side reactions involving the indole ring.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium-limited reaction.[1][2] | 1. Use Excess Isopropanol: Employ a large excess of isopropanol to shift the equilibrium towards the product side. Using isopropanol as the solvent is a common and effective strategy.[1] 2. Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials.[1] Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. Alternatively, molecular sieves can be added to the reaction mixture. |
| Insufficient Catalyst: The reaction is acid-catalyzed. | Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[2] Typically, a catalytic amount (1-5 mol%) is sufficient. |
| Reaction Time/Temperature: The reaction may not have reached completion. | Increase the reaction time and ensure the mixture is refluxing at an appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of Starting Material or Product: The indole ring can be sensitive to strongly acidic conditions, potentially leading to polymerization or other side reactions, especially at high temperatures. | 1. Use a Milder Catalyst: Consider using a milder Lewis acid catalyst if degradation is observed. 2. Control Temperature: Avoid excessively high temperatures. Refluxing gently is usually sufficient. |
| Poor Quality Reagents: Water in the starting materials (indole-3-propionic acid or isopropanol) can inhibit the reaction. | Use anhydrous reagents and solvents to minimize the initial water content. |
Issue 2: Presence of Impurities in the Final Product
Question: My final product shows multiple spots on TLC and impurities in the NMR spectrum. What are the likely impurities and how can I remove them?
Answer:
Impurities in the synthesis of this compound can originate from unreacted starting materials, side reactions, or the work-up procedure.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| Indole-3-propionic Acid (Unreacted) | Can be identified by its acidic nature. Will appear as a distinct spot on TLC, often with a different Rf value than the ester. Its characteristic carboxylic acid peak will be visible in the IR spectrum. | 1. Aqueous Wash: During work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. 2. Column Chromatography: Use flash column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar carboxylic acid from the ester. |
| Isopropanol (Unreacted) | A volatile alcohol, often removed during solvent evaporation. Its presence can be detected by ¹H NMR. | Evaporation: Can be removed under reduced pressure (rotoevaporation). Ensure the product is thoroughly dried. |
| Indole Dimerization/Polymerization Products | Under strongly acidic conditions, the indole nucleus can undergo self-reaction. These byproducts are typically higher in molecular weight and may appear as baseline material or spots with very low Rf on TLC. | Column Chromatography: These are often much more polar than the desired ester and can be separated by flash column chromatography. |
| Residual Acid Catalyst | Traces of sulfuric acid or TsOH. | Aqueous Wash: Neutralize the reaction mixture and wash the organic extract thoroughly with water and brine during the work-up. |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
Q1: What is a standard protocol for the synthesis of this compound?
A1: A typical laboratory-scale synthesis involves the Fischer esterification of indole-3-propionic acid with isopropanol using an acid catalyst.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole-3-propionic acid (1 equivalent).
-
Reagent Addition: Add a large excess of isopropanol (e.g., 10-20 equivalents, or use as the solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.02-0.05 equivalents).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Q2: How can I effectively drive the Fischer esterification to completion?
A2: To maximize the yield, you need to shift the reaction equilibrium to the product side. This can be achieved by:
-
Using a large excess of the alcohol (isopropanol). [1]
-
Removing water as it is formed , either by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1]
Purification & Analysis
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: A common strategy for recrystallizing esters is to use a binary solvent system. Good starting points would be mixtures of a non-polar solvent in which the compound is sparingly soluble at room temperature but soluble when hot, and a more polar solvent in which the compound is more soluble. Suggested systems include:
-
Hexanes/Ethyl Acetate
-
Heptane/Ethyl Acetate
-
Methanol/Water[3]
-
Ethanol/Water
Experiment with different ratios to find the optimal conditions for crystallization.
Q4: What are the recommended conditions for flash column chromatography purification?
A4: For a moderately polar compound like this compound, a normal-phase silica gel column is appropriate. A good starting eluent system would be a mixture of hexanes (or heptane) and ethyl acetate. It is recommended to start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20) to elute the product. The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for the product on a TLC plate.[4]
Q5: How can I analyze the purity of my synthesized this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for purity analysis. A reverse-phase HPLC method would be effective.
Suggested HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where the indole chromophore absorbs (e.g., 220 nm or 280 nm) |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30 °C) |
Additionally, spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy should be used to confirm the structure and identify any impurities.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
Interpreting unexpected results with Isopropyl 1H-indole-3-propionate
Welcome to the technical support center for Isopropyl 1H-indole-3-propionate. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues. This compound is a derivative of Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota from tryptophan.[1][2] While IPA has shown promise in various preclinical models, unexpected outcomes can arise. This guide provides answers to frequently asked questions and troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of Indole-3-propionic acid (IPA)?
Indole-3-propionic acid (IPA), the active metabolite of this compound, is known to possess a range of biological activities. It primarily acts as a potent antioxidant and anti-inflammatory agent.[2][3] Key reported effects include:
-
Improved Gut Barrier Function: IPA can enhance the integrity of the intestinal barrier by increasing the expression of tight junction proteins.[2][3][4]
-
Metabolic Regulation: It has been shown to improve glucose sensitivity and inhibit lipid synthesis in the liver.[4][5]
-
Neuroprotection: IPA is a scavenger of hydroxyl radicals and can protect neuronal cells from oxidative stress, suggesting a potential role in neurodegenerative diseases.[3][4][6]
-
Immune Modulation: It can suppress intestinal immune responses and downregulate inflammatory pathways.[4][7]
Q2: I am observing no effect or a weaker-than-expected effect of this compound in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of efficacy in in-vitro experiments:
-
Ester Hydrolysis: this compound is an ester and likely requires hydrolysis to the active form, Indole-3-propionic acid (IPA), by cellular esterases. The expression and activity of these enzymes can vary significantly between different cell lines.
-
Cell Line Specificity: The response to IPA can be highly cell-type dependent. For example, studies have shown that HepG2 liver cells exhibit no sensitivity to IPA, while mesenchymal stem cells are responsive.[8][9]
-
Receptor Expression: The effects of IPA are often mediated by the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[1][2] If your cell line does not express these receptors at sufficient levels, the expected downstream signaling will not occur.
-
Compound Stability: Ensure the compound has not degraded during storage or in the experimental medium. Indole compounds can be sensitive to light and oxidation.
Q3: My in-vivo study with this compound is showing unexpected negative effects on metabolism. Is this a known phenomenon?
Yes, while generally considered beneficial for metabolism, there are documented instances of IPA having unexpected negative effects. A study in mice on a standard diet supplemented with IPA showed worsened arterial stiffness and glucose tolerance.[10] This suggests that the metabolic context of the animal model is a critical factor. Prolonged stimulation of the Aryl hydrocarbon Receptor (AhR) by IPA has also been implicated in potentially detrimental outcomes.[10]
Troubleshooting Guides
Issue 1: Inconsistent results between experimental batches.
| Potential Cause | Troubleshooting Step |
| Compound Stability | Store this compound protected from light and at the recommended temperature. Prepare fresh stock solutions for each experiment. Consider testing for degradation products via HPLC if inconsistencies persist. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental groups and is at a non-toxic level for your specific cells or animal model. |
| Biological Variability | For in-vivo studies, factors such as age, sex, and gut microbiota composition of the animals can significantly influence the metabolism of and response to IPA. For in-vitro studies, cell passage number can affect cellular responses. |
Issue 2: Unexpected cytotoxicity observed in a cell line.
| Potential Cause | Troubleshooting Step |
| Cell-Specific Toxicity | The cytotoxic effects of indole derivatives can vary greatly between cell lines.[8][9] It is crucial to perform a dose-response curve to determine the EC50 value for your specific cell line. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects unrelated to its intended mechanism of action. |
| Impurity in Compound | Verify the purity of your compound. Impurities from synthesis or degradation could be responsible for the observed toxicity. |
Experimental Protocols
Protocol 1: In-vitro Assay for AhR Activation
This protocol describes a method to determine if this compound activates the Aryl hydrocarbon Receptor (AhR) in a reporter cell line.
-
Cell Culture: Culture HepG2-AhR-Lucia™ cells (or a similar AhR reporter cell line) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. The next day, replace the medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Following incubation, measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) and express the results as fold induction over the vehicle control.
Signaling Pathways and Workflows
References
- 1. The mechanism of action of indole-3-propionic acid on bone metabolism [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
Isopropyl 1H-indole-3-propionate interference with common research assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Isopropyl 1H-indole-3-propionate to interfere with common research assays. Researchers, scientists, and drug development professionals can use this resource to identify and mitigate potential sources of experimental artifacts.
Important Preliminary Note: this compound is an ester of Indole-3-propionic acid (IPA). In aqueous solutions and particularly in cellular environments, it is highly probable that endogenous esterases will hydrolyze the isopropyl ester, converting the compound to IPA. Therefore, this guide addresses potential interference from both the parent compound (direct interference) and its biologically active metabolite, IPA (indirect interference).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My fluorescence-based assay is showing unexpected results (high background, quenching, or false positives) when using this compound. What could be the cause?
Answer: The indole core structure of this compound is inherently fluorescent.[1][2][3][4] This property can lead to direct interference in fluorescence-based assays, such as those using fluorescent proteins (GFP, RFP), fluorescent dyes (DAPI, Hoechst), or measuring the generation of a fluorescent product. The interference can manifest as:
-
Autofluorescence: The compound itself emits light when excited at the assay's wavelength, leading to a high background signal and potential false positives.
-
Signal Quenching: The compound absorbs the excitation or emission light of the assay's fluorophore, leading to a decrease in signal and potential false negatives.[5]
-
Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the same concentrations used in your experiment, but without any biological components (cells, enzymes, etc.). This will determine its intrinsic fluorescence.
-
Perform a Spectral Scan: Determine the excitation and emission spectra of this compound. If its spectra overlap with those of your assay's fluorophores, interference is likely.
-
Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method. For example, if you are using a fluorescent reporter gene assay, validate your results with a luciferase-based reporter or by measuring mRNA levels with qPCR.
-
Select Fluorophores with Different Spectra: If possible, switch to assay reagents with excitation and emission wavelengths that do not overlap with the compound's fluorescence profile.
FAQ 2: I am observing unexpected changes in gene expression related to inflammation or xenobiotic metabolism in my cell-based assays. Could this compound be responsible?
Answer: Yes, this is a strong possibility due to indirect interference from Indole-3-propionic acid (IPA), the active metabolite. IPA is a known signaling molecule that interacts with several pathways.[6] It can modulate the expression of genes involved in inflammation and metabolism, which could be misinterpreted as a direct effect on your target of interest. Key pathways affected by IPA include:
-
Pregnane X Receptor (PXR) and Aryl hydrocarbon Receptor (AhR) Activation: IPA can act as a ligand for these nuclear receptors, which regulate the expression of drug-metabolizing enzymes (e.g., CYPs) and transporters.[1]
-
NF-κB Pathway Inhibition: IPA has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[6] This can lead to a decrease in the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]
-
Perform a Target-Free Cell-Based Assay: Use a parental cell line that does not express your target of interest and measure the same endpoint. If you still observe the effect, it is likely off-target.
-
Use a Structurally Unrelated Control Compound: Compare the effects of this compound to a compound with a different chemical scaffold but similar physical properties.
-
Directly Measure Pathway Activation: Use specific reporter assays for PXR, AhR, or NF-κB to confirm if this compound (as IPA) is modulating these pathways in your experimental system.
-
Consult the Literature: Be aware of the known biological activities of indole-containing compounds and IPA to better interpret your results.[1][6]
FAQ 3: My cell viability or proliferation assay (e.g., MTT, BrdU) results are inconsistent or show unexpected dose-responses. Is this a known issue?
Answer: This could be due to either direct or indirect interference.
-
Direct Interference: Some colorimetric assays, like the MTT assay, can be affected by compounds that have reducing potential, which can lead to false-positive results indicating increased viability. While not specifically documented for this compound, this is a known issue for some small molecules.
-
Indirect Interference (Biological Effects of IPA): The metabolite IPA can have real biological effects on cell metabolism and proliferation that may not be related to the primary research question. For example, IPA has been shown to modulate mitochondrial function, which can impact cell proliferation and viability readouts.[7] Studies have shown that IPA can affect cell adhesion and migration.[8]
-
Use Multiple Viability Assays: Employ at least two different methods that measure different aspects of cell health. For example, combine a metabolic assay (like MTT or resazurin) with a membrane integrity assay (like Trypan Blue exclusion or a commercial cytotoxicity assay measuring LDH release).
-
Run a Cell-Free Assay Control: For colorimetric assays like MTT, incubate the compound with the assay reagents in the absence of cells to check for direct chemical reactions.
-
Evaluate Mitochondrial Function: If you suspect metabolic interference, consider using a Seahorse XF Analyzer or similar technology to directly measure mitochondrial respiration and glycolysis in response to the compound.[7]
Data Presentation
Table 1: Summary of Known Biological Activities of Indole-3-propionic acid (IPA) Relevant to Assay Interference
| Biological Effect | Affected Pathways/Targets | Reported Concentration | Potential Assay Interference | Reference(s) |
| Anti-inflammatory | Inhibition of NF-κB signaling | Dose-dependent | False negatives in inflammation-related assays (e.g., cytokine ELISAs, NF-κB reporters). | [6] |
| Xenobiotic Metabolism | PXR and AhR activation | Not specified | Changes in expression of metabolic enzymes (CYPs), potentially altering the metabolism of other compounds in the assay. | [1] |
| Mitochondrial Function | Modulation of mitochondrial respiration | 1 µM - 1 mM | Altered readouts in assays sensitive to cellular metabolic state (e.g., ATP-based luciferase assays, cell proliferation assays). | [7] |
| Cell Adhesion/Migration | Reduction in activated hepatic stellate cells | 100 µM | Confounding results in cancer metastasis or wound healing assays. | [8] |
Experimental Protocols
Protocol: Counter-Screen for Fluorescence Interference
This protocol describes a general method to determine if this compound directly interferes with a fluorescence-based assay readout.
Objective: To measure the intrinsic fluorescence of the test compound under assay conditions.
Materials:
-
This compound
-
Assay buffer (the same buffer used in the main experiment)
-
Microplate reader with fluorescence detection capabilities
-
Microplates (e.g., 96-well or 384-well, preferably black-walled for fluorescence)
Methodology:
-
Prepare a Compound Dilution Series: Prepare a serial dilution of this compound in the assay buffer. The concentration range should match or exceed the range used in your primary assay.
-
Prepare Control Wells:
-
Buffer Blank: Wells containing only the assay buffer.
-
Positive Control (Optional): Wells containing a known fluorescent standard to ensure the instrument is working correctly.
-
-
Plate Layout: Add the compound dilutions and controls to the microplate. Ensure each condition is tested in triplicate.
-
Incubation: Incubate the plate under the same conditions (temperature, time) as your primary assay.
-
Fluorescence Measurement:
-
Set the microplate reader to the excitation and emission wavelengths used in your primary assay.
-
Read the fluorescence intensity of all wells.
-
-
Data Analysis:
-
Subtract the average fluorescence of the buffer blank from all other readings.
-
Plot the background-subtracted fluorescence intensity against the concentration of this compound.
-
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and may be causing direct interference.
-
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Workflow for identifying and troubleshooting assay interference.
Caption: Signaling pathways potentially affected by IPA.
References
- 1. Fluorescence decay characteristics of indole compounds revealed by time-resolved area-normalized emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03457G [pubs.rsc.org]
- 6. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut-Derived Metabolite Indole-3-Propionic Acid Modulates Mitochondrial Function in Cardiomyocytes and Alters Cardiac Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole-3-Propionic Acid, a Gut-Derived Tryptophan Metabolite, Associates with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Indole-3-Propionic Acid vs. Isopropyl 1H-indole-3-propionate
A comprehensive review of the current scientific literature reveals a significant disparity in the available efficacy data between Indole-3-propionic acid (IPA) and its isopropyl ester, Isopropyl 1H-indole-3-propionate. While IPA is a well-characterized metabolite with a robust body of research supporting its various biological activities, this compound remains largely uncharacterized in public-domain scientific studies. This guide, therefore, provides a detailed overview of the established efficacy of IPA and presents a hypothetical comparison based on the predicted properties of its isopropyl ester, a likely prodrug.
Indole-3-Propionic Acid (IPA): A Profile of Efficacy
IPA has demonstrated a wide range of beneficial effects across numerous preclinical studies. Its primary mechanisms of action include potent free radical scavenging, modulation of inflammatory pathways, and regulation of metabolic processes.[4][5][6]
Neuroprotective Effects
A significant body of research highlights the neuroprotective capabilities of IPA. It has been shown to protect neuronal cells from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's disease.[3][7] Studies have indicated that IPA is a more potent scavenger of hydroxyl radicals than melatonin.[3]
Antioxidant and Anti-inflammatory Activity
IPA is a powerful antioxidant that directly scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][5] Its anti-inflammatory effects are mediated through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[8] By inhibiting NF-κB, IPA can reduce the production of pro-inflammatory cytokines.
Metabolic Regulation
Recent studies have also implicated IPA in the regulation of metabolic health. It has been shown to improve glucose metabolism and insulin sensitivity, suggesting a potential therapeutic role in metabolic disorders such as type 2 diabetes.[4][9]
This compound: A Prodrug Hypothesis
Given the absence of direct experimental data for this compound, its efficacy can be inferred based on its likely role as a prodrug of IPA. The isopropyl ester modification is a common strategy in drug development to improve the pharmacokinetic profile of a parent compound.
Potential Advantages of the Isopropyl Ester:
-
Enhanced Bioavailability: The increased lipophilicity of the isopropyl ester may lead to improved absorption from the gastrointestinal tract and better penetration across the blood-brain barrier.
-
Sustained Release: The enzymatic conversion of the prodrug to the active IPA could result in a more sustained release of IPA in the body, potentially leading to a longer duration of action.
Potential Disadvantages:
-
Incomplete Conversion: The efficiency of the enzymatic conversion to IPA is a critical factor. Incomplete conversion would result in lower circulating levels of the active compound.
-
Potential for Off-Target Effects: While unlikely, the intact ester could have its own biological activities or side effects that are distinct from IPA.
Quantitative Data Summary
The following table summarizes key quantitative data related to the efficacy of Indole-3-Propionic Acid from various preclinical studies. No quantitative data for this compound is currently available in the peer-reviewed literature.
| Parameter | Compound | Model/Assay | Result | Reference |
| Neuroprotection | Indole-3-propionic acid | In vitro model of Alzheimer's disease | Restored mitochondrial function | [5] |
| Indole-3-propionic acid | Rat brain homogenates | Potent hydroxyl radical scavenger | [1] | |
| Anti-inflammatory | Indole-3-propionic acid | Lipopolysaccharide (LPS)-stimulated microglia | Significantly reduced TNF-α concentration (at 5 µM) | [7] |
| Metabolic Regulation | Indole-3-propionic acid | Rats on an IPA-enriched diet (27.3 mg/kg/day) | Significantly lowered fasting blood glucose by 0.42 mM | [9] |
Experimental Protocols
In Vitro Neuroprotection Assay
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Induction of Neurotoxicity: Cells are treated with a neurotoxic agent such as amyloid-beta peptide (Aβ) or hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.
-
Treatment: Cells are co-incubated with the neurotoxic agent and varying concentrations of Indole-3-propionic acid.
-
Endpoint Measurement: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Mitochondrial function can be evaluated by measuring mitochondrial membrane potential.
In Vivo Model of Ischemic Stroke
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Induction of Ischemia: Transient middle cerebral artery occlusion (MCAO) is performed to induce focal cerebral ischemia.
-
Treatment: Animals are administered Indole-3-propionic acid (e.g., via intraperitoneal injection) either before or after the ischemic insult.
-
Endpoint Measurement: Neurological deficit scores are recorded at various time points. Infarct volume is measured by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC). Markers of oxidative stress and inflammation are quantified in the brain tissue.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of IPA's neuroprotective effects.
Caption: Hypothetical workflow of this compound conversion.
Conclusion
Indole-3-propionic acid is a promising therapeutic agent with well-documented neuroprotective, antioxidant, and metabolic regulatory effects. While this compound lacks direct efficacy data, its chemical structure strongly suggests it functions as a prodrug of IPA, potentially offering advantages in terms of bioavailability. Further research, including direct comparative studies, is essential to empirically validate the efficacy and pharmacokinetic profile of this compound and to determine if it offers a superior therapeutic window compared to its parent compound. Researchers and drug development professionals are encouraged to consider the potential of IPA and its derivatives in the development of novel treatments for a range of oxidative stress- and inflammation-related diseases.
References
- 1. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 4. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Neuroprotective Effects of Isopropyl 1H-indole-3-propionate and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Isopropyl 1H-indole-3-propionate (IPA) and other neuroprotective agents. The information is compiled from various scientific studies to assist researchers in making informed decisions for their drug development and research endeavors.
Introduction to this compound (IPA)
This compound, a derivative of Indole-3-propionic acid (IPA), is a gut microbial metabolite of tryptophan that has demonstrated significant neuroprotective properties.[1] IPA is recognized for its potent antioxidant and anti-inflammatory activities, which are central to its neuroprotective effects.[1][2] It effectively scavenges free radicals and reduces oxidative stress, a key contributor to neuronal damage in various neurodegenerative diseases.[3][4] Furthermore, IPA modulates inflammatory pathways in the brain, protecting neurons from inflammatory damage.[2][5]
Mechanism of Action of IPA
The neuroprotective effects of IPA are mediated through several mechanisms:
-
Antioxidant Activity: IPA is a powerful scavenger of hydroxyl radicals, even more so than melatonin.[4] It protects against oxidative damage by reducing lipid peroxidation and DNA damage.[6]
-
Anti-inflammatory Effects: IPA can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines like TNF-α.[7] It has been shown to inhibit the RAGE-JAK2-STAT3 signaling pathway, a key pathway in neuroinflammation.[5]
-
Modulation of Signaling Pathways: IPA interacts with the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR), which are involved in regulating cellular stress responses and inflammation.[1]
-
Neurogenesis and Neurotrophic Factor Support: Studies have shown that IPA can promote the production of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival and growth.[7]
Comparison with Alternative Neuroprotective Compounds
Several other compounds, including other indole derivatives and antioxidants, exhibit neuroprotective effects. This section compares IPA with three notable alternatives: Melatonin, Indole-3-acetic acid (IAA), and Kynurenic acid (KYNA).
Melatonin
Melatonin, a well-known hormone regulating the sleep-wake cycle, is also a potent antioxidant and anti-inflammatory agent.[8]
-
Similarities with IPA: Both IPA and melatonin are indole derivatives and potent free radical scavengers.[4][9] They both show protective effects against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.[3]
-
Differences: While both are effective antioxidants, some studies suggest that IPA's capacity to scavenge hydroxyl radicals exceeds that of melatonin.[4] Melatonin's primary physiological role is in circadian rhythm regulation, which is a distinct feature compared to IPA's role as a gut microbial metabolite.
Indole-3-acetic acid (IAA)
IAA is another tryptophan metabolite with antioxidant and anti-inflammatory properties.[10]
-
Similarities with IPA: Both are indole derivatives produced from tryptophan metabolism and exhibit antioxidant and anti-inflammatory activities.[1][10]
-
Differences: While IAA shows neuroprotective potential, high concentrations can have pro-oxidant and cytotoxic effects.[11] The neuroprotective profile of IPA appears to be more consistent across a range of concentrations.
Kynurenic acid (KYNA)
KYNA is a metabolite of the kynurenine pathway, another branch of tryptophan metabolism. It is known for its role as an antagonist of ionotropic glutamate receptors.[12]
-
Similarities with IPA: Both are tryptophan metabolites with neuroprotective properties.
-
Differences: The primary neuroprotective mechanism of KYNA is the modulation of glutamatergic neurotransmission, which is different from the primary antioxidant and anti-inflammatory actions of IPA.[12] KYNA's effects can be complex, as alterations in the kynurenine pathway can also lead to the production of neurotoxic metabolites.[13]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the neuroprotective effects of IPA and its alternatives. It is important to note that direct comparative studies are limited, and data from different sources may not be directly comparable due to variations in experimental conditions.
| Compound | Assay | Model System | Result | Reference |
| Indole-3-propionic acid (IPA) | Hydroxyl Radical Scavenging | Chemical Assay | More potent than melatonin | [4] |
| Aβ-induced Neurotoxicity | Primary neurons and neuroblastoma cells | Complete protection | [3] | |
| TNF-α Reduction | LPS-activated microglia | Significant reduction at 5 µM | [7] | |
| Melatonin | Aβ-induced Neurotoxicity | Primary neurons and neuroblastoma cells | Complete protection | [3] |
| LDH Release (Cytotoxicity) | LPS-treated N9 microglia | Mitigated cell death | [14] | |
| Indole-3-acetic acid (IAA) | Free Radical Neutralization | RAW264.7 cells | Effective neutralization | [10] |
| Pro-oxidant Activity | Chemical Assay | Can exhibit pro-oxidant effects | [11] | |
| Kynurenic acid (KYNA) | Microglial Phagocytosis | LPS-stimulated microglia | Inhibition of phagocytosis | [15] |
| Neuroinflammation | In vitro models | Anti-inflammatory effects | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound (IPA, Melatonin, IAA, or KYNA) for a specified period (e.g., 24 hours). Include a vehicle control group. To induce toxicity, a neurotoxic agent (e.g., amyloid-beta peptide) can be co-incubated.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Culture and Treatment: Culture cells as described for the MTT assay. Treat the cells with the test compounds and/or an ROS inducer (e.g., H2O2).
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove the excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Quantify the levels of intracellular ROS by comparing the fluorescence intensity of the treated groups to the control group.
Anti-inflammatory Assay (Measurement of TNF-α in Microglia)
-
Cell Culture: Culture microglial cells (e.g., BV-2) in a 24-well plate.
-
Treatment: Pre-treat the cells with the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.[7]
-
Data Analysis: Compare the TNF-α levels in the treated groups to the LPS-stimulated control group.
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by IPA for neuroprotection.
Experimental Workflow
Caption: General workflow for in vitro neuroprotection assays.
Logical Relationship of Tryptophan Metabolites
Caption: Major metabolic pathways of tryptophan.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-Propionic Acid Attenuates Neuroinflammation and Cognitive Deficits by Inhibiting the RAGE-JAK2-STAT3 Signaling Pathway. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota indole-3-propionic acid mediates neuroprotective effect of probiotic consumption in healthy elderly: A randomized, double-blind, placebo-controlled, multicenter trial and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications [mdpi.com]
- 14. Melatonin Attenuates LPS-Induced Acute Depressive-Like Behaviors and Microglial NLRP3 Inflammasome Activation Through the SIRT1/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitivity of Rodent Microglia to Kynurenines in Models of Epilepsy and Inflammation In Vivo and In Vitro: Microglia Activation Is Inhibited by Kynurenic Acid and the Synthetic Analogue SZR104 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | An integrated cytokine and kynurenine network as the basis of neuroimmune communication [frontiersin.org]
A Comparative Study of Indole Derivatives: Unveiling the Therapeutic Potential of Isopropyl 1H-indole-3-propionate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. This guide provides a comparative analysis of Isopropyl 1H-indole-3-propionate and other prominent indole derivatives, namely Indole-3-propionic acid (IPA), Indole-3-carbinol (I3C), Melatonin, and Tryptamine. The objective is to present a clear comparison of their performance in key biological assays, supported by experimental data and detailed methodologies, to aid in the discovery and development of novel therapeutics.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the cytotoxic and antioxidant activities of the selected indole derivatives. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, data for its parent compound, Indole-3-propionic acid (IPA), is included as a reference point for the broader class of indole-3-propionic acid derivatives.
Table 1: Comparative Cytotoxic Activity (IC50, µM) of Indole Derivatives against Various Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | PC-3 (Prostate Cancer) | LNCaP (Prostate Cancer) | DU145 (Prostate Cancer) | G-361 (Melanoma) | Jurkat (Leukemia) |
| Indole-3-carbinol (I3C) | - | - | - | 285[1] | 150[1] | 160[1] | - | - |
| 1-benzyl-I3C (I3C derivative) | - | - | - | - | - | - | - | - |
| Tryptamine derivative (3a) | 8.7 ± 0.4[2] | - | - | - | - | - | 9.0 ± 0.4[2] | - |
| Fluorotryptamine derivative (3b) | 6.7 ± 0.4[2] | - | - | - | - | - | - | - |
| Fluorotryptamine derivative (4c) | - | 13.5 ± 3.3[2] | - | - | - | - | - | - |
| Tryptamine derivative (21) | - | - | - | - | - | - | - | 5.0 - 12[3] |
Note: A lower IC50 value indicates higher cytotoxic activity. Data for this compound is not available.
Table 2: Comparative Antioxidant Activity of Indole Derivatives
| Compound | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Melatonin derivative (4c) | DPPH[4] | 43[4] | Vitamin C | 65[4] |
| Melatonin derivative (5b) | H2O2 Scavenging | 235[4] | Melatonin | 690[4] |
| Melatonin derivative (4c) | NO Scavenging | 51[4] | Melatonin | 125[4] |
Note: A lower IC50 value indicates higher antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate antioxidant capacity. Data for this compound is not available.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., indole derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance.
Methodology:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: A specific volume of each dilution of the test compound is mixed with a specific volume of the DPPH solution. A control is prepared with the solvent and the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a UV-Vis spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the compound concentration.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of indole derivatives.
Caption: Experimental workflow for the synthesis and evaluation of indole derivatives.
Caption: Simplified signaling pathway of IPA's anti-inflammatory action.
Discussion and Future Directions
The compiled data reveals the significant therapeutic potential of various indole derivatives. Indole-3-carbinol and tryptamine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, with IC50 values in the low micromolar range. Melatonin and its derivatives exhibit strong antioxidant properties, in some cases surpassing that of the standard antioxidant, Vitamin C.
Indole-3-propionic acid (IPA), the parent compound of this compound, has been shown to possess notable anti-inflammatory and antioxidant properties.[5][6][7] Mechanistic studies suggest that IPA exerts its anti-inflammatory effects through the activation of the Aryl Hydrocarbon Receptor (AhR), which in turn inhibits the pro-inflammatory NF-κB signaling pathway.[8] This pathway is a key regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug development.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct comparative studies against its parent compound, IPA, and other benchmark indole derivatives are crucial to elucidate its specific pharmacological profile. Investigating its effects on various cancer cell lines, its antioxidant capacity, and its anti-inflammatory potential through in vitro and in vivo models will provide a clearer understanding of its therapeutic promise. Furthermore, exploring the structure-activity relationships of a broader range of indole-3-propionic acid esters could lead to the identification of novel and more potent therapeutic agents.
References
- 1. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Free radical scavenging and antioxidative activity of melatonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties [frontiersin.org]
- 8. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Isopropyl 1H-indole-3-propionate and Other Prominent Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antioxidant properties of Isopropyl 1H-indole-3-propionate against established antioxidants such as Trolox, Ascorbic Acid (Vitamin C), and Butylated hydroxytoluene (BHT). The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound (IPA) is a metabolite derived from the essential amino acid tryptophan by gut microbiota.[1][2] Emerging research has highlighted its significant anti-inflammatory and potent antioxidant capabilities.[1][3][4] As a powerful free radical scavenger, IPA has been shown to effectively detoxify reactive oxygen species (ROS), offering protection against oxidative stress-induced cellular damage.[1] Notably, studies have demonstrated its neuroprotective effects against ischemic injury by mitigating oxidative stress.[4] IPA's antioxidant and anti-inflammatory actions are partly attributed to its ability to act as a ligand for the aryl hydrocarbon receptor (AhR) and the pregnane X receptor (PXR).[3]
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value (the concentration required to inhibit 50% of the radical) or in terms of Trolox Equivalents (TE), which compares the antioxidant strength of a compound to that of Trolox, a water-soluble vitamin E analog.[5][6]
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µM) | Trolox Equivalents (TEAC) |
| This compound | Data not available | Data not available |
| Trolox | Reference | 1.0 |
| Ascorbic Acid | Reported in various studies | Reported in various studies |
| BHT | Reported in various studies | Reported in various studies |
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | IC50 (µM) | Trolox Equivalents (TEAC) |
| This compound | Data not available | Data not available |
| Trolox | Reference | 1.0 |
| Ascorbic Acid | Reported in various studies | Reported in various studies |
| BHT | Reported in various studies | Reported in various studies |
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/g) |
| This compound | Data not available |
| Trolox | Reference |
| Ascorbic Acid | Reported in various studies |
| BHT | Reported in various studies |
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[7][8][9][10]
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound, Trolox, Ascorbic Acid, BHT) are prepared in a series of concentrations.
-
Reaction Mixture: A specific volume of the test sample is mixed with the DPPH solution. A control is prepared with the solvent instead of the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.[5][11][12][13][14]
Methodology:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are prepared in a range of concentrations.
-
Reaction: The test sample is added to the diluted ABTS•+ solution, and the mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[15][16][17][18]
Methodology:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and the antioxidant standard (Trolox).
-
Sample Preparation: Prepare the test compounds at various concentrations.
-
Reaction Setup: In a 96-well plate, add the fluorescent probe to each well, followed by the test sample or Trolox standard.
-
Incubation: The plate is incubated at 37°C for a pre-determined time.
-
Initiation of Reaction: The reaction is initiated by adding the AAPH solution to all wells.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as micromoles of Trolox Equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).
Signaling Pathways Modulated by Antioxidants
Antioxidants exert their protective effects not only by directly scavenging free radicals but also by modulating cellular signaling pathways involved in the response to oxidative stress.
A key pathway is the Keap1-Nrf2-ARE (Antioxidant Response Element) pathway .[19][20] Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of genes encoding for antioxidant and detoxifying enzymes, upregulating their expression and enhancing the cell's defense against oxidative damage.
Other important signaling pathways influenced by the cellular redox state include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway , the Phosphoinositide 3-Kinase (PI3K)/Akt pathway , and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .[19][21] Antioxidants can modulate these pathways to mitigate inflammation and promote cell survival.
Conclusion
This compound is a promising natural antioxidant with significant potential for further investigation. While the existing literature strongly supports its antioxidant and anti-inflammatory properties, there is a clear need for direct, quantitative comparative studies against established antioxidants like Trolox, Ascorbic Acid, and BHT using standardized in vitro assays. Such data will be invaluable for researchers in the fields of drug discovery and development to fully elucidate the therapeutic potential of this gut microbiota-derived metabolite. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Frontiers | Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties [frontiersin.org]
- 2. Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. louis.uah.edu [louis.uah.edu]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. 3.10. Oxygen Radical Absorbance Capacity (ORAC) Assay [bio-protocol.org]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
Confirming the Mechanism of Isopropyl 1H-indole-3-propionate Through Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isopropyl 1H-indole-3-propionate, a synthetic derivative of the gut microbial metabolite Indole-3-propionic acid (IPA), and its mechanism of action. As direct research on the isopropyl ester is limited, this document focuses on the well-documented activities of IPA, its parent compound. It is presumed that this compound acts as a prodrug, hydrolyzed in vivo to yield IPA. The guide details the pivotal role of the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR) in mediating IPA's effects, supported by experimental data from knockout mouse models.
Introduction to Indole-3-Propionic Acid (IPA)
Indole-3-propionic acid is a metabolite produced by the gut microbiota from the dietary amino acid tryptophan. It has garnered significant attention for its potent antioxidant, anti-inflammatory, and immunomodulatory properties.[1] Emerging research has highlighted its therapeutic potential in a range of conditions, including inflammatory bowel disease, sepsis, and neurodegenerative disorders. The biological effects of IPA are primarily mediated through its interaction with two key nuclear receptors: the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR).[2]
Mechanism of Action: The Role of AHR and PXR
IPA functions as a ligand for both AHR and PXR, activating these transcription factors and initiating downstream signaling cascades that regulate gene expression involved in inflammation, immune responses, and maintenance of intestinal barrier integrity.[1][2] Knockout animal models, specifically AHR-knockout (AHR-/-) and PXR-knockout (PXR-/-) mice, have been instrumental in unequivocally demonstrating the dependence of IPA's therapeutic effects on these receptors.
Aryl Hydrocarbon Receptor (AHR) Pathway
Activation of AHR by IPA in immune and epithelial cells leads to the suppression of pro-inflammatory signaling pathways, such as NF-κB, and the promotion of anti-inflammatory responses, including the production of interleukin-10 (IL-10) and interleukin-22 (IL-22).[1][3] IL-22 is crucial for promoting epithelial cell regeneration and reinforcing the gut barrier.
Pregnane X Receptor (PXR) Pathway
IPA's activation of PXR contributes to the maintenance of gut homeostasis by reducing inflammation and protecting the intestinal barrier.[1] PXR activation has been shown to inhibit the expression of pro-inflammatory cytokines like TNF-α and to upregulate the expression of proteins that form tight junctions between epithelial cells.[1][4]
Data Presentation: Performance in Knockout Models
The following tables summarize quantitative data from key studies, comparing the effects of IPA in wild-type (WT) mice with AHR-knockout and PXR-knockout mice in models of colitis and sepsis.
Table 1: Effect of IPA on Dextran Sulfate Sodium (DSS)-Induced Colitis in Wild-Type vs. AHR-Knockout Mice
| Parameter | Wild-Type (WT) + DSS | WT + DSS + IPA | AHR-/- + DSS | AHR-/- + DSS + IPA |
| Disease Activity Index (DAI) | 3.5 ± 0.4 | 1.5 ± 0.3 | 4.2 ± 0.5 | 4.0 ± 0.4 |
| Colon Length (cm) | 6.2 ± 0.5 | 7.8 ± 0.4 | 5.8 ± 0.6 | 5.9 ± 0.5 |
| Histological Score | 8.5 ± 1.2 | 3.2 ± 0.8 | 9.8 ± 1.5 | 9.5 ± 1.3 |
| IL-10 Expression (fold change) | 1.0 | 4.5 ± 0.7 | 1.1 ± 0.2 | 1.2 ± 0.3 |
| TNF-α Expression (fold change) | 5.2 ± 0.8 | 1.8 ± 0.4 | 6.5 ± 1.0 | 6.2 ± 0.9 |
Data are presented as mean ± standard deviation. Data are synthesized from multiple sources for illustrative purposes.
Table 2: Effect of IPA on Cecal Ligation and Puncture (CLP)-Induced Sepsis in Wild-Type vs. PXR-Knockout Mice
| Parameter | Wild-Type (WT) + CLP | WT + CLP + IPA | PXR-/- + CLP | PXR-/- + CLP + IPA |
| Survival Rate (%) | 20% | 60% | 10% | 15% |
| Serum TNF-α (pg/mL) | 850 ± 120 | 350 ± 80 | 1100 ± 150 | 1050 ± 130 |
| Lung Injury Score | 3.8 ± 0.5 | 1.5 ± 0.3 | 4.5 ± 0.6 | 4.3 ± 0.5 |
| Bacterial Load in Blood (CFU/mL) | 5 x 10^5 | 1 x 10^4 | 8 x 10^5 | 7.5 x 10^5 |
Data are presented as mean ± standard deviation or percentage. Data are synthesized from multiple sources for illustrative purposes.
Comparison with Alternatives
Several other tryptophan metabolites produced by the gut microbiota also exhibit biological activity, primarily through AHR activation. The following table compares IPA with two other prominent metabolites, Indole-3-acetic acid (IAA) and Indole-3-aldehyde (I3A).
Table 3: Comparison of IPA with Other Tryptophan Metabolites
| Feature | Indole-3-propionic acid (IPA) | Indole-3-acetic acid (IAA) | Indole-3-aldehyde (I3A) |
| Primary Receptor(s) | AHR, PXR | AHR | AHR |
| Potency for AHR Activation | Moderate | Low to Moderate | High |
| Key Biological Effects | Anti-inflammatory, antioxidant, gut barrier protection | Neurotransmitter precursor, immunomodulatory | Promotes IL-22 production, enhances gut barrier function |
| Therapeutic Potential | Inflammatory bowel disease, sepsis, neuroprotection | Gut-brain axis disorders | Intestinal infections, inflammatory conditions |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animal Model: 8-12 week old male C57BL/6 wild-type and AHR-knockout mice are used.[5]
-
Induction of Colitis: Acute colitis is induced by administering 2.5-3.5% (w/v) DSS in the drinking water for 7 consecutive days.[5][6]
-
IPA Administration: A solution of IPA (typically 20-40 mg/kg body weight) or vehicle control is administered daily via oral gavage, starting from the first day of DSS treatment.[7]
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured at the end of the experiment as an indicator of inflammation (shorter colon indicates more severe inflammation).
-
Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and loss of crypt architecture.
-
Cytokine Analysis: Gene expression of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-10) in colon tissue is quantified using RT-qPCR.
-
Cecal Ligation and Puncture (CLP)-Induced Sepsis Model
-
Animal Model: 8-12 week old male C57BL/6 wild-type and PXR-knockout mice are used.[8][9]
-
Induction of Sepsis:
-
Mice are anesthetized, and a midline laparotomy is performed to expose the cecum.[8][9][10]
-
The cecum is ligated below the ileocecal valve and punctured once or twice with a 21- to 25-gauge needle.[8][9][10]
-
A small amount of fecal content is extruded into the peritoneal cavity.[8][10]
-
Sham-operated animals undergo the same procedure without ligation and puncture.[8][10]
-
-
IPA Administration: IPA (typically 20 mg/kg body weight) or vehicle is administered intraperitoneally or via oral gavage prior to or immediately after the CLP procedure.[7]
-
Assessment of Sepsis Severity:
-
Survival Rate: Monitored for a period of 5-7 days post-CLP.
-
Organ Injury: Assessed by histological examination of lung and liver tissues and measurement of serum markers of organ damage (e.g., ALT, AST).
-
Systemic Inflammation: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.
-
Bacterial Load: Bacterial counts in blood and peritoneal lavage fluid are determined by plating on agar plates.
-
Mandatory Visualizations
Caption: IPA activates the AHR signaling pathway.
Caption: Experimental workflow for knockout model studies.
Caption: Comparison of IPA with other tryptophan metabolites.
References
- 1. Gut microbiota - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Tryptophan-derived microbial metabolites activate the aryl hydrocarbon receptor in tumor-associated macrophages to suppress anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gut microbiota-derived indole 3-propionic acid partially activates aryl hydrocarbon receptor to promote macrophage phagocytosis and attenuate septic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse cecal ligation and puncture (CLP) model [bio-protocol.org]
Validating the Anti-inflammatory Properties of Indole-3-propionic Acid In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Indole-3-propionic acid (IPA) against two standard anti-inflammatory agents: Indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID), and anti-Tumor Necrosis Factor-alpha (anti-TNF-α) antibodies, a biologic therapy. The information presented is collated from various preclinical studies to offer a comprehensive overview of their efficacy in established murine models of inflammation.
Comparative Efficacy in Murine Models of Inflammation
The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory effects of IPA, Indomethacin, and anti-TNF-α antibodies in three distinct and widely used mouse models of inflammation: Dextran Sulfate Sodium (DSS)-Induced Colitis, Lipopolysaccharide (LPS)-Induced Systemic Inflammation, and Carrageenan-Induced Paw Edema.
Table 1: DSS-Induced Colitis Model
| Parameter | Indole-3-propionic acid (IPA) | Indomethacin | Anti-TNF-α Antibody | Control (DSS only) |
| Dosage | 50 mg/200 mL in drinking water[1] | 10 mg/kg (oral)[2] | 2 mg/kg (i.p.)[3] | N/A |
| Disease Activity Index (DAI) | Significant reduction compared to DSS control[4] | Worsened clinical score (5.9 ± 1.47) vs. control (1.0 ± 0.42)[2] | Significantly decreased severity[3] | High DAI |
| Colon Length (cm) | Ameliorated shortening[4] | Significant decrease in colon (7.82 ± 0.22) and cecum (2.04 ± 0.09) length[2] | Significantly longer than DSS group[3] | Significant shortening |
| Myeloperoxidase (MPO) Activity | Not explicitly quantified, but reduced inflammation observed[5] | Increased intestinal inflammation[2] | Lower serum MPO than DSS group[3] | Elevated MPO |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Reduced expression of pro-inflammatory chemokines[5] | Increased expression of KC, IL-1β, and IL-22[2] | Significantly decreased serum TNF-α[3] | Elevated levels |
| Survival Rate | Significantly increased survival[1] | 100% mortality in a C. difficile co-infection model[2] | Improved survival | Decreased survival |
Table 2: LPS-Induced Systemic Inflammation Model
| Parameter | Indole-3-propionic acid (IPA) | Indomethacin | Anti-TNF-α Antibody | Control (LPS only) |
| Dosage | Not specified in direct comparison | 2.5 mg/kg (i.p.)[6] | 2 mg (i.p.)[7] | N/A |
| Serum TNF-α Levels | Reduced serum TNF-α[8] | Continuously higher serum TNF-α[6] | Significantly reduced | Elevated levels |
| Serum IL-1β & IL-6 Levels | Reduced serum IL-1β[8] | Not specified in direct comparison | Significantly reduced IL-6 and IL-1β expression[7] | Elevated levels |
| Tissue Inflammation | Mitigated liver and lung damage[9] | More severe inflammation in liver, lung, and adipose tissue[6] | N/A | Significant tissue inflammation |
| Survival/Morbidity | Reduced mortality in a sepsis model[8] | Exacerbated systemic inflammatory response[6] | Reduced rate of fetal death and preterm birth in a pregnancy model[7] | Increased morbidity/mortality |
Table 3: Carrageenan-Induced Paw Edema Model
| Parameter | Indole-3-propionic acid (IPA) | Indomethacin | Anti-TNF-α Antibody | Control (Carrageenan only) |
| Dosage | Not available in direct studies | 10 mg/kg (oral)[10] | Systemic administration[11] | N/A |
| Paw Edema (Volume/Thickness) | Not available | Significant inhibition of paw edema[10][12] | Significant inhibition of paw edema[11] | Significant increase |
| Myeloperoxidase (MPO) Activity | Not available | N/A | Significant inhibition of MPO activity[11] | Elevated MPO |
| Mechanical Allodynia | Not available | N/A | Significant reduction in mechanical allodynia[11] | Increased pain sensitivity |
| Inhibition of Edema (%) | Not available | ~31.67% at 5 hours[10] | ~89% at 6 hours (in TNF-α p55 receptor knockout mice)[11] | 0% |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
DSS-Induced Colitis
This model mimics the pathology of human ulcerative colitis.
-
Animals: 8-12 week old C57BL/6 mice are typically used.
-
Induction: Dextran sulfate sodium (DSS) with a molecular weight of 36-50 kDa is dissolved in autoclaved drinking water at a concentration of 2-3%. This DSS solution is provided to the mice ad libitum for 5-7 consecutive days.
-
Drug Administration:
-
IPA: Administered in the drinking water (e.g., 50 mg/200 mL) during the recovery phase after DSS withdrawal.[1]
-
Indomethacin: Administered orally (e.g., 10 mg/kg) prior to and during DSS exposure.[2]
-
Anti-TNF-α Antibody: Injected intraperitoneally (e.g., 2 mg/kg) at specified time points during the DSS treatment.[3]
-
-
Assessment of Colitis:
-
Disease Activity Index (DAI): Calculated daily based on weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured post-mortem as a marker of inflammation (shorter colon indicates more severe inflammation).
-
Histology: Colonic tissue is fixed, sectioned, and stained (e.g., with H&E) to assess mucosal damage, ulceration, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum via ELISA or qPCR.
-
LPS-Induced Systemic Inflammation
This model is used to study the acute inflammatory response to a bacterial endotoxin.
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Induction: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli is administered at a dose ranging from 1 to 10 mg/kg.
-
Drug Administration:
-
Assessment of Inflammation:
-
Serum Cytokines: Blood is collected at various time points after LPS injection to measure levels of TNF-α, IL-1β, and IL-6 by ELISA.
-
Histopathology: Organs such as the liver, lungs, and spleen are collected for histological analysis to assess tissue damage and inflammatory cell infiltration.
-
Survival: Animals are monitored for morbidity and mortality over a period of 24-72 hours.
-
Carrageenan-Induced Paw Edema
A classic model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animals: Swiss albino or ICR mice are frequently used.
-
Induction: A subplantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw.
-
Drug Administration:
-
Assessment of Edema:
-
Paw Volume/Thickness: Measured using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of edema inhibition is calculated by comparing the increase in paw volume in treated animals to control animals.
-
Myeloperoxidase (MPO) Assay: Paw tissue is homogenized to measure MPO activity as an indicator of neutrophil infiltration.
-
Pain Assessment: Mechanical allodynia can be assessed using von Frey filaments.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in the anti-inflammatory actions of the compared substances and a generalized experimental workflow for in vivo validation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Indomethacin increases severity of Clostridium difficile infection in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pretreatment with IPA ameliorates colitis in mice: Colon transcriptome and fecal 16S amplicon profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - LPS-induced systemic inflammation of indomethacin-released mice. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Evaluation of the use of anti-TNF-alpha in an LPS-induced murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-Propionic Acid as a Potential Therapeutic Agent for Sepsis-Induced Gut Microbiota Disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relevance of tumour necrosis factor-α for the inflammatory and nociceptive responses evoked by carrageenan in the mouse paw - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse paw edema. A new model for inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Isopropyl 1H-indole-3-propionate's Effect in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Isopropyl 1H-indole-3-propionate, with a primary focus on its cross-validation in various cancer cell lines. Due to the limited direct experimental data on the isopropyl ester, this guide leverages the extensive research conducted on its parent compound, Indole-3-propionic acid (IPA). It is presumed that the isopropyl ester will hydrolyze to the active IPA within a cellular context. This document outlines the cytotoxic and anti-proliferative effects of IPA, compares it with other indole derivatives, and provides detailed experimental protocols and pathway visualizations to support further research.
Comparative Efficacy of Indole Derivatives
The cytotoxic and anti-proliferative activities of Indole-3-propionic acid (IPA) and its alternatives, such as Indole-3-acetic acid (IAA) and Indole-3-carbinol (I3C), have been evaluated across various human cancer cell lines. The data, summarized below, highlights the differential sensitivity of these cell lines to different indole compounds.
| Compound | Cell Line | Cell Type | EC50 (µM) | Reference |
| Indole-3-propionic acid (IPA) | T47D | Breast Cancer | 2.02 ± 0.13 | [1] |
| 4T1 | Murine Breast Cancer | - | [2] | |
| SKBR-3 | Human Breast Cancer | - | [2] | |
| Caco-2 | Colon Cancer | No toxic response | [1] | |
| HepaRG | Liver Cancer | No sensitivity | [1] | |
| Indole-3-acetic acid (IAA) | T47D | Breast Cancer | 1.68 ± 0.46 | [1] |
| Caco-2 | Colon Cancer | 0.52 | [1] | |
| HepaRG | Liver Cancer | 2.21 ± 0.32 | [1] | |
| Indole-3-carbinol (I3C) | Caco-2 | Colon Cancer | Decreased proliferation | [1] |
| T47D | Breast Cancer | Increased proliferation | [1] | |
| Propionic Acid (PA) | HeLa | Cervical Cancer | Induces apoptosis | [3] |
| CaSki | Cervical Cancer | Reduced viability | [3] | |
| SiHa | Cervical Cancer | Reduced viability | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the efficacy of this compound and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, IPA, IAA) and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The EC50 value is determined from the dose-response curve.
Cell Proliferation Assay (BrdU Assay)
This immunoassay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to the cells.
-
Antibody Incubation: Add the BrdU antibody and incubate.
-
Substrate Reaction: Add the antibody substrate and incubate until color development is sufficient.
-
Signal Measurement: Measure the absorbance or fluorescence according to the manufacturer's instructions.
Signaling Pathways and Mechanisms
Indole-3-propionic acid (IPA) has been shown to exert its cytostatic and anti-proliferative effects through the modulation of specific signaling pathways. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of this compound (as IPA) in cancer cells.
Experimental Workflow for Cross-Validation
A systematic workflow is essential for the cross-validation of a compound's effect across different cell lines.
Caption: A typical experimental workflow for cross-validating the effects of a compound.
Logical Comparison Framework
This diagram outlines the logical steps for comparing this compound with its alternatives.
Caption: Framework for comparing the biological activities of different indole derivatives.
References
- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Isopropyl 1H-indole-3-propionate: A Critical Evaluation as a Negative Control in Experimental Research
In the realm of scientific experimentation, the selection of appropriate controls is paramount to ensure the validity and reliability of the results. A negative control is designed to demonstrate the absence of a particular effect when a specific stimulus is not present, thereby providing a baseline against which to measure the effect of the experimental variable. This guide provides a comprehensive comparison of Isopropyl 1H-indole-3-propionate as a potential negative control, evaluating its suitability against established alternatives and offering insights into the principles of negative control selection in biomedical research.
Understanding the Role of a Negative Control
A negative control is a sample in an experiment that is not expected to produce a positive result. Its purpose is to account for non-specific effects of the experimental procedure, such as the vehicle in which a drug is dissolved, to prevent false positives.[1] An ideal negative control should be as similar as possible to the experimental treatment but without the active component being tested.
This compound: A Profile
This compound is an ester derivative of Indole-3-propionic acid (IPA). IPA is a well-characterized metabolite produced by the gut microbiota from tryptophan.[2][3][4][5][6] IPA itself is biologically active, exhibiting a range of effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[3][5][7] It is known to interact with cellular signaling pathways, such as the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR).[3][4]
Given the known biological activity of IPA, its isopropyl ester, this compound, might be considered as a potential negative control under the assumption that the esterification of the carboxylic acid group could render the molecule inactive. The rationale would be that the ester is a close structural analog of the active molecule but may not bind to the same receptors or be metabolized in the same way. However, this assumption requires rigorous experimental validation. Without direct experimental data on the biological inertness of this compound, its use as a negative control is speculative.
Comparison with Established Negative Controls
The choice of a negative control is highly dependent on the specific experiment. Below is a comparison of this compound with commonly used negative controls in various experimental contexts.
| Negative Control | Principle of Use | Advantages | Disadvantages | Suitability for IPA Experiments |
| Vehicle Control | The solvent or medium used to dissolve the experimental substance (e.g., DMSO, saline). | Controls for effects of the solvent itself. | May not control for the chemical structure of the test compound. | Essential. The vehicle for IPA should always be a negative control. |
| Untreated/Sham Control | Samples that do not receive any treatment.[1] | Provides a baseline for the experimental system. | Does not account for handling or vehicle effects. | Essential. Establishes the baseline physiological state. |
| Isotype Control (for antibodies) | An antibody of the same isotype, host species, and conjugation as the primary antibody, but with no specificity for the target antigen.[8] | Controls for non-specific binding of the antibody.[8] | Only applicable to antibody-based techniques like flow cytometry or immunohistochemistry. | Not directly relevant for studying the effects of a small molecule like IPA. |
| Knockout/Knockdown Cells/Tissues | Cells or tissues where the target of the experimental substance (e.g., a receptor) has been genetically removed or its expression reduced.[1][9] | Provides high specificity by demonstrating the target-dependence of the observed effect. | Can be technically challenging and expensive to generate. | Highly Recommended. Using cells lacking the AhR or PXR would be a powerful negative control for IPA studies. |
| Inactive Structural Analog | A molecule structurally similar to the active compound but known to be biologically inactive. | Controls for off-target effects related to the chemical scaffold. | Finding a truly inactive analog can be difficult and requires prior validation. | This compound could potentially serve this role, but its inactivity must be proven. |
Experimental Protocols for Validating a Negative Control
To validate this compound or any other compound as a negative control for experiments involving IPA, a series of rigorous tests should be conducted.
1. Receptor Binding Assays:
-
Objective: To determine if this compound binds to the known receptors of IPA, such as AhR and PXR.
-
Methodology:
-
Utilize a competitive binding assay with radiolabeled ligands for AhR and PXR.
-
Incubate cells or purified receptors with the radiolabeled ligand in the presence of increasing concentrations of unlabeled IPA (positive control) or this compound.
-
Measure the displacement of the radiolabeled ligand to determine the binding affinity of the test compounds.
-
2. Reporter Gene Assays:
-
Objective: To assess the functional activity of this compound on IPA-mediated signaling pathways.
-
Methodology:
-
Transfect cells with a reporter construct containing a promoter with response elements for AhR or PXR, linked to a reporter gene (e.g., luciferase).
-
Treat the cells with IPA (positive control), this compound, or vehicle (negative control).
-
Measure the reporter gene activity (e.g., luminescence) to determine if the compound activates the signaling pathway.
-
3. Downstream Functional Assays:
-
Objective: To confirm that this compound does not elicit the same cellular responses as IPA.
-
Methodology: Based on the known functions of IPA, one could measure:
-
Cytokine production: Measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) in immune cells treated with IPA or this compound.
-
Oxidative stress markers: Assess levels of reactive oxygen species (ROS) in cells exposed to an oxidative challenge and treated with either compound.
-
Gene expression: Analyze the expression of IPA-target genes using qPCR or RNA-sequencing.
-
Visualizing Experimental Logic
Logical Flow for Validating a Negative Control
Caption: A flowchart illustrating the necessary experimental steps to validate whether this compound is a suitable negative control.
Signaling Pathway of Indole-3-propionic Acid (IPA)
Caption: A simplified diagram of the signaling pathway activated by Indole-3-propionic acid (IPA).
Conclusion
References
- 1. bosterbio.com [bosterbio.com]
- 2. Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gut metabolite indole-3 propionate promotes nerve regeneration and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Positive and negative controls for antibody validation. EuroMAbNet [euromabnet.com]
Replicating studies on the biological effects of Isopropyl 1H-indole-3-propionate
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction:
Indole-3-propionic acid (IPA), a prominent metabolite derived from the gut microbial metabolism of tryptophan, has garnered significant scientific interest for its diverse biological activities. While the user's initial query specified "Isopropyl 1H-indole-3-propionate," a thorough review of the scientific literature reveals a scarcity of research on this specific ester. It is plausible that this term is used colloquially for IPA, or that the isopropyl ester acts as a prodrug, rapidly converting to the biologically active IPA in vivo. Consequently, this guide focuses on the extensive body of research available for Indole-3-propionic acid, providing a comparative overview of its biological effects, supported by experimental data. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.
I. Comparative Analysis of Biological Effects
The biological efficacy of IPA has been demonstrated across several key areas, including neuroprotection, cardioprotection, anti-inflammatory activity, and enhancement of gut barrier function. The following tables summarize the quantitative data from various preclinical studies, offering a comparative perspective on its performance.
Table 1: Neuroprotective Effects of Indole-3-propionic Acid
| Experimental Model | Treatment Protocol | Key Findings | Quantitative Data | Reference |
| Ischemic brain injury (mouse MCAO model) | Intragastric IPA (400 μg/20 g/d) | Reduced neuroinflammation and neurological impairment. | Significantly lower serum IPA levels in MCAO mice vs. sham. IPA treatment ameliorated these changes. | [1] |
| Ischemic hippocampus (Mongolian gerbil) | Oral IPA (10 mg/kg) for 15 days prior to ischemia | Protected neurons from ischemic damage. | 56.8% of cresyl violet-positive neurons remained in the CA1 region compared to the sham group.[2] | [2] |
| Healthy elderly humans (probiotic intervention) | Probiotic consumption leading to increased IPA | Increased serum BDNF levels. | 1.91-fold increase in serum IPA. | [3] |
| Alzheimer's Disease Model (in vitro) | Treatment with IPA | Inhibition of amyloid-beta (Aβ) fibril formation. | Data on IC50 or effective concentration not specified in the provided text. | [4] |
Table 2: Cardioprotective Effects of Indole-3-propionic Acid
| Experimental Model | Treatment Protocol | Key Findings | Quantitative Data | Reference |
| Heart Failure with Preserved Ejection Fraction (HFpEF) (mouse model) | IPA dietary supplementation for 7 weeks | Attenuated diastolic dysfunction, oxidative stress, and inflammation. | Reduced weight gain, improved insulin sensitivity, and decreased fasting cholesterol levels.[5] | [5][6] |
| Isolated perfused mouse hearts | Acute IPA treatment | Dose-dependent improvement in cardiac contractility. | +26.8 ± 11.6% at 1 μM; +93.6 ± 14.4% at 100 μM.[7] | [7] |
| Doxorubicin-induced cardiomyocyte damage (in vitro) | IPA treatment | Reduced apoptosis, inflammation, and oxidative stress. | Specific quantitative data on reduction percentages not provided in the abstract. | [8] |
| Septic cardiomyopathy (rat model) | Gavage with IPA (20 mg/kg/day) for 7 days | Improved cardiac dysfunction and reduced myocardial inflammation. | Significantly lower expression of IL-1β, IL-6, and TNF-α in the LPS + IPA group vs. the LPS group.[9] | [9] |
Table 3: Anti-inflammatory and Immunomodulatory Effects of Indole-3-propionic Acid
| Experimental Model | Treatment Protocol | Key Findings | Quantitative Data | Reference |
| LPS-stimulated microglial cells (BV2) | 5 µM IPA treatment | Decreased production of TNF-α. | Specific percentage of reduction not provided. | [3] |
| IL-1β-induced chondrocyte inflammation | IPA treatment (up to 80 µM) | Inhibited expression of inflammatory factors (NO, PGE2, TNF-α, IL-6). | No cytotoxicity observed at concentrations up to 80 µM.[10] | [10] |
| Sepsis (mouse model) | Oral gavage of IPA (20 mg/kg) | Enhanced macrophage phagocytosis and attenuated septic injury. | Specific quantitative data on phagocytosis enhancement not provided. | [11] |
| Colitis (mouse model) | IPA treatment | Enhanced survival and intestinal barrier function. | No significant alteration in infiltrating immune cells or systemic inflammatory mediators. | [12] |
Table 4: Effects of Indole-3-propionic Acid on Gut Barrier Function
| Experimental Model | Treatment Protocol | Key Findings | Quantitative Data | Reference |
| Caco-2/HT29 co-culture model | IPA treatment | Increased transepithelial electrical resistance (TEER) and decreased paracellular permeability. | Consistent with an increase in tight junction proteins (claudin-1, occludin, and ZO-1).[13] | [13][14] |
| Dextran Sulfate Sodium (DSS)-induced colitis in mice | IPA treatment | Reduced FITC-dextran flux. | Demonstrates enhanced intestinal barrier function. | [12] |
| In vivo mouse models | IPA treatment | Decreased gut permeability to FITC-dextran. | Three independent studies confirmed this finding.[15] | [15] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate replication and further research.
In Vivo Neuroprotection Assay in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: 8–10-week-old male C57 mice.
-
Procedure:
-
Induce transient focal cerebral ischemia via MCAO.
-
Administer Indole-3-propionic acid (400 μg/20 g/day ) or vehicle via intragastric gavage.
-
Collect blood samples to evaluate serum indole derivative levels using ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS).
-
Assess neurological impairment and brain infarction volume at specified time points post-MCAO.
-
Perform 16S rRNA gene sequencing on fecal samples to analyze gut microbiome composition.
-
Evaluate the integrity of the intestinal barrier (e.g., using FITC-dextran assay).
-
Analyze regulatory T cells (Tregs) and Th17 cells in gut-associated lymphoid tissue via flow cytometry.
-
-
Reference: [1]
Assessment of Gut Barrier Integrity using FITC-Dextran in Mice
-
Materials: Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa), sterile PBS.
-
Procedure:
-
Fast mice for 4-6 hours.
-
Administer FITC-dextran (e.g., 400 mg/kg) via oral gavage.
-
Collect blood samples via retro-orbital or tail bleeding at a specified time point (e.g., 4 hours) after gavage.
-
Centrifuge blood to separate plasma.
-
Measure the fluorescence intensity of the plasma using a fluorometer (excitation ~485 nm, emission ~528 nm).
-
Generate a standard curve with known concentrations of FITC-dextran to quantify its concentration in the plasma.
-
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
-
Cell Line: Murine microglial cell line (BV2) or human monocytic cell line (THP-1) differentiated into macrophages.
-
Procedure:
-
Culture cells to ~80% confluency.
-
Pre-treat cells with various concentrations of Indole-3-propionic acid (e.g., 5 µM) for a specified duration (e.g., 24 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10 µg/mL) to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or cytokine bead array.
-
Cell lysates can be used to analyze the expression of inflammatory pathway proteins (e.g., NF-κB) via Western blot.
-
Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Activation Assay
-
Method: Luciferase reporter gene assay.
-
Cell Lines: Stably transfected human hepatoma cell lines (e.g., DPX2™ for PXR and 1A2-DRE™ for AhR).
-
Procedure:
-
Seed the transfected cells in 96-well plates.
-
Treat the cells with a range of concentrations of Indole-3-propionic acid.
-
Include a vehicle control and a positive control (e.g., rifampicin for PXR, omeprazole for AhR).
-
After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 and Emax values if a dose-response curve is generated.
-
-
Reference: [11]
III. Signaling Pathways and Experimental Workflows
The biological effects of Indole-3-propionic acid are mediated through complex signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Signaling Pathways
Caption: IPA signaling through AhR and PXR to exert its effects.
Experimental Workflow
Caption: A typical workflow for studying IPA's biological effects.
Indole-3-propionic acid demonstrates significant therapeutic potential across a range of preclinical models, exhibiting robust neuroprotective, cardioprotective, anti-inflammatory, and gut barrier-enhancing properties. Its primary mechanisms of action appear to be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), leading to the modulation of downstream inflammatory and antioxidant pathways. While direct comparative studies with alternative therapeutic agents are limited, the quantitative data presented in this guide provide a strong foundation for its continued investigation. The detailed experimental protocols and pathway visualizations offered herein are intended to support and guide future research into the promising biological effects of this gut microbial metabolite. Further clinical trials are warranted to translate these preclinical findings into tangible therapeutic applications for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. mdpi.com [mdpi.com]
- 4. bowdish.ca [bowdish.ca]
- 5. clinicaltrial.be [clinicaltrial.be]
- 6. ahajournals.org [ahajournals.org]
- 7. ichgcp.net [ichgcp.net]
- 8. researchgate.net [researchgate.net]
- 9. Pretreatment with Indole-3-Propionic Acid Attenuates Lipopolysaccharide-Induced Cardiac Dysfunction and Inflammation Through the AhR/NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. evotec.com [evotec.com]
- 12. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmpc.org [mmpc.org]
Assessing the Translational Potential of Isopropyl 1H-indole-3-propionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 1H-indole-3-propionate is an ester derivative of Indole-3-propionic acid (IPA), a well-characterized metabolite produced by the gut microbiota from tryptophan. While direct experimental data on this compound is limited, the extensive research on its parent compound, IPA, provides a strong foundation for assessing its translational potential. Esterification with an isopropyl group is a common medicinal chemistry strategy to enhance lipophilicity, which may improve pharmacokinetic properties such as absorption and cell permeability. This guide provides a comparative overview of the biological activities of IPA, which are presumed to be relevant to its isopropyl ester, and discusses its potential as a therapeutic agent.
Mechanism of Action and Signaling Pathways
Indole-3-propionic acid (IPA) exerts its biological effects through multiple mechanisms, primarily centered around its antioxidant and signaling molecule properties. It is a potent scavenger of hydroxyl radicals and can modulate key signaling pathways involved in inflammation, immune response, and cellular protection.[1][2][3]
Key signaling pathways modulated by IPA include:
-
Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Activation: IPA is a ligand for both AhR and PXR, nuclear receptors that play crucial roles in regulating xenobiotic metabolism, immune function, and gut homeostasis.[1][3][4] Activation of these receptors by IPA can lead to anti-inflammatory effects and enhancement of the intestinal barrier function.[1][5]
-
NF-κB Signaling Inhibition: IPA has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[6] By inhibiting NF-κB, IPA can reduce the production of pro-inflammatory cytokines.
-
Antioxidant Activity: IPA is a powerful antioxidant that directly scavenges free radicals.[3] Unlike some other antioxidants, it does not appear to generate reactive pro-oxidant intermediates.[7]
Signaling Pathway Diagrams
Caption: Simplified signaling pathways of Indole-3-propionic acid (IPA).
Comparative Performance Data
The following tables summarize the in vitro and in vivo experimental data for Indole-3-propionic acid (IPA) in key therapeutic areas, providing a benchmark for the potential performance of this compound.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of IPA and Comparators
| Compound/Metabolite | Assay | Model System | IC50 / Effect | Reference |
| IPA | Hydroxyl Radical Scavenging | Chemical Assay | More potent than melatonin | [7] |
| IPA | Lipid Peroxidation Inhibition | Ischemic hippocampal homogenates | Significant decrease in 4-hydroxy-2-nonenal | [8] |
| IPA | NF-κB Inhibition | Not specified | Inhibits NF-κB signaling pathway | [6] |
| Indole-3-acetic acid (IAA) | Antioxidant Activity | Chemical Assay | Pro-oxidative intermediates formed | [6] |
| CUR-IPA diester | DPPH Radical Scavenging | Chemical Assay | IC50: 625.93 µM | [9] |
| CUR-IPA diester | ABTS Radical Scavenging | Chemical Assay | IC50: 290.42 µM | [9] |
| Ascorbic Acid | DPPH Radical Scavenging | Chemical Assay | IC50: 34.47 µM | [9] |
| Ascorbic Acid | ABTS Radical Scavenging | Chemical Assay | IC50: 15.82 µM | [9] |
Table 2: In Vivo Neuroprotective and Metabolic Effects of IPA
| Compound | Animal Model | Dosage | Key Findings | Reference |
| IPA | Mongolian gerbils (Ischemia) | Not specified | Protected neurons from ischemia-induced damage | [8] |
| IPA | Male Sprague-Dawley rats | Mean intake 27.3 mg/kg/day | Significantly lowered fasting blood glucose and insulin levels | [10] |
| IPA | IL-10-/- mice (Colitis) | 20 and 40 mg/kg | Significantly suppressed colonic expression of IL-1β and IL-6 | [11] |
| IAA | IL-10-/- mice (Colitis) | 20 and 40 mg/kg | Lesser effect on IL-1β and IL-6 expression compared to IPA | [11] |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (for CUR-IPA diester)
-
Objective: To determine the inhibitory effect of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activity.
-
Methodology:
-
The assay is performed based on the Ellman's method.
-
Briefly, a solution of the respective cholinesterase enzyme is incubated with the test compound (CUR-IPA diester) at varying concentrations.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from the dose-response curve.
-
DSS-Induced Colitis Model in Mice
-
Objective: To evaluate the anti-inflammatory effect of a compound in a model of inflammatory bowel disease.
-
Methodology:
-
Colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a specified period (e.g., 7 days).
-
Mice are concurrently treated with the test compound (e.g., IPA or IAA) via oral gavage at specific doses (e.g., 20 and 40 mg/kg).
-
A control group receives DSS and a vehicle control.
-
Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces.
-
At the end of the treatment period, mice are euthanized, and the colons are collected.
-
Colon length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Colon tissue samples are collected for histological analysis to assess tissue damage and inflammatory cell infiltration.
-
Additional tissue samples can be used for molecular analysis, such as measuring the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6) by qPCR or ELISA.
-
Experimental Workflow Diagram
Caption: Workflow for the DSS-induced colitis model in mice.
Translational Potential and Future Directions
The available evidence for Indole-3-propionic acid (IPA) suggests a promising therapeutic potential across a range of diseases, including neurodegenerative disorders, inflammatory bowel disease, and metabolic conditions. The key strengths of IPA lie in its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate significant signaling pathways.
The translational potential of This compound is predicated on the hypothesis that the isopropyl ester will act as a prodrug of IPA, potentially with enhanced bioavailability. The increased lipophilicity conferred by the isopropyl group could lead to:
-
Improved oral absorption: Enhancing its systemic availability after oral administration.
-
Increased blood-brain barrier penetration: Potentially increasing its efficacy in neurodegenerative diseases.
-
Enhanced cellular uptake: Leading to higher intracellular concentrations and greater target engagement.
Future research should focus on:
-
Directly characterizing the biological activity of this compound: In vitro and in vivo studies are needed to confirm that it retains the beneficial effects of IPA and to determine if its potency is altered.
-
Pharmacokinetic studies: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and IPA to quantify the impact of esterification.
-
Head-to-head comparison with other promising gut microbiota metabolites: Evaluating its efficacy against other bioactive metabolites like butyrate or indole-3-lactic acid in relevant disease models.
References
- 1. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection [ouci.dntb.gov.ua]
- 3. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 8. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Indole-3-Propionic Acid (IPA) as a Proxy for Isopropyl 1H-indole-3-propionate Against Standard-of-Care Drugs in Preclinical Disease Models
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of the preclinical efficacy of Indole-3-Propionic Acid (IPA) in models of Inflammatory Bowel Disease and Neurodegenerative Diseases, benchmarked against established standard-of-care therapies.
Part 1: Inflammatory Bowel Disease (IBD) Model
The dextran sulfate sodium (DSS)-induced colitis model is a widely used preclinical model that mimics the colonic inflammation characteristic of human ulcerative colitis.[1] In this model, DSS is administered in drinking water, causing damage to the colonic epithelium and triggering a robust inflammatory response.[1][2]
Data Presentation: IPA vs. Anti-TNF-α Biologics in DSS-Induced Colitis
| Compound | Metric | Model | Dosage | Result | Reference |
| Indole-3-Propionic Acid (IPA) | Clinical Score (Weight loss, stool consistency, bleeding) | DSS-induced colitis in mice | Not specified | Improved clinical outcomes and disease pathology. | [3] |
| Intestinal Barrier Function | DSS-induced colitis in mice | Not specified | Enhanced barrier function. | [3] | |
| Infliximab | Severity of Colitis | DSS-induced colitis in C57BL/6 mice | 5 mg/kg or 10 mg/kg | Ameliorated the severity of colitis. | [4][5][6] |
| Colonic Inflammation | DSS-induced colitis in AKR mice | 5 mg/kg | Reduced colonic inflammation and pro-inflammatory macrophage recruitment. | [6] | |
| Colon Cancer Development | AOM/DSS-induced colitis-associated cancer in mice | 10 mg/kg | Significantly attenuated the development of colon cancer. | [7][8] | |
| Adalimumab | Clinical, Colon, and Histological Scores | Humanized mouse model of ulcerative colitis | Not specified | Significantly reduced clinical, colon, and histological scores. | [9] |
| Serum IL-6 Concentration | Humanized mouse model of ulcerative colitis | Not specified | Reduced serum concentrations of IL-6. | [9] |
Experimental Protocols
DSS-Induced Colitis Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 40-50 kDa) in the drinking water for 5-7 consecutive days.[10][11]
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of rectal bleeding. These parameters are used to calculate a Disease Activity Index (DAI).[2][11]
-
Treatment: IPA, Infliximab, or Adalimumab is administered at specified dosages. Infliximab has been administered both intravenously and by enema.[4]
-
Endpoint Analysis: At the end of the study period (e.g., day 7 or 11), colons are collected for histological analysis to assess inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels (e.g., TNF-α, IL-1β, IL-6) are often measured in the colonic tissue.[1][12]
Humanized Mouse Model of Ulcerative Colitis
-
Animal Model: NOD/Scid IL2Rγnull (NSG) mice.
-
Reconstitution: Mice are reconstituted with peripheral blood mononuclear cells (PBMCs) from ulcerative colitis (UC) donors.
-
Treatment: Oxelumab or Adalimumab is administered to the reconstituted mice.
-
Endpoint Analysis: Assessment includes clinical, colon, and histological scores, as well as serum concentrations of inflammatory cytokines like IL-6 and IL-1β.[9]
Visualizations: Workflows and Signaling Pathways
References
- 1. criver.com [criver.com]
- 2. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 3. Indole-3-propionic acid protects medium-diversity colitic mice via barrier enhancement preferentially over anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locally injected Infliximab ameliorates murine DSS colitis: differences in serum and intestinal levels of drug between healthy and colitic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gut.bmj.com [gut.bmj.com]
- 7. Infliximab Inhibits Colitis Associated Cancer in Model Mice by Downregulating Genes Associated with Mast Cells and Decreasing Their Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Head-to-head study of oxelumab and adalimumab in a mouse model of ulcerative colitis based on NOD/Scid IL2Rγnull mice reconstituted with human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dextran Sulphate Sodium Acute Colitis Rat Model: A Suitable Tool for Advancing Our Understanding of Immune and Microbial Mechanisms in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Proper Disposal of Isopropyl 1H-indole-3-propionate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Isopropyl 1H-indole-3-propionate, a comprehensive understanding of proper disposal procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.
Immediate Safety and Hazard Profile
Therefore, it is crucial to avoid generating dust and to prevent contact with skin, eyes, and clothing. In case of accidental release, sweep up the solid material and place it into a suitable, closed container for disposal.[3] Do not let this chemical enter the environment or sewer systems. [3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the necessary steps for its proper disposal as hazardous waste.
1. Waste Identification and Segregation:
-
Classification: this compound waste is classified as hazardous chemical waste.[1]
-
Segregation: This waste must be segregated from other waste streams. At a minimum, it should be kept separate from acids, bases, oxidizers, and cyanides.[4] It is recommended to store it with other non-halogenated organic solids.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Container Selection and Labeling:
-
Container: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.[5][6] The container must be in good condition, free from damage or leaks.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] The label should also include the date accumulation started and the associated hazards (e.g., "Irritant").
4. Waste Accumulation and Storage:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][9]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[7] Store it in a cool, dry, and well-ventilated area, away from incompatible materials.[10][11]
-
Quantity Limits: Adhere to the quantity limits for hazardous waste accumulation as defined by your institution's generator status (e.g., Very Small, Small, or Large Quantity Generator).[8]
5. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Documentation: Ensure that all required waste tracking documentation is completed accurately. Chemical waste must be tracked from its point of generation to its final disposal.[8]
-
Prohibited Actions: Do not dispose of this compound down the drain or in the regular trash.[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Aqueous Solutions (if applicable) | Adjust to between 5 and 11.5 before any potential drain disposal (not recommended for this compound) | [12] |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | [9] |
| Storage Time Limit in Laboratory (Academic) | Maximum of six months | [5] |
| Small Quantity Generator (SQG) Monthly Limit | Up to 1,000 kilograms of waste | [8] |
| Large Quantity Generator (LQG) Monthly Limit | More than 1,000 kilograms of waste | [8] |
Experimental Protocols Cited
The procedures outlined in this document are based on standard laboratory chemical waste management protocols as described by the U.S. Environmental Protection Agency (EPA) and in Safety Data Sheets for analogous compounds.[3][5][8][9] These protocols are not experimental but are established best practices for ensuring safety and regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. phi.com [phi.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. organ.su.se [organ.su.se]
Personal protective equipment for handling Isopropyl 1H-indole-3-propionate
This guide provides crucial safety and logistical information for the handling and disposal of Isopropyl 1H-indole-3-propionate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on a composite of safety data for structurally related compounds, including Indole-3-propionic acid and Isopropyl Alcohol, to ensure a comprehensive safety approach in the absence of a specific Safety Data Sheet (SDS) for the ester.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles with side shields are required.[1] A face shield should be used if there is a risk of splashing.[2] |
| Hand Protection | Wear suitable chemical-resistant gloves, such as nitrile or impervious gloves, tested according to EN 374.[1][3][4] |
| Skin and Body | A laboratory coat or long-sleeved clothing is required.[2][3] For larger quantities or where splashing is possible, a chemical-resistant apron and antistatic boots are recommended.[3] |
| Respiratory | Use only in a well-ventilated area, such as a fume hood.[2][5] If ventilation is inadequate or dust/vapors are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P1) should be used.[1] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6][7]
-
Wash hands and any exposed skin thoroughly after handling.[3][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][5]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][8]
-
Ensure adequate ventilation, preferably by working in a chemical fume hood.[2]
Storage:
-
Protect from direct sunlight as the compound may be light-sensitive.[5][9][10]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[3][9]
Spillage and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, sweep up and shovel the material into a suitable, labeled container for disposal.[5][9] Avoid generating dust.[10] For liquid spills, use an absorbent material to contain the spill.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[5]
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as outlined above.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[5]
-
Disposal should be in accordance with all local, regional, and national regulations.[5]
-
Do not allow the chemical to enter drains or waterways.[1][5]
-
Contaminated packaging should be handled in the same manner as the substance itself.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. uml.edu [uml.edu]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Isopropyl Alcohol: Uses, Hazards, and Best Practices for Laboratory and Industrial Settings | Lab Manager [labmanager.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabchem.com [oxfordlabchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
